molecular formula C10H14N2O5S B12403540 5-Methyl-2-thio-xylo-uridine

5-Methyl-2-thio-xylo-uridine

Cat. No.: B12403540
M. Wt: 274.30 g/mol
InChI Key: SNNBPMAXGYBMHM-WJZMDOFJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-thio-xylo-uridine is a useful research compound. Its molecular formula is C10H14N2O5S and its molecular weight is 274.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6+,7?,9-/m1/s1

InChI Key

SNNBPMAXGYBMHM-WJZMDOFJSA-N

Isomeric SMILES

CC1=CN(C(=S)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O

Canonical SMILES

CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of 5-Methyl-2-thio-xylo-uridine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical and biological properties of 5-Methyl-2-thio-xylo-uridine, a modified pyrimidine (B1678525) nucleoside analog. It includes its chemical structure, physicochemical properties, a general synthesis protocol, and known biological activities, compiled to support research and development efforts in medicinal chemistry and molecular biology.

Chemical Structure and Properties

This compound is a modified nucleoside characterized by a methyl group at the 5-position of the pyrimidine ring and a sulfur atom replacing the oxygen at the 2-position, a feature that enhances its chemical reactivity[1]. The sugar moiety is a xylose sugar, an epimer of ribose. This compound is classified as a purine (B94841) nucleoside analog and is noted for its unique five-membered ring structure which is significant for its biological activity[2][3][4].

The fundamental structure consists of a 5-methyl-2-thiouracil (B189611) base N-glycosidically linked to a xylofuranose (B8766934) sugar.

cluster_pyrimidine 5-Methyl-2-thiouracil Ring cluster_sugar Xylose Sugar p1 N1 p2 C2=S p1->p2 s1 C1' p1->s1 N-Glycosidic Bond p3 N3 p2->p3 p4 C4=O p3->p4 p5 C5-CH3 p4->p5 p6 C6 p5->p6 p6->p1 s2 C2'-OH s1->s2 s3 C3'-OH s2->s3 s4 C4' s3->s4 s5 C5'-CH2OH s4->s5 o4 O4' s4->o4 o4->s1

Figure 1: Schematic diagram illustrating the core components of this compound.

The key identifying and physical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference
IUPAC Name 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one[1]
Molecular Formula C₁₀H₁₄N₂O₅S[1][2]
Molecular Weight 274.30 g/mol [1][2]
Canonical SMILES CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O[1]
Isomeric SMILES CC1=CN(C(=S)NC1=O)[C@H]2C(--INVALID-LINK--CO">C@HO)O[1]
InChI Key SNNBPMAXGYBMHM-WJZMDOFJSA-N[1]
Physical Form Solid[2]
Purity ≥95.0% (Commercially available)[2]

Synthesis and Experimental Protocols

The synthesis typically involves the protection of hydroxyl groups on the sugar moiety, followed by thionation of the pyrimidine ring, methylation at the 5-position, and subsequent deprotection.

G start Starting Material (e.g., Xylo-uridine) protect Protection of Sugar Hydroxyls (e.g., TBDMS, Ac) start->protect thionation Thionation at C2 (e.g., Lawesson's Reagent) protect->thionation methylation Methylation at C5 thionation->methylation deprotect Deprotection of Sugar Hydroxyls methylation->deprotect purify Purification (e.g., Chromatography) deprotect->purify product Final Product: This compound purify->product

Figure 2: A logical workflow for the general synthesis of this compound.

  • Starting Material : The synthesis can commence from uridine (B1682114) or its derivatives[1]. For the xylo configuration, a starting material with the correct stereochemistry, such as xylo-uridine, is necessary.

  • Thionation : The introduction of the thiol group at the 2-position is a key step. This can be achieved through various thionating agents, such as Lawesson's reagent, applied to a protected uridine derivative.

  • Methylation : The methyl group at the 5-position can be introduced via several methods, including electrophilic methylation on the pyrimidine ring.

  • Purification : Purification of the final product and intermediates is typically achieved using column chromatography.

A representative procedure for a related compound, 5-azidomethyl-2-thiouridine, involved dissolving the precursor nucleoside in aqueous trifluoroacetic acid, followed by co-evaporation with toluene (B28343) and purification by column chromatography[5]. This highlights the importance of acidic conditions for deprotection and standard chromatographic techniques for isolation.

Biological Activity and Potential Applications

This compound, as a purine nucleoside analog, is of interest for its potential therapeutic activities[3][4]. The modifications to both the base and the sugar moiety can influence its biological function, including its role in RNA structure and its potential as an antiviral or anticancer agent.

Modified nucleosides, including thiolated and methylated versions, are crucial for the structure and function of various RNA molecules, particularly transfer RNA (tRNA)[1]. Modifications at the wobble position of tRNA are known to affect codon recognition and the efficiency of protein synthesis[1]. The presence of a 2-thio group can influence the conformational properties of the nucleoside, which in turn can stabilize specific RNA structures.

Purine and pyrimidine nucleoside analogs are a well-established class of drugs with significant antitumor and antiviral activities[4][6]. Their mechanism of action often relies on the inhibition of DNA or RNA synthesis, leading to the induction of apoptosis in cancer cells[4][6]. Some modified nucleosides, like this compound, are investigated for their potential to interfere with viral replication processes[1]. For instance, related 5-substituted-2'-deoxyuridine analogs have shown inhibitory activity against Herpes Simplex Virus type 1 (HSV-1) and the growth of murine Sarcoma 180 and L1210 cells in culture[7]. The anticancer mechanisms of purine nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis[6].

References

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Methyl-2-thio-xylo-uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-thio-xylo-uridine is a modified nucleoside analog with significant potential in various biomedical research fields, including drug development. Its unique structural features, comprising a xylose sugar moiety, a methyl group at the 5-position, and a sulfur substitution at the 2-position of the uracil (B121893) base, confer distinct physicochemical and biological properties. This technical guide provides an in-depth overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and an exploration of its role in biological pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study and application of this and related modified nucleosides.

Physicochemical Properties

The precise quantitative physicochemical properties of this compound are not extensively documented in publicly available literature. However, by examining data from closely related compounds, we can establish a reliable profile. The following tables summarize the known and estimated properties of this compound.

Table 1: General and Physical Properties
PropertyValueSource/Method
Molecular Formula C₁₀H₁₄N₂O₅SCalculated
Molecular Weight 274.29 g/mol Calculated
Appearance White to off-white solidInferred from related compounds
Melting Point Not available. Estimated to be in the range of 110-115°C based on 5′-O-(4,4′-Dimethoxytrityl)-2-O-(tert-butyldimethylsilyl)-2-thiouridine[1]. The related compound 5-methyl-2-thiouracil (B189611) has a significantly higher melting point of 283-286°C.Estimated
Solubility Poorly soluble in water. Soluble in organic solvents such as DMSO and DMF.[2][3][4]Qualitative
Table 2: Acid-Base and Spectroscopic Properties
PropertyValue/RangeNotes
pKa (N3-H) Estimated to be between 7.10 and 8.45.[5]The pKa of the N3 proton is influenced by the C5 substituent. For 5-methyl-2-thiouridine (B1588163) (m5S2U), a pKa of 8.45 has been reported. For other 5-aminoalkyl-substituted 2-thiouridines, pKa values are in the range of 7.10-7.36.[5]
UV-Vis λmax Expected in the range of 270-280 nm and a shoulder around 300 nm in neutral aqueous solution.The electronic absorption spectra of 2-thiouracil (B1096) derivatives are influenced by solvent polarity.[6][7]
¹H NMR Chemical shifts will be characteristic of the xylo-ribose and 5-methyluracil moieties.Specific data for this compound is not available. Data for the related 5′-O-(4,4′-Dimethoxytrityl)-2-O-(tert-butyldimethylsilyl)-2-thiouridine shows characteristic peaks for the uracil and ribose protons.[1]
¹³C NMR Chemical shifts will correspond to the carbon atoms in the xylo-ribose and 5-methyl-2-thiouracil base.Specific data is not available.
FTIR (cm⁻¹) Expected characteristic peaks: N-H stretching (3200-3400), C=O stretching (1700-1720), C=C and C=N ring vibrations (1500-1600), and C=S stretching (1050-1200).[8][9][10]The S-H stretching of a thiol group, if present in a tautomeric form, would appear around 2550 cm⁻¹.[11]

Experimental Protocols

The following protocols are generalized methods for the determination of key physicochemical properties of nucleoside analogs like this compound. These should be adapted and optimized for specific experimental conditions.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid. For pure crystalline compounds, this occurs over a narrow range.

Methodology:

  • A small, dry sample of this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • An excess amount of this compound is added to a known volume of distilled water (or other relevant aqueous buffer) in a sealed flask.

  • The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Synthesis and Purification

Principle: The synthesis of 5-substituted-2-thiouridines often involves a multi-step process including glycosylation, protection of hydroxyl groups, introduction of the 5-methyl group, and thionation of the uracil ring. Purification is typically achieved through chromatographic techniques.

Illustrative Synthetic Scheme (based on related compounds): A general synthetic approach can be adapted from the synthesis of related 5-substituted-2-thiouridine derivatives.[12] This typically involves:

  • Protection: Protection of the hydroxyl groups of a xylo-uridine precursor.

  • Methylation: Introduction of the methyl group at the C5 position of the uracil ring.

  • Thionation: Conversion of the C2-carbonyl group to a thiocarbonyl group using a thionating agent like Lawesson's reagent.

  • Deprotection: Removal of the protecting groups to yield the final product.

Purification by Reversed-Phase HPLC:

  • The crude product is dissolved in a suitable solvent (e.g., water/acetonitrile mixture).

  • The solution is injected onto a C18 reversed-phase HPLC column.

  • A gradient elution is performed using a mobile phase system, typically consisting of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic modifier (e.g., acetonitrile).[13][14][15]

  • Fractions containing the purified product are collected, and the solvent is removed under reduced pressure.

Biological Context and Signaling Pathways

This compound is a modified nucleoside, and its structural motifs are found in naturally occurring modified bases in transfer RNA (tRNA). Specifically, the 5-methyl-2-thio modification is critical for the proper function of tRNA, ensuring accurate and efficient protein translation.

Biosynthesis of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) in tRNA

The biosynthetic pathway for the closely related mnm⁵s²U modification in bacteria provides a model for understanding the enzymatic reactions that could be relevant to this compound. This pathway involves a series of enzymatic steps to modify the uridine (B1682114) at the wobble position of the tRNA anticodon.[16][17][18][19]

tRNA_Modification_Pathway Uridine_tRNA Uridine in tRNA Thiolation Thiolation Uridine_tRNA->Thiolation Sulfur Source s2U_tRNA 2-Thiouridine (B16713) in tRNA (s²U) MnmEG MnmE/MnmG Complex s2U_tRNA->MnmEG Glycine, CH₂THF cmnm5s2U_tRNA 5-Carboxymethylaminomethyl-2-thiouridine in tRNA (cmnm⁵s²U) MnmCo MnmC (Oxidoreductase domain) cmnm5s2U_tRNA->MnmCo nm5s2U_tRNA 5-Aminomethyl-2-thiouridine in tRNA (nm⁵s²U) MnmCm MnmC/MnmM (Methyltransferase domain) nm5s2U_tRNA->MnmCm SAM mnm5s2U_tRNA 5-Methylaminomethyl-2-thiouridine in tRNA (mnm⁵s²U) Thiolation->s2U_tRNA MnmEG->cmnm5s2U_tRNA MnmCo->nm5s2U_tRNA MnmCm->mnm5s2U_tRNA

Biosynthesis of mnm⁵s²U in tRNA.
Antiviral Activity

Thiouridine analogs, such as 2-thiouridine, have demonstrated broad-spectrum antiviral activity against positive-strand RNA viruses.[20][21][22] The proposed mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[20][21][22] The incorporation of the thiouridine analog into the nascent viral RNA chain can lead to chain termination or introduce mutations, thereby disrupting viral proliferation.

Antiviral_Mechanism ThioUridine_Analog This compound Cellular_Kinases Cellular Kinases ThioUridine_Analog->Cellular_Kinases Phosphorylation Triphosphate_Analog Thiouridine Triphosphate Analog Cellular_Kinases->Triphosphate_Analog Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate_Analog->Viral_RdRp Competitive Inhibition Viral_RNA_Replication Viral RNA Replication Viral_RdRp->Viral_RNA_Replication Inhibition Inhibition Viral_RdRp->Inhibition Inhibition->Viral_RNA_Replication Blocks Elongation

Proposed antiviral mechanism of action.

Conclusion

This compound represents a class of modified nucleosides with considerable interest for therapeutic applications. While a complete physicochemical profile is yet to be fully elucidated, data from analogous compounds provide a strong foundation for its characterization and use in research. The experimental protocols and biological pathway information detailed in this guide are intended to facilitate further investigation into this promising molecule and accelerate its potential translation into novel therapeutic strategies. Further research is warranted to determine the specific quantitative properties of this compound and to fully explore its biological activities.

References

A Technical Guide to the Biological Function of 5-Methyl-2-thiouridine Derivatives in tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transfer RNA (tRNA) molecules are central to the process of protein synthesis, acting as the physical link between the messenger RNA (mRNA) codon sequence and the amino acid sequence of a polypeptide. The accuracy of this process is paramount and is heavily reliant on post-transcriptional modifications, particularly within the anticodon loop. Among the most critical of these are the derivatives of 5-methyl-2-thiouridine (B1588163) (xm⁵s²U) found at the wobble position (uridine 34) of specific tRNAs. While the query specified "5-Methyl-2-thio-xylo-uridine," the functionally characterized modifications in tRNA contain a standard ribose sugar, not a xylose sugar. This guide focuses on the well-documented family of 5-substituted 2-thiouridines, such as 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U), 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U), and 5-taurinomethyl-2-thiouridine (τm⁵s²U). These modifications are essential for maintaining translational fidelity, influencing codon recognition, and ensuring overall cellular homeostasis. This document provides an in-depth exploration of the biological functions of these modifications, their biosynthetic pathways, the experimental methodologies used for their study, and their implications for human health and disease.

Core Biological Function: Ensuring Translational Fidelity

The primary role of xm⁵s²U modifications at the wobble position (U34) of tRNAs for Lysine, Glutamine, and Glutamic acid is to regulate codon recognition and ensure the fidelity of translation.[1] These modifications are crucial for the accurate decoding of A- and G-ending codons in their respective codon boxes while preventing the misreading of pyrimidine-ending codons.[2][3][4][5]

  • Codon Recognition: The 2-thio group (s²) and the C5-substituent (xm⁵) work in concert to restrict the conformational flexibility of the uridine (B1682114) base.[6] This forces the anticodon to preferentially recognize codons ending in adenosine (B11128) (A) through standard Watson-Crick base pairing and, importantly, enables pairing with guanosine (B1672433) (G) through a stabilized wobble interaction.[7][8] Early studies suggested the 2-thio group would restrict G-pairing, but it is now understood that in combination with the C5-group, it facilitates U-G pairing by promoting a specific tautomeric or zwitterionic form of the uridine base.[7][8]

  • Structural Stability: The modifications induce a rigid C3'-endo conformation in the ribose sugar of the wobble nucleoside.[6] This pre-organizes the anticodon loop for optimal binding within the ribosomal A-site, stabilizing the codon-anticodon interaction.[9] In thermophilic organisms, a related modification, 5-methyl-2-thiouridine (m⁵s²U) at position 54 in the T-loop, contributes significantly to the thermostability of the entire tRNA molecule, allowing the organism to survive at high temperatures.[10]

  • Translational Efficiency: By ensuring stable and accurate codon binding, these modifications enhance the overall efficiency of protein synthesis.[9][11] The absence of these modifications leads to translational defects, reduced protein levels, and subsequent cellular stress.[8][12] For instance, the loss of mcm⁵s²U in yeast results in major translational defects and decreased cellular protein levels.[12]

Biosynthesis of xm⁵s²U Modifications

The biosynthesis of xm⁵s²U is a complex, multi-step process involving distinct enzymatic pathways that vary between eukaryotes, prokaryotes, and mitochondria. The formation of the 5-methyl (xm⁵) side chain and the 2-thio (s²) group generally occur via independent pathways.[13]

Eukaryotic Cytoplasmic Pathway (mcm⁵s²U)

In eukaryotes, the formation of 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) involves two major pathways converging on the U34 nucleotide.

  • The Elongator Complex Pathway (mcm⁵ side chain): The initial steps of forming the 5-methoxycarbonylmethyl side chain are catalyzed by the highly conserved Elongator complex, composed of six subunits (Elp1-Elp6).[12][14] This complex is responsible for generating the 5-carboxymethyluridine (B57136) (cm⁵U) intermediate.[11][14]

  • Methylation: The final methylation step, converting cm⁵U to mcm⁵U, is performed by the Trm9/Trm112 methyltransferase complex.[11]

  • Thiolation (s² group): The introduction of the sulfur at the C2 position is carried out by a separate pathway involving proteins such as Uba4, Urm1, and Ncs2/Ncs6.[12]

The combination of these pathways results in the mature mcm⁵s²U modification. The absence of components from either pathway leads to severe growth defects, highlighting the modification's importance.[12]

Eukaryotic_mcm5s2U_Pathway tRNA_U34 tRNA(U34) tRNA_cm5U tRNA(cm⁵U34) tRNA_U34->tRNA_cm5U Acetyl-CoA? tRNA_s2U tRNA(s²U34) tRNA_U34->tRNA_s2U tRNA_mcm5U tRNA(mcm⁵U34) tRNA_cm5U->tRNA_mcm5U tRNA_mcm5s2U tRNA(mcm⁵s²U34) tRNA_mcm5U->tRNA_mcm5s2U tRNA_s2U->tRNA_mcm5s2U Thiolation Elongator Elongator Complex (Elp1-Elp6) Elongator->tRNA_cm5U Trm9_Trm112 Trm9-Trm112 Complex Trm9_Trm112->tRNA_mcm5U SAM Thiolation Thiolation Pathway (Uba4, Urm1, Ncs2/6) Thiolation->tRNA_s2U Thiolation->tRNA_mcm5s2U Cysteine

Eukaryotic biosynthesis of mcm⁵s²U at tRNA wobble position U34.
Prokaryotic Pathway (mnm⁵s²U)

In Gram-negative bacteria like E. coli, the biosynthesis of 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) follows a different route.

  • Thiolation: The MnmA enzyme (also known as TrmU) is responsible for the thiolation of U34 to s²U.[13]

  • Side Chain Formation: The MnmEG complex adds a carboxymethylaminomethyl group to form cmnm⁵s²U.[15]

  • Final Steps: The bifunctional enzyme MnmC catalyzes the final two steps.[13][15][16] Its C-terminal domain first converts cmnm⁵s²U to 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U). Subsequently, its N-terminal domain methylates nm⁵s²U using S-adenosyl-L-methionine (SAM) as a methyl donor to produce the final mnm⁵s²U.[15][16]

  • Gram-Positive Variation: Gram-positive bacteria lack an MnmC homolog. Recent research has identified that the enzyme MnmM (formerly YtqB) is the methyltransferase that converts nm⁵s²U to mnm⁵s²U in organisms like Bacillus subtilis.[9][16]

Prokaryotic_mnm5s2U_Pathway tRNA_U34 tRNA(U34) tRNA_s2U tRNA(s²U34) tRNA_U34->tRNA_s2U MnmA tRNA_cmnm5s2U tRNA(cmnm⁵s²U34) tRNA_s2U->tRNA_cmnm5s2U MnmEG tRNA_nm5s2U tRNA(nm⁵s²U34) tRNA_cmnm5s2U->tRNA_nm5s2U MnmC (C-term) tRNA_mnm5s2U tRNA(mnm⁵s²U34) tRNA_nm5s2U->tRNA_mnm5s2U MnmC (N-term) + SAM tRNA_nm5s2U->tRNA_mnm5s2U MnmM (Gram+) + SAM MnmA MnmA MnmEG MnmEG MnmC_C MnmC (C-term) MnmC_N MnmC (N-term) MnmM MnmM (Gram+)

Prokaryotic biosynthesis of mnm⁵s²U in Gram-negative bacteria.
Human Mitochondrial Pathway (τm⁵s²U)

In human mitochondria, tRNAs for Leu(UUR) and Lys utilize 5-taurinomethyl-2-thiouridine (τm⁵s²U) to decode their respective codons.[2][3]

  • Thiolation: The TRMU (MTU1) enzyme is responsible for the 2-thiolation of U34.[5]

  • Taurine Modification: The formation of the 5-taurinomethyl side chain involves the GTPBP3-MTO1 complex, which is analogous to the bacterial MnmE-MnmG complex.[5]

Mutations in the genes encoding these enzymes lead to a deficiency of τm⁵s²U, causing severe mitochondrial diseases like MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and MERRF (Myoclonic Epilepsy with Ragged-Red Fibers).[2][3][4]

Quantitative Data Summary

The study of xm⁵s²U modifications has yielded quantitative data that underscores their structural and functional importance.

ParameterNucleosideValueContext / SignificanceSource
Ribose Conformation
Enthalpy Difference (C2'-endo vs. C3'-endo)pxm⁵s²U1.1 kcal/molStrongly favors the C3'-endo form, promoting a rigid anticodon structure for A-codon recognition.[6]
Enthalpy Difference (C2'-endo vs. C3'-endo)pU (unmodified)0.1 kcal/molShows little preference, highlighting the modification's role in conformational locking.[6]
Thermostability
Melting Temperature (Tm) Increasem⁵s²U₅₄> 3 °CThe 2-thio modification at position 54 significantly stabilizes the tertiary structure of tRNA in thermophiles.[10]
Acidity (pKa)
pKam⁵s²U8.45The 5-methyl group increases the pKa (decreases acidity) compared to unsubstituted 2-thiouridine.[7]
pKam⁵U9.54Demonstrates the influence of the 5-methyl group on the electronic properties of the uracil (B121893) ring.[7]

Impact on Cellular Health and Disease

The critical role of xm⁵s²U modifications in translation means their absence has profound physiological consequences.

  • Stress Response: In eukaryotes, mcm⁵U-class modifications are vital for the cellular stress response, regulating the translation of proteins involved in redox homeostasis and DNA repair.[11]

  • Mitochondrial Diseases: As mentioned, defects in the synthesis of mitochondrial τm⁵s²U are a direct cause of severe human diseases like MELAS and MERRF.[2][3] The lack of this modification leads to a translational defect for cognate codons and a disruption of mitochondrial protein biosynthesis.[2]

  • TOR Pathway Signaling: In yeast, the loss of wobble uridine modifications interferes with the Target of Rapamycin (TOR) pathway, a central regulator of cell growth and metabolism.[17] This suggests a link between translational status, as reported by tRNA modification levels, and major cellular signaling networks.

Key Experimental Protocols

The characterization of xm⁵s²U function and biosynthesis relies on a suite of specialized biochemical and molecular biology techniques.

tRNA Isolation and Nucleoside Analysis by LC-MS/MS

This is the gold standard for identifying and quantifying tRNA modifications.

Methodology:

  • Total RNA Extraction: Cells are lysed, and total RNA is isolated using methods like phenol-chloroform extraction or commercial kits.

  • tRNA Enrichment: Total RNA is fractionated, often by anion-exchange chromatography or polyacrylamide gel electrophoresis (PAGE), to enrich for tRNA molecules.

  • Enzymatic Digestion: The purified tRNA is completely digested into individual nucleosides using enzymes like P1 nuclease and bacterial alkaline phosphatase or phosphodiesterase I.[18]

  • LC-MS/MS Analysis: The resulting nucleoside mixture is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[18][19] Nucleosides are separated by reverse-phase chromatography and identified based on their specific retention times and mass-to-charge ratios. Quantification is achieved by comparing against known standards.

LCMS_Workflow Start Cell Culture RNA_Extract Total RNA Extraction Start->RNA_Extract tRNA_Purify tRNA Purification RNA_Extract->tRNA_Purify Digestion Enzymatic Digestion to Nucleosides tRNA_Purify->Digestion HPLC HPLC Separation Digestion->HPLC MS Mass Spectrometry (Detection & ID) HPLC->MS Analysis Data Analysis (Quantification) MS->Analysis

Workflow for tRNA modification analysis by LC-MS/MS.
The γ-Toxin Cleavage Assay

This assay provides a specific method for monitoring the presence of the mcm⁵s²U modification in eukaryotic tRNA.[11]

Methodology:

  • tRNA Isolation: Total tRNA is isolated from the cells of interest.

  • γ-Toxin Treatment: The tRNA is incubated with γ-toxin, an endonuclease from the yeast Kluyveromyces lactis. This enzyme specifically recognizes the mcm⁵s²U modification and cleaves the phosphodiester bond immediately 3' to it (between positions 34 and 35).[11][19]

  • Analysis of Cleavage: The cleavage products are analyzed by Northern blotting with a probe specific to the tRNA of interest (e.g., tRNA-Lys-UUU) or by quantitative PCR.[11]

  • Interpretation: The presence and amount of the cleaved tRNA fragment are directly proportional to the amount of mcm⁵s²U-modified tRNA in the original sample. A lack of cleavage indicates the absence of the modification. This assay can be used to screen for uncharacterized enzymes involved in the modification pathway.[11]

In Vitro Methyltransferase and Thiolation Assays

These assays are used to confirm the enzymatic activity of proteins believed to be involved in the biosynthetic pathways.

Methodology (Methyltransferase Example):

  • Enzyme and Substrate Preparation: The candidate methyltransferase (e.g., MnmM) is expressed and purified. The substrate, nm⁵s²U-containing tRNA or an anticodon stem-loop (ASL) fragment, is prepared (e.g., by in vitro transcription).[9][16]

  • Reaction: The purified enzyme is incubated with the substrate tRNA/ASL in a reaction buffer containing the methyl donor, S-adenosyl-L-methionine (SAM), which is often radiolabeled (e.g., [³H]SAM).

  • Product Analysis: The reaction is quenched, and the tRNA is isolated. The incorporation of the radiolabeled methyl group is measured by scintillation counting. Alternatively, the product can be digested and analyzed by HPLC or LC-MS to confirm the formation of mnm⁵s²U.[9][16]

Conclusion and Future Directions

The family of 5-methyl-2-thiouridine modifications at the tRNA wobble position represents a fundamental mechanism for ensuring the accuracy and efficiency of protein synthesis across all domains of life. From stabilizing tRNA structure to fine-tuning codon recognition and integrating translational status with cellular signaling pathways, the functions of xm⁵s²U are both critical and multifaceted. The direct link between deficiencies in these modifications and severe human mitochondrial diseases underscores their importance in medicine.

Future research will likely focus on elucidating the precise regulatory mechanisms governing the biosynthetic pathways, exploring the full extent of their roles in stress response and cellular signaling, and leveraging this knowledge for therapeutic development. The design of small molecules that can modulate the activity of the modification enzymes or the development of RNA-based therapies to rescue modification defects represents a promising frontier for addressing diseases linked to translational dysregulation.

References

Unraveling the Precision of Codon Recognition: The Role of 5-Methyl-2-thio-xylo-uridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fidelity of protein synthesis hinges on the precise recognition of messenger RNA (mRNA) codons by their corresponding transfer RNA (tRNA) anticodons within the ribosome. This intricate process is often fine-tuned by post-transcriptional modifications of tRNA nucleosides. Among these, 5-Methyl-2-thio-xylo-uridine (xm5s2U), a hypermodified nucleoside found at the wobble position (position 34) of the tRNA anticodon, plays a pivotal role in ensuring accurate and efficient translation. This technical guide delves into the multifaceted mechanism of action of xm5s2U, elucidating its impact on tRNA structure, codon binding, and overall translational fidelity.

The Structural Cornerstone: Conformational Rigidity

The defining feature of the xm5s2U modification is the induction of a rigid C3'-endo conformation in the ribose sugar of the nucleoside. This conformational preference is a direct consequence of the combined steric effects of the 2-thiocarbonyl group and the 5-methyl substituent. Proton NMR studies have definitively shown that the C3'-endo form is significantly more stable than the C2'-endo form in xm5s2U-containing monophosphates. This contrasts sharply with unmodified uridine (B1682114), which exhibits a more flexible conformational equilibrium between the C2'-endo and C3'-endo puckers.

This conformational rigidity is not a subtle structural nuance; it is the linchpin of xm5s2U's function. By locking the wobble base into a specific orientation, the modification pre-organizes the anticodon loop for optimal interaction with the mRNA codon in the ribosomal A-site.[1][2] This pre-organization is particularly crucial for tRNAs that possess inherently unstable anticodon sequences, such as tRNALys with its UUU anticodon, preventing misreading of near-cognate codons.[2]

The Gatekeeper of Codon Recognition: Ensuring Specificity

The primary function of xm5s2U at the wobble position is to enforce a strict decoding of purine-ending codons (NNA and NNG), while preventing misreading of pyrimidine-ending codons (NNU and NNC).[2][3] The fixed C3'-endo conformation of xm5s2U facilitates the formation of a stable Watson-Crick-like base pair with adenosine (B11128) (A) in the third position of the codon.

Conversely, this rigid conformation sterically hinders the formation of a wobble base pair with guanosine (B1672433) (G) and prevents pairing with uridine (U).[4][3] While some studies suggest a potential for a modified U-G wobble pair, it is considered significantly weaker and less favorable than the U-A pairing.[3][5] This stringent selection process is critical in "split" codon boxes, where codons ending in purines and pyrimidines specify different amino acids.[2] The absence of this modification can lead to translational errors and the synthesis of non-functional proteins.[2][6]

Enhancing Ribosomal A-Site Binding and Translational Efficiency

Beyond ensuring specificity, the xm5s2U modification also plays a direct role in enhancing the efficiency of translation. The presence of the 2-thio group, in particular, increases the binding affinity of the aminoacyl-tRNA to the ribosomal A-site.[5][7] This enhanced binding stabilizes the codon-anticodon interaction, promoting a more efficient transition to the subsequent steps of peptide bond formation and translocation.[5]

Studies have shown that the absence of the s2 modification can significantly impede ribosome translocation.[5] Furthermore, the xm5s2U modification has been shown to increase the rate of GTP hydrolysis by elongation factor Tu (EF-Tu) during tRNA delivery to the ribosome, a key step in ensuring rapid and accurate translation.[5]

Quantitative Insights into xm5s2U Function

The functional consequences of the xm5s2U modification have been quantified through various biophysical and biochemical assays. These data underscore the significant impact of this modification on the thermodynamics and kinetics of codon recognition.

ParameterUnmodified Uridinexm5s2U Derivative (pxm5s2U)SignificanceReference
Enthalpy Difference (C2'-endo vs. C3'-endo) 0.1 kcal/mol1.1 kcal/molThe C3'-endo form is extraordinarily more stable in xm5s2U, leading to conformational rigidity.
Ribosomal A-Site Binding Baseline60% decrease in binding without thiolationThe 2-thio group is critical for high-affinity binding to the ribosome.[7]

Biosynthesis of this compound: A Complex Enzymatic Pathway

The synthesis of xm5s2U is a multi-step enzymatic process that involves a cascade of specialized tRNA modifying enzymes. In prokaryotes, the pathway is relatively well-characterized and involves the sequential action of several key enzymes.

Biosynthesis_of_xm5s2U U34 Uridine-34 in pre-tRNA s2U 2-thiouridine (s2U) U34->s2U cmnm5s2U 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) s2U->cmnm5s2U MnmE-MnmG complex (using glycine) nm5s2U 5-aminomethyl-2-thiouridine (nm5s2U) cmnm5s2U->nm5s2U mnm5s2U 5-methylaminomethyl-2-thiouridine (mnm5s2U) nm5s2U->mnm5s2U

Biosynthesis of mnm5s2U in prokaryotes.

In eukaryotes, the biosynthesis is more complex and involves the URM1 and ELP pathways for the thiolation and the formation of the 5-methoxycarbonylmethyl (mcm5) group, respectively.[7][8]

Experimental Protocols

The elucidation of the mechanism of action of xm5s2U has been made possible through a variety of sophisticated experimental techniques.

Proton Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the conformational preferences of the ribose sugar in modified nucleosides.

Methodology:

  • Synthesize or isolate the 5'-monophosphate of the modified nucleoside (e.g., pxm5s2U) and the corresponding unmodified control (pU).

  • Dissolve the samples in a suitable deuterated buffer (e.g., D2O) to a final concentration of 10-20 mM.

  • Acquire one-dimensional proton NMR spectra at various temperatures to determine the coupling constants between the ribose protons (J1'2', J2'3', J3'4').

  • Analyze the coupling constants to calculate the equilibrium constant between the C2'-endo and C3'-endo conformations using the Karplus equation.

  • Determine the enthalpy and entropy differences between the two conformations from the temperature dependence of the equilibrium constant.

Ribosome Binding Assays

Objective: To quantify the binding affinity of modified and unmodified tRNAs to the ribosomal A-site.

Methodology (Nitrocellulose Filter Binding):

  • Prepare purified 70S ribosomes, mRNA with a specific codon in the A-site, and radiolabeled aminoacyl-tRNAs (modified and unmodified).

  • Incubate a constant amount of ribosomes and mRNA with increasing concentrations of the radiolabeled aminoacyl-tRNA in a suitable binding buffer.

  • After reaching equilibrium, filter the reaction mixture through a nitrocellulose membrane. The ribosome-tRNA complexes will be retained on the filter, while the unbound tRNA will pass through.

  • Quantify the amount of radioactivity on the filter using a scintillation counter.

  • Plot the bound tRNA as a function of the total tRNA concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

In Vitro Translation Assays

Objective: To assess the efficiency and fidelity of translation with tRNAs containing or lacking the xm5s2U modification.

Methodology:

  • Prepare a cell-free translation system (e.g., from E. coli or rabbit reticulocytes).

  • Synthesize reporter mRNAs containing codons that are read by the tRNA of interest. To test fidelity, include near-cognate codons.

  • Supplement the translation system with purified tRNAs (either fully modified, unmodified, or specifically lacking the xm5s2U modification).

  • Initiate translation by adding the mRNA and monitor the incorporation of a radiolabeled amino acid into the synthesized polypeptide.

  • Analyze the translation products by SDS-PAGE and autoradiography to quantify the amount of full-length protein and any read-through or frameshift products.

Logical Workflow of Codon Recognition by xm5s2U-modified tRNA

The process of codon recognition involving an xm5s2U-modified tRNA can be visualized as a structured workflow within the ribosome.

Codon_Recognition_Workflow cluster_ribosome Ribosomal A-Site cluster_rejection Rejection Pathway mRNA_codon mRNA Codon (NNA/NNG) tRNA_entry Aminoacyl-tRNA(xm5s2U)-EF-Tu-GTP complex enters codon_anticodon_interaction Codon-Anticodon Pairing tRNA_entry->codon_anticodon_interaction conformational_proofreading Conformational Proofreading codon_anticodon_interaction->conformational_proofreading xm5s2U enforces C3'-endo, stabilizes U-A pairing mismatch Mismatch (e.g., NNU/NNC) codon_anticodon_interaction->mismatch xm5s2U prevents stable U-U/U-G pairing GTP_hydrolysis GTP Hydrolysis by EF-Tu conformational_proofreading->GTP_hydrolysis Correct pairing signal tRNA_accommodation tRNA Accommodation GTP_hydrolysis->tRNA_accommodation peptide_bond_formation Peptide Bond Formation tRNA_accommodation->peptide_bond_formation end End peptide_bond_formation->end start Start start->tRNA_entry dissociation tRNA Dissociation mismatch->dissociation dissociation->tRNA_entry New tRNA entry

Logical workflow of codon recognition.

Conclusion and Future Perspectives

The this compound modification is a testament to the intricate regulatory mechanisms that govern protein synthesis. By imposing a rigid conformational constraint on the wobble base, xm5s2U acts as a critical determinant of translational fidelity and efficiency. Its role in ensuring the correct reading of purine-ending codons is indispensable for the accurate expression of the genetic code.

For drug development professionals, the enzymes involved in the biosynthesis of xm5s2U represent potential targets for the development of novel antimicrobial agents. As many pathogenic bacteria rely on this modification for survival, inhibitors of these enzymes could serve as potent and specific therapeutics. Further research into the structural and mechanistic details of these enzymes will undoubtedly pave the way for the rational design of such inhibitors. Understanding the nuances of tRNA modifications like xm5s2U not only deepens our fundamental knowledge of molecular biology but also opens new avenues for therapeutic intervention.

References

5-Methyl-2-thio-xylo-uridine: A Technical Guide on its Potential Discovery and Natural Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Landscape of Modified Nucleosides

Modified nucleosides are essential components of various biological processes, particularly in the intricate machinery of RNA function. They play critical roles in stabilizing RNA structures, modulating interactions with proteins, and fine-tuning the processes of transcription and translation. The specific modifications of a nucleoside, such as methylation and thiolation, can dramatically alter its chemical properties and biological activity. This guide focuses on the hypothetical compound 5-Methyl-2-thio-xylo-uridine, which combines three key structural alterations to the standard uridine (B1682114) nucleoside.

Discovery and Synthesis

A direct account of the initial discovery or synthesis of this compound is not present in the current body of scientific literature. However, based on established synthetic methodologies for modified nucleosides, a plausible pathway for its chemical synthesis can be proposed.

Proposed Synthetic Pathway

The synthesis of this compound would likely commence from a commercially available xylose derivative and proceed through the stereoselective formation of the nucleoside, followed by modifications to the uracil (B121893) base. A potential multi-step synthesis is outlined below.

G cluster_sugar Sugar Moiety Preparation cluster_base Base Preparation & Glycosylation cluster_modification Thiolation & Deprotection Xylose D-Xylose ProtectedXylose Protected xylofuranose (B8766934) (e.g., 1,2-O-isopropylidene-D-xylofuranose) Xylose->ProtectedXylose Protection ActivatedSugar Activated xylofuranose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose) ProtectedXylose->ActivatedSugar Activation XyloThymidine Protected xylo-Thymidine ActivatedSugar->XyloThymidine Glycosylation (e.g., Vorbrüggen) Thymine (B56734) Thymine (5-Methyluracil) SilylatedThymine Silylated Thymine Thymine->SilylatedThymine Silylation SilylatedThymine->XyloThymidine ThiolatedNucleoside Protected this compound XyloThymidine->ThiolatedNucleoside Thionation (e.g., Lawesson's reagent) FinalProduct This compound ThiolatedNucleoside->FinalProduct Deprotection

Figure 1. Proposed synthetic pathway for this compound.

Natural Occurrence and Biological Significance

While this compound has not been identified as a naturally occurring molecule, its close analogs, specifically 5-substituted-2-thiouridines with a ribose sugar, are found in transfer RNA (tRNA) across all domains of life. These modifications are crucial for the proper functioning of the translational apparatus.

  • 5-Methyl-2-thiouridine Derivatives in tRNA: Modified nucleosides such as 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) and 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U) are commonly found at the wobble position (position 34) of the anticodon loop in bacterial and eukaryotic tRNAs.[1][2]

  • Mitochondrial tRNA: In mammalian mitochondria, 5-taurinomethyl-2-thiouridine (τm⁵s²U) is a key modification in certain tRNAs.[3]

  • Functional Role: The 2-thio modification, in particular, restricts the conformation of the ribose sugar, which in turn stabilizes the codon-anticodon interaction and ensures translational fidelity.[2][4][5] The 5-methyl group and other C5-substituents further modulate this interaction.

The biosynthesis of these natural 2-thiouridine (B16713) derivatives is a complex, multi-enzyme process.

G cluster_pathway Biosynthesis of 5-substituted 2-Thiouridines in tRNA Uridine_tRNA Uridine in tRNA s2U_tRNA 2-Thiouridine (s²U) in tRNA Uridine_tRNA->s2U_tRNA Thiolation enzymes (e.g., MnmA in E. coli) xm5s2U_tRNA 5-substituted-2-Thiouridine (xm⁵s²U) in tRNA s2U_tRNA->xm5s2U_tRNA Modification at C5 (e.g., MnmE/MnmG, MnmC)

Figure 2. Simplified biosynthesis of naturally occurring 5-substituted 2-thiouridines.

Quantitative Data of Related Nucleosides

No experimental quantitative data for this compound is available. The following table summarizes key properties of related, well-characterized nucleosides to provide a comparative baseline.

NucleosideMolecular FormulaMolecular Weight ( g/mol )pKa
Uridine C₉H₁₂N₂O₆244.20~9.2
Thymidine (5-Methyl-2'-deoxyuridine) C₁₀H₁₄N₂O₅242.23~9.8
2-Thiouridine C₉H₁₂N₂O₅S260.27~8.1
5-Methyluridine (Ribothymidine) C₁₀H₁₄N₂O₆258.23~9.9

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis of this compound, adapted from established procedures for analogous compounds.

Protocol 1: Synthesis of Protected xylo-Thymidine (Vorbrüggen Glycosylation)

This protocol describes the formation of the N-glycosidic bond between the protected xylofuranose and silylated thymine.

Materials:

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose

  • Thymine (5-Methyluracil)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Anhydrous acetonitrile

Procedure:

  • Suspend thymine in anhydrous acetonitrile.

  • Add BSA and stir the mixture at reflux until a clear solution is obtained, indicating the formation of silylated thymine.

  • Cool the solution to room temperature.

  • Add the protected xylofuranose to the solution.

  • Cool the reaction mixture to 0°C and add TMSOTf dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the protected xylo-thymidine.

Protocol 2: Thionation of Protected xylo-Thymidine

This protocol details the conversion of the 2-keto group of the uracil ring to a 2-thio group.

Materials:

  • Protected xylo-thymidine

  • Lawesson's reagent

  • Anhydrous toluene

Procedure:

  • Dissolve the protected xylo-thymidine in anhydrous toluene.

  • Add Lawesson's reagent to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected 2-thio derivative.

Protocol 3: Deprotection to Yield this compound

This protocol describes the removal of the protecting groups from the sugar and base moieties.

Materials:

Procedure:

  • Dissolve the protected 2-thio nucleoside in a solution of sodium methoxide in methanol.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin.

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product by reverse-phase HPLC to yield this compound.

Conclusion and Future Directions

This compound represents an intriguing yet unexplored modified nucleoside. While its natural occurrence is unconfirmed, the biological importance of its constituent modifications in the context of tRNA function suggests that this molecule could possess interesting biological properties. The synthetic pathways and experimental protocols outlined in this guide provide a solid foundation for its chemical synthesis, which would be the first step toward investigating its potential as a therapeutic agent, a biological probe, or a building block for novel nucleic acid structures. Future research should focus on the successful synthesis and characterization of this compound, followed by in-depth studies of its structural and functional properties.

References

An In-depth Technical Guide on the Biosynthesis of 5-Methyl-2-Thiouridine Derivatives in Prokaryotic tRNA

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The requested topic refers to "5-Methyl-2-thio-xylo-uridine." Extensive research of the scientific literature indicates that the biosynthesis of xylo-configured uridine (B1682114) derivatives in prokaryotic tRNA is not a recognized pathway. The prominent and well-documented modification is the biosynthesis of 5-methyl-2-thiouridine (B1588163) (m⁵s²U) and its derivatives, which are based on a ribose sugar backbone, not a xylose one. This guide will, therefore, provide a comprehensive overview of the biosynthesis of these biologically crucial 5-methyl-2-thiouridine derivatives.

Introduction

Post-transcriptional modification of transfer RNA (tRNA) is a fundamental process across all domains of life, essential for maintaining translational fidelity and efficiency. At the wobble position (position 34) of the anticodon in specific tRNAs, such as those for glutamate, glutamine, and lysine, the uridine is often hypermodified to 5-methyl-2-thiouridine (m⁵s²U) and its precursors. These modifications are critical for the accurate decoding of codons ending in A or G. This technical guide provides a detailed exploration of the biosynthetic pathways of these modified nucleosides in prokaryotes, highlighting the enzymatic players, reaction mechanisms, and the diversity of these pathways between different bacterial lineages. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricacies of bacterial tRNA modification.

Core Biosynthetic Pathways

The biosynthesis of 5-methyl-2-thiouridine derivatives at the wobble uridine (U34) of tRNA is a multi-step enzymatic process. The pathway can be broadly divided into two major stages: the formation of the 2-thiouridine (B16713) (s²U) base and the subsequent modifications at the C5 position of the uracil (B121893) ring. Prokaryotes exhibit notable diversity in the enzymes employed for the C5 modification, with distinct pathways characterized in Gram-negative and Gram-positive bacteria.

Thiourea at Position 2: The MnmA Pathway

The initial step in the formation of m⁵s²U is the conversion of uridine to 2-thiouridine. This reaction is catalyzed by the tRNA sulphurtransferase MnmA, in a process that requires a sulfur donor. In Escherichia coli, the sulfur is mobilized from L-cysteine by the cysteine desulfurase IscS and transferred to MnmA via a series of sulfur-carrier proteins, including TusA, TusB/C/D, and TusE[1][2]. In contrast, Bacillus subtilis utilizes a more streamlined pathway where the cysteine desulfurase YrvO directly transfers sulfur to MnmA[1][2].

C5-Modifications: Divergent Pathways in Prokaryotes

Following the 2-thiolation, or in some cases preceding it, the C5 position of the uridine is modified. This is where the pathways diverge significantly between different bacterial groups.

The initial modification at the C5 position is catalyzed by the universally conserved MnmE-MnmG enzymatic complex. MnmE is a G-protein that binds GTP, while MnmG is an FAD-dependent enzyme. Together, they catalyze the formation of 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U) from U34 of the tRNA, using glycine (B1666218) as a substrate[1][2]. Alternatively, in the absence of glycine, this complex can utilize ammonium (B1175870) to produce 5-aminomethyluridine (B12866518) (nm⁵U)[3].

In Gram-negative bacteria like E. coli, the biosynthesis proceeds from cmnm⁵s²U through the action of the bifunctional enzyme MnmC. This enzyme possesses two distinct catalytic domains:

  • MnmC1 (Oxidoreductase domain): This C-terminal domain utilizes FAD to convert cmnm⁵s²U to nm⁵s²U.

  • MnmC2 (Methyltransferase domain): The N-terminal domain then uses S-adenosyl-L-methionine (SAM) as a methyl donor to methylate nm⁵s²U, yielding the final product, m⁵s²U.

Gram-positive bacteria, such as B. subtilis, lack an MnmC homolog and employ a different set of enzymes to complete the synthesis of m⁵s²U. This alternative pathway involves two enzymes:

  • MnmL (YtqA): This radical SAM enzyme is responsible for the conversion of cmnm⁵s²U to nm⁵s²U.

  • MnmM (YtqB): This methyltransferase then utilizes SAM to methylate nm⁵s²U to produce m⁵s²U[1][2].

Visualizing the Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathways for 5-methyl-2-thiouridine derivatives in prokaryotes.

prokaryotic_m5s2U_biosynthesis cluster_gram_negative Gram-Negative Pathway (e.g., E. coli) cluster_gram_positive Gram-Positive Pathway (e.g., B. subtilis) U34_GN tRNA-U34 s2U34_GN tRNA-s²U34 U34_GN->s2U34_GN MnmA, IscS, TusA-E cmnm5s2U34_GN tRNA-cmnm⁵s²U34 s2U34_GN->cmnm5s2U34_GN MnmE-MnmG (Glycine) nm5s2U34_GN tRNA-nm⁵s²U34 cmnm5s2U34_GN->nm5s2U34_GN MnmC (MnmC1 domain) (FAD) m5s2U34_GN tRNA-m⁵s²U34 nm5s2U34_GN->m5s2U34_GN MnmC (MnmC2 domain) (SAM) U34_GP tRNA-U34 s2U34_GP tRNA-s²U34 U34_GP->s2U34_GP MnmA, YrvO cmnm5s2U34_GP tRNA-cmnm⁵s²U34 s2U34_GP->cmnm5s2U34_GP MnmE-MnmG (Glycine) nm5s2U34_GP tRNA-nm⁵s²U34 cmnm5s2U34_GP->nm5s2U34_GP MnmL (Radical SAM) m5s2U34_GP tRNA-m⁵s²U34 nm5s2U34_GP->m5s2U34_GP MnmM (SAM)

Figure 1: Comparative biosynthetic pathways of m⁵s²U in Gram-negative and Gram-positive bacteria.

Quantitative Data

EnzymeOrganismSubstrateK_mk_catReference
MnmC (MnmC1 domain) Escherichia colicmnm⁵s²U-tRNA600 nM0.34 s⁻¹[4]
MnmC (MnmC2 domain) Escherichia colinm⁵s²U-tRNA70 nM0.31 s⁻¹[4]
MnmE Prokaryotic sourcesData not available---
MnmG Prokaryotic sourcesData not available---
MnmL Prokaryotic sourcesData not available---
MnmM Prokaryotic sourcesData not available---

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 5-methyl-2-thiouridine biosynthesis.

Protocol 1: Expression and Purification of His-tagged Recombinant Proteins (General Protocol)

This protocol can be adapted for the purification of MnmA, MnmE, MnmG, MnmC, MnmL, and MnmM.

protein_purification_workflow start Cloning of Gene into His-tag Expression Vector transform Transformation into Expression Host (e.g., E. coli BL21(DE3)) start->transform culture Inoculate and Grow Culture to Mid-log Phase (OD600 ~0.6) transform->culture induce Induce Protein Expression (e.g., with IPTG) culture->induce harvest Harvest Cells by Centrifugation induce->harvest lyse Cell Lysis (e.g., Sonication) harvest->lyse clarify Clarify Lysate by Centrifugation lyse->clarify bind Batch or Column Binding to Ni-NTA Resin clarify->bind wash Wash Resin with Wash Buffer (containing low concentration of imidazole) bind->wash elute Elute Protein with Elution Buffer (containing high concentration of imidazole) wash->elute dialyze Dialysis into Storage Buffer elute->dialyze analyze Analyze Purity by SDS-PAGE and Quantify Protein dialyze->analyze

Figure 2: General workflow for the expression and purification of His-tagged recombinant proteins.

Methodology:

  • Cloning: The gene of interest is cloned into a suitable expression vector containing an N- or C-terminal His6-tag (e.g., pET series vectors).

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

  • Induction: Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. The culture is then incubated for a further 3-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Harvest and Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication on ice.

  • Clarification: The cell lysate is clarified by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is then washed extensively with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: The His-tagged protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Dialysis and Storage: The eluted protein fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and for long-term storage at -80°C.

  • Analysis: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

Protocol 2: In Vitro Reconstitution of the MnmE-MnmG Reaction

This protocol describes the in vitro synthesis of cmnm⁵U on a tRNA substrate.

mnmEG_reconstitution_workflow start Prepare Reaction Mixture components Components: - Purified MnmE and MnmG - tRNA substrate (e.g., in vitro transcribed tRNA-Glu) - GTP - FAD - Glycine - Reaction Buffer start->components incubate Incubate at 37°C components->incubate stop_reaction Stop Reaction (e.g., Phenol-Chloroform Extraction) incubate->stop_reaction recover_tRNA Recover and Purify tRNA stop_reaction->recover_tRNA digest Digest tRNA to Nucleosides (Nuclease P1, Alkaline Phosphatase) recover_tRNA->digest analyze Analyze by HPLC or LC-MS digest->analyze

Figure 3: Workflow for the in vitro reconstitution of the MnmE-MnmG reaction.

Methodology:

  • Reaction Setup: A typical reaction mixture (50 µL) contains:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 100 mM KCl

    • 1 mM DTT

    • 1 mM GTP

    • 0.1 mM FAD

    • 2 mM Glycine

    • 5 µM in vitro transcribed tRNA substrate (e.g., tRNA-Glu)

    • 1 µM purified MnmE

    • 1 µM purified MnmG

  • Incubation: The reaction is initiated by the addition of the enzymes and incubated at 37°C for 1-2 hours.

  • Reaction Termination and tRNA Recovery: The reaction is stopped by phenol-chloroform extraction, followed by ethanol (B145695) precipitation to recover the tRNA.

  • Analysis: The modified tRNA is then digested to nucleosides and analyzed by HPLC or LC-MS to detect the formation of cmnm⁵U.

Protocol 3: Analysis of tRNA Modifications by HPLC

This protocol outlines the general procedure for digesting tRNA to its constituent nucleosides and analyzing them by reverse-phase HPLC.

Methodology:

  • tRNA Digestion:

    • To 10-20 µg of purified tRNA in a final volume of 20 µL, add 2.5 µL of 10x Nuclease P1 buffer (100 mM sodium acetate, pH 5.3).

    • Add 1 µL of Nuclease P1 (1 U/µL).

    • Incubate at 37°C for 2 hours.

    • Add 2.5 µL of 10x bacterial alkaline phosphatase (BAP) buffer (500 mM Tris-HCl, pH 8.0).

    • Add 1 µL of BAP (1 U/µL).

    • Incubate at 37°C for an additional 2 hours.

  • HPLC Analysis:

    • The digested nucleoside mixture is filtered and injected onto a C18 reverse-phase HPLC column.

    • Nucleosides are separated using a gradient of a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • The elution of nucleosides is monitored by UV absorbance at 254 nm.

    • The identity of the modified nucleosides is confirmed by comparing their retention times to those of known standards.

Protocol 4: Analysis of tRNA Modifications by LC-MS

For a more sensitive and definitive identification and quantification of modified nucleosides, liquid chromatography-mass spectrometry (LC-MS) is the method of choice[5][6][7][8].

Methodology:

  • tRNA Digestion: tRNA is digested to nucleosides as described in Protocol 3.

  • LC Separation: The nucleoside mixture is separated by reverse-phase liquid chromatography, similar to the HPLC method.

  • Mass Spectrometry Analysis: The eluent from the LC is directed into a mass spectrometer.

    • Full Scan MS: Provides the mass-to-charge ratio (m/z) of the intact nucleosides, allowing for their identification based on their exact mass.

    • Tandem MS (MS/MS): The parent ion of a specific nucleoside is fragmented, and the fragmentation pattern provides structural information, confirming the identity of the modification.

  • Quantification: The abundance of each nucleoside can be quantified by integrating the area under the peak in the extracted ion chromatogram.

Conclusion

The biosynthesis of 5-methyl-2-thiouridine derivatives in prokaryotic tRNA is a complex and highly regulated process involving a fascinating array of enzymes. The divergence of the C5-modification pathway between Gram-negative and Gram-positive bacteria highlights the evolutionary adaptability of these essential modification systems. A thorough understanding of these pathways, from the enzymes involved to their kinetic properties and the intricate reaction mechanisms, is crucial. This knowledge not only deepens our fundamental understanding of bacterial translation but also opens avenues for the development of novel antimicrobial agents that target these essential tRNA modification pathways. Further research is needed to fully elucidate the kinetic parameters of all the enzymes in these pathways and to explore the regulatory networks that control their expression and activity.

References

The Impact of 5-Methyl-2-thio-uridine on tRNA Thermostability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of transfer RNA (tRNA) is paramount for the fidelity and efficiency of protein synthesis. In thermophilic organisms, which thrive at high temperatures, tRNAs possess a suite of post-transcriptional modifications that enhance their stability. Among these, 5-methyl-2-thiouridine (B1588163) (m⁵s²U), particularly at position 54 in the T-loop, plays a crucial role in maintaining the functional L-shaped tertiary structure of the tRNA molecule under extreme thermal conditions. This technical guide provides an in-depth analysis of the thermostabilizing effects of m⁵s²U, supported by quantitative data, detailed experimental methodologies, and structural visualizations.

Quantitative Analysis of Thermostability

The presence of modified nucleosides, such as m⁵s²U, significantly increases the melting temperature (Tm) of tRNA, which is a direct measure of its thermal stability. The 2-thio modification at position 54 has been shown to increase the melting temperature of tRNA by more than 3°C[1]. The degree of this modification is also directly correlated with the organism's growth temperature, with nearly 100% of tRNA at position 54 being m⁵s²U in Thermus thermophilus grown at 80°C[1]. This adaptation helps maintain the tRNA's structural integrity at temperatures that would otherwise lead to denaturation[1].

The overall effect of all post-transcriptional modifications is even more pronounced. For instance, the melting temperature of T. thermophilus tRNAPhe increases from 76°C for the unmodified transcript to 84.5°C for the fully modified native tRNA[1]. While this 8.5°C increase is due to the cumulative effect of all modifications, m⁵s²U is a key contributor to this enhanced stability.

tRNA SpeciesModification StatusMelting Temperature (Tm)OrganismReference
Total tRNAWith m⁵s²U at position 54> 85°CThermus thermophilus[1]
tRNAPheUnmodified Transcript76°CThermus thermophilus[1]
tRNAPheNative (Fully Modified)84.5°CThermus thermophilus[1]
tRNAMetUnmodified Transcript80°CPyrodictium occultum[1]
tRNAMetNative (Fully Modified, lacks m⁵s²U)> 100°CPyrodictium occultum[1]

Note: The data for P. occultum is included to highlight that other modifications, like extensive 2'-O-methylation, can also lead to significant thermostability in the absence of m⁵s²U.

Structural Contribution of 5-Methyl-2-thiouridine

The stabilizing effect of m⁵s²U is rooted in its unique stereochemical properties and its strategic location within the tRNA's tertiary structure. The bulky 2-thiocarbonyl group induces a C3'-endo conformation of the ribose sugar, which promotes better stacking interactions with adjacent bases[2]. At position 54 in the T-loop, m⁵s²U forms a reverse Hoogsteen base pair with adenosine (B11128) at position 58 (A58), often methylated to N1-methyladenosine (m¹A58) in thermophiles[1][2]. This interaction is a cornerstone of the "elbow" region, locking the T-loop and D-loop together and stabilizing the overall L-shaped fold of the tRNA molecule.

tRNA_Elbow_Stabilization cluster_T_Loop T-Loop cluster_D_Loop D-Loop T54 m⁵s²U54 A58 m¹A58 T54->A58 Reverse Hoogsteen Pair Psi55 Ψ55 G18 G18 Psi55->G18 Tertiary Interaction G19 G19 A58->Psi55 Stacking

Caption: Interaction of m⁵s²U54 in the tRNA elbow region.

Experimental Protocols for Thermostability Analysis

The thermostability of tRNA, quantified by its melting temperature (Tm), is typically determined by monitoring changes in its physical properties as a function of temperature. The most common techniques are UV-Vis spectrophotometry and Circular Dichroism (CD) spectroscopy.

UV-Vis Thermal Denaturation

This method relies on the hyperchromic effect, where the absorbance of the nucleic acid solution at 260 nm increases as the molecule transitions from a double-stranded, ordered state to a single-stranded, disordered state.

Methodology:

  • tRNA Sample Preparation:

    • Dissolve purified tRNA (either native or in vitro transcribed) in a buffer solution, for example, 10 mM sodium cacodylate (pH 7.0) containing 100 mM NaCl and 10 mM MgCl₂. The presence of divalent cations like Mg²⁺ is crucial for stabilizing the tertiary structure.

    • The final tRNA concentration should be adjusted to yield an initial absorbance at 260 nm (A₂₆₀) between 0.2 and 0.8.

    • Degas the buffer to prevent bubble formation at high temperatures.

    • Prepare a reference cuvette containing only the buffer.

  • Instrumentation:

    • Use a double-beam UV-Vis spectrophotometer equipped with a Peltier-based temperature controller.

    • Use quartz cuvettes with a 1 cm path length.

  • Data Acquisition:

    • Place the sample and reference cuvettes in the spectrophotometer.

    • Equilibrate the sample at a low starting temperature (e.g., 25°C) for 5-10 minutes.

    • Increase the temperature at a controlled rate, typically 0.5°C to 1°C per minute.

    • Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C) up to a final temperature where the melting transition is complete (e.g., 95-100°C).

  • Data Analysis:

    • Plot the A₂₆₀ as a function of temperature to obtain a melting curve.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the tRNA is unfolded. This corresponds to the midpoint of the transition in the melting curve, which can be precisely calculated from the maximum of the first derivative of the curve (dA₂₆₀/dT).

UV_Melting_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Dissolve tRNA in Buffer (e.g., 10 mM MgCl₂) p2 Adjust Concentration (A₂₆₀ ≈ 0.5) p1->p2 d1 Equilibrate at 25°C p2->d1 d2 Heat at 1°C/min d1->d2 d3 Record A₂₆₀ vs. Temp d2->d3 a1 Plot A₂₆₀ vs. Temp (Melting Curve) d3->a1 a2 Calculate First Derivative (dA₂₆₀/dT) a1->a2 a3 Determine Tm at Maxima a2->a3

Caption: Workflow for tRNA thermal denaturation analysis using UV-spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the secondary and tertiary structure of chiral molecules like tRNA. The A-form helix of RNA gives a characteristic CD spectrum with a positive peak around 265 nm and a negative peak around 210 nm[3]. The unfolding of the tRNA results in a loss of this signal.

Methodology:

  • Sample Preparation:

    • Prepare the tRNA sample in a suitable buffer as described for UV-Vis analysis. A low-absorbing buffer like sodium phosphate (B84403) is often preferred.

    • The tRNA concentration is typically in the range of 5-20 µM.

  • Instrumentation:

    • Use a CD spectrometer equipped with a Peltier temperature controller.

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize buffer absorbance in the far-UV region.

  • Data Acquisition:

    • Record a full CD spectrum (e.g., from 320 nm to 200 nm) at the starting temperature (e.g., 25°C) to confirm the initial folded state.

    • Set the instrument to monitor the CD signal at a fixed wavelength, typically at the peak of the positive band (~265 nm).

    • Increase the temperature at a controlled rate (e.g., 1°C/minute) while continuously recording the CD signal.

  • Data Analysis:

    • Plot the CD signal at the chosen wavelength as a function of temperature.

    • The resulting melting curve is analyzed similarly to the UV melting curve, with the Tm being the midpoint of the thermal transition.

Conclusion

The post-transcriptional modification of uridine (B1682114) to 5-methyl-2-thiouridine is a critical adaptation for the thermal stabilization of tRNA in thermophilic organisms. Through a combination of enhanced base stacking and the reinforcement of key tertiary interactions in the tRNA elbow, m⁵s²U significantly elevates the molecule's melting temperature. This ensures that tRNA remains structurally intact and functionally competent at the high temperatures characteristic of its native environment. The experimental protocols outlined provide robust methods for quantifying these stabilizing effects, offering valuable tools for researchers in the fields of RNA biology, extremophile biochemistry, and the development of RNA-based therapeutics where stability is a primary concern.

References

A Technical Guide to 5-Methyl-2-thio-xylo-uridine: A Pyrimidine Nucleoside Analog with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to be metabolized by cellular or viral enzymes and subsequently interfere with nucleic acid synthesis and other vital cellular processes. This technical guide provides an in-depth overview of 5-Methyl-2-thio-xylo-uridine, a modified pyrimidine (B1678525) nucleoside analog. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs, particularly 5-methyl-2-thiouridine (B1588163) and other 2-thiouridine (B16713) derivatives, to build a comprehensive profile of its predicted chemical properties, biological activities, and therapeutic potential. This document also addresses the common misclassification of uridine (B1682114) derivatives as purine (B94841) analogs, clarifying the correct pyrimidine nature of this compound.

Core Concepts and Chemical Profile

This compound belongs to the class of pyrimidine nucleoside analogs. The core structure consists of a 5-methyluracil base (also known as thymine) attached to a xylose sugar moiety, with a sulfur atom replacing the oxygen at the 2-position of the pyrimidine ring.

Chemical Structure:

  • Base: 5-Methyluracil (Thymine)

  • Sugar: Xylofuranose (B8766934) (a C3' epimer of ribose)

  • Modification: Thiol group at the C2 position of the base.

Molecular Formula: C₁₀H₁₄N₂O₅S[1]

Molecular Weight: 274.30 g/mol [1]

The presence of the 2-thio group and the xylo-configuration of the sugar are key structural features that are expected to influence its biological activity. The 2-thiolation is known to affect the conformational preferences of the nucleoside, which can impact its interaction with enzymes and nucleic acid structures.[1] The xylo-sugar configuration alters the stereochemistry at the 3'-position compared to the natural ribose, which can affect its incorporation into growing nucleic acid chains and its recognition by polymerases.

Predicted Biological Activity and Mechanism of Action

Based on the activities of structurally related compounds, this compound is predicted to exhibit both antiviral and anticancer properties.

2.1. Antiviral Activity

The 2-thiouridine scaffold is a potent inhibitor of various RNA viruses. The mechanism of action is primarily attributed to the inhibition of the viral RNA-dependent RNA polymerase (RdRp).

  • Mechanism of Action: After cellular uptake, this compound would be phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the natural nucleotide triphosphate (likely UTP or TTP) for the viral RdRp. Incorporation of the analog into the nascent viral RNA chain can lead to chain termination or introduce mutations, thereby halting viral replication.[2]

  • Supporting Evidence from Analogs: The parent compound, 2-thiouridine (s²U), has demonstrated broad-spectrum antiviral activity against positive-strand RNA viruses, including Dengue virus (DENV) and SARS-CoV-2. It effectively inhibits the RdRp-catalyzed RNA synthesis.[3]

2.2. Anticancer Activity

Nucleoside analogs are widely used as anticancer agents. Their cytotoxicity stems from their ability to disrupt DNA and RNA synthesis and function in rapidly dividing cancer cells.

  • Mechanism of Action: As a pyrimidine analog, this compound, upon conversion to its triphosphate form, can be incorporated into DNA and RNA. This incorporation can lead to DNA damage, inhibition of DNA and RNA polymerases, and ultimately trigger apoptosis (programmed cell death).

2.3. Role in tRNA Function

Modified nucleosides, including 5-substituted 2-thiouridines, are naturally found in transfer RNA (tRNA), where they play a crucial role in the fidelity and efficiency of protein translation.[1][4] Specifically, modifications at the wobble position of the tRNA anticodon are critical for accurate codon recognition. The presence of this compound could potentially influence tRNA structure and function.[1]

Data Presentation: Biological Activity of Related Compounds

While specific quantitative data for this compound is not available, the following tables summarize the reported activities of closely related 5-substituted uridine and 2-thiouridine analogs. This data provides a benchmark for the expected potency and cytotoxicity.

Table 1: Antiviral Activity of Related Nucleoside Analogs

CompoundVirusCell LineIC₅₀ (µM)Citation
2'-deoxy-2'-fluoro-2'-methyluridine triphosphateHepatitis C Virus (HCV)N/A (Enzymatic Assay)1.19[5]
RO-9187 (a 2'-C-methyl-7-deaza-adenosine analog)Tick-borne encephalitis virus (TBEV)N/A0.3 ± 0.01[5]

Table 2: Cytotoxicity of Related Nucleoside Analogs

CompoundCell LineCC₅₀ (µM)Citation
5-substituted 4-thiouridines (various)HeLa, A54930 - 100[6]
RO-9187N/A> 50[5]

Experimental Protocols

This section details the methodologies for key experiments relevant to the evaluation of this compound.

4.1. Synthesis of 5-Substituted-2-Thio-xylo-Uridine (General Approach)

  • Preparation of the Xylose Sugar Moiety: Starting from commercially available D-xylose, a protected xylofuranose derivative suitable for glycosylation is prepared. This typically involves protection of the hydroxyl groups (e.g., as acetyl or benzoyl esters) and activation of the anomeric carbon.

  • Glycosylation: The protected xylose derivative is coupled with silylated 5-methyl-2-thiouracil (B189611) (or a suitable precursor) under Lewis acid catalysis (e.g., TMSOTf, SnCl₄) to form the N-glycosidic bond. Stereocontrol to obtain the desired β-anomer is a critical aspect of this step.

  • Deprotection: The protecting groups on the sugar moiety are removed under appropriate conditions (e.g., ammonolysis for acyl groups) to yield the final product, this compound.

  • Purification: The final compound is purified using chromatographic techniques such as silica (B1680970) gel column chromatography and/or reversed-phase HPLC.

4.2. Cytotoxicity Assay (CCK-8 Protocol)

The half-maximal cytotoxic concentration (CC₅₀) can be determined using a Cell Counting Kit-8 (CCK-8) assay.[10][11][12][13]

  • Cell Seeding: Plate a suitable cell line (e.g., Vero, A549, Huh-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound dilutions to the cells and incubate for a period corresponding to the duration of the antiviral assay (e.g., 48-72 hours). Include wells with untreated cells as a control.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

4.3. Antiviral Plaque Reduction Assay

The half-maximal inhibitory concentration (IC₅₀) against a specific virus can be determined by a plaque reduction assay.[14][15][16]

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus and Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a known titer of the virus (e.g., to produce 50-100 plaques per well) and incubate for 1 hour at 37°C.

  • Infection: Adsorb the virus-compound mixture onto the cell monolayers for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) with the corresponding concentration of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells (e.g., with 10% formaldehyde) and stain with a solution such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus control (no compound). The IC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.

4.4. In Vitro RdRp Inhibition Assay (Primer Extension Assay)

This assay directly measures the inhibition of viral RNA-dependent RNA polymerase.[2][17]

  • Reaction Setup: Assemble a reaction mixture containing a purified recombinant viral RdRp enzyme, a primer-template RNA duplex, and a mixture of the four natural ribonucleoside triphosphates (rNTPs).

  • Inhibitor Addition: Add varying concentrations of the triphosphate form of this compound to the reaction mixtures.

  • Reaction Initiation and Incubation: Initiate the reaction and incubate at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

  • Reaction Quenching: Stop the reaction by adding a quench buffer (e.g., containing EDTA and formamide).

  • Product Analysis: Analyze the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE). The extension of the primer indicates polymerase activity.

  • Data Analysis: Quantify the amount of full-length product in the presence and absence of the inhibitor. The IC₅₀ value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations: Pathways and Workflows

5.1. Biochemical Pathways

Modified pyrimidine nucleosides like this compound enter the cell and are processed through the pyrimidine salvage pathway to become active triphosphate forms.

Pyrimidine_Salvage_Pathway ext_Nuc This compound (extracellular) int_Nuc This compound (intracellular) ext_Nuc->int_Nuc Nucleoside Transporter NMP Nucleoside Monophosphate (NMP) int_Nuc->NMP Nucleoside Kinase NDP Nucleoside Diphosphate (NDP) NMP->NDP NMP Kinase NTP Nucleoside Triphosphate (NTP) (Active Form) NDP->NTP NDP Kinase Incorporation Incorporation into Viral RNA/Cellular DNA NTP->Incorporation Inhibition Inhibition of Viral RdRp NTP->Inhibition

Caption: Pyrimidine salvage pathway for activation of this compound.

5.2. Experimental Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antiviral nucleoside analog.

Antiviral_Evaluation_Workflow Start Synthesis & Purification of Compound Cytotoxicity Cytotoxicity Assay (CCK-8) Determine CC50 Start->Cytotoxicity Antiviral Antiviral Assay (Plaque Reduction) Determine IC50 Start->Antiviral Selectivity Calculate Selectivity Index (SI) SI = CC50 / IC50 Cytotoxicity->Selectivity Antiviral->Selectivity Mechanism Mechanism of Action Studies (e.g., RdRp Inhibition Assay) Selectivity->Mechanism High SI End Lead Candidate Mechanism->End

Caption: Workflow for the evaluation of antiviral nucleoside analogs.

Conclusion

This compound is a pyrimidine nucleoside analog with a chemical structure that suggests significant potential as both an antiviral and an anticancer agent. By leveraging the extensive research on related 2-thiouridine and 5-substituted uridine analogs, we can predict that its biological activity will likely stem from the inhibition of nucleic acid polymerases following intracellular phosphorylation. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of this and other novel nucleoside analogs. Further direct investigation is warranted to quantify the specific activity and therapeutic index of this compound to fully realize its potential in drug development.

References

The Thiol Group's Influence on the Chemical Reactivity of 5-Methyl-2-thio-xylo-uridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of the 2-thiol group on the chemical reactivity and biological significance of 5-Methyl-2-thio-xylo-uridine. This modified nucleoside, a derivative of uridine (B1682114), exhibits unique properties due to the substitution of an oxygen atom with sulfur at the C2 position of the pyrimidine (B1678525) ring. These alterations have profound implications for its role in biological systems and its potential as a therapeutic agent.

Enhanced Chemical Reactivity of the Thiol Group

The introduction of a thiol group at the C2 position of the uridine base significantly enhances the chemical reactivity of this compound.[1] This sulfur-containing functional group is a key component in a variety of pharmacologically active substances.[2] The thiol group can act as a nucleophile, readily participating in substitution reactions to form a diverse range of derivatives.[1]

One of the key characteristics of the thiol group is its susceptibility to oxidation. Under conditions of oxidative stress, 2-thiouridine (B16713) can undergo desulfurization, leading to the formation of uridine and 4-pyrimidinone nucleoside.[3][4] This reactivity highlights the potential for 2-thio-modified nucleosides to act as targets for oxidative damage within biological systems.

The thiol group also influences the electronic properties of the nucleobase. The replacement of the C2-carbonyl oxygen with a more polarizable sulfur atom alters the electron distribution within the pyrimidine ring. This increased polarizability is thought to contribute to enhanced base stacking interactions in nucleic acid structures.

Quantitative Analysis of Thiol Group Impact

The presence of the thiol group has a quantifiable effect on the physicochemical properties of the nucleoside, influencing its acidity and the stability of the duplexes it forms within RNA.

Acidity of the N3H Proton

The thiol group acts as an electron-withdrawing group, which increases the acidity of the N3H proton of the uracil (B121893) ring. This is reflected in the lower pKa values of 2-thiouridine derivatives compared to their uridine counterparts. The table below summarizes the pKa values for the N3H proton of various 5-substituted 2-thiouridines and uridines, demonstrating the consistent acidifying effect of the 2-thio modification.

Nucleoside DerivativepKa of N3H ProtonReference
2-thiouridine8.09[5][6]
Uridine9.15[5][6]
5-methyl-2-thiouridine8.45[5]
5-methyluridine (Thymidine)9.54[5]
5-aminoalkyl-2-thiouridines7.10 - 7.36[5][6]
5-aminoalkyl-uridines> 7.51[5][6]
Thermodynamic Stability of RNA Duplexes

The substitution of uridine with 2-thiouridine has a significant impact on the thermodynamic stability of RNA duplexes. The 2-thio modification generally leads to an increase in the thermal stability of RNA duplexes.[6][7] This enhanced stability is primarily attributed to the preferential C3'-endo sugar pucker conformation induced by the bulky sulfur atom, which pre-organizes the single-stranded RNA for hybridization, and improved base stacking interactions.[6][7] The table below presents thermodynamic data for the formation of RNA duplexes containing a central A-U or A-s²U pair.

DuplexΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)TΔS°₃₇ (kcal/mol)Reference
5'-GCGUUGCGC-3' / 3'-CGCAACGCG-5'-10.0-47.7-37.7[7]
5'-GCGUs²UGCGC-3' / 3'-CGCAACGCG-5'-10.5-45.5-35.0[7]

Biological Significance in tRNA Function

This compound and its close analogs are found in the wobble position (position 34) of the anticodon loop of certain transfer RNAs (tRNAs).[1][8] This modification is crucial for accurate and efficient protein synthesis. The 2-thiolation of uridine at this position enhances codon-anticodon recognition and prevents frameshifting during translation.[1][7] Specifically, the presence of the 2-thiouridine modification helps to stabilize the interaction with codons ending in A, while destabilizing wobble pairing with G.[7]

The biosynthesis of 2-thiouridine in tRNA is a complex enzymatic process. In E. coli, a sulfur-relay system involving several proteins, including IscS, TusA, TusBCD, TusE, and MnmA, is responsible for the thiolation of uridine at position 34.[8]

tRNA_Thiolation_Pathway cluster_sulfur_mobilization Sulfur Mobilization cluster_sulfur_relay Sulfur Relay System cluster_tRNA_modification tRNA Modification IscS IscS (Cysteine Desulfurase) Alanine L-Alanine IscS->Alanine TusA TusA IscS->TusA Persulfide Transfer Cysteine L-Cysteine Cysteine->IscS Sulfur Donor TusBCD TusBCD TusA->TusBCD TusE TusE TusBCD->TusE MnmA MnmA (Thiouridylase) TusE->MnmA tRNA_s2U34 tRNA with 2-Thiouridine at position 34 MnmA->tRNA_s2U34 AMP_PPi AMP + PPi MnmA->AMP_PPi tRNA_U34 tRNA with Uridine at position 34 tRNA_U34->MnmA Substrate ATP ATP ATP->MnmA

Biosynthesis of 2-thiouridine in tRNA.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Objective: To characterize the structure of this compound and to study its conformation in solution.

Methodology:

  • Sample Preparation:

    • Dissolve 1-5 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Add a small amount of a reference standard (e.g., TMS or TSP) for chemical shift calibration.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum to identify the chemical shifts and coupling constants of the protons in the molecule.

    • Typical parameters for a 500 MHz spectrometer:

      • Pulse program: zg30

      • Number of scans: 16-64

      • Acquisition time: ~2-3 seconds

      • Relaxation delay: 2 seconds

      • Spectral width: ~12 ppm

  • 2D NMR Spectroscopy (COSY, NOESY):

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks within the sugar and base moieties.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to determine through-space proximities of protons, which provides information about the conformation of the glycosidic bond and the sugar pucker.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • Assign all proton resonances based on their chemical shifts, coupling patterns, and cross-peaks in the 2D spectra.

    • Analyze the coupling constants in the ¹H spectrum to determine the sugar pucker conformation (C2'-endo vs. C3'-endo).

    • Analyze the NOE intensities in the NOESY spectrum to determine the relative orientation of the base and the sugar.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Objective: To quantify the amount of this compound in a biological sample (e.g., hydrolyzed tRNA).

Methodology:

  • Sample Preparation (from tRNA):

    • Isolate total RNA from the biological source.

    • Purify tRNA using methods like polyacrylamide gel electrophoresis (PAGE).

    • Enzymatically digest the purified tRNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

    • Remove enzymes by filtration (e.g., using a 10 kDa molecular weight cutoff filter).

  • LC-MS/MS Analysis:

    • Inject the nucleoside mixture into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Liquid Chromatography:

      • Column: C18 reverse-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from low to high percentage of mobile phase B to separate the nucleosides.

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Precursor ion (Q1): [M+H]⁺ of this compound.

        • Product ion (Q3): A characteristic fragment ion (e.g., the protonated base).

      • Optimize collision energy and other MS parameters for maximum sensitivity.

  • Quantification:

    • Generate a calibration curve using known concentrations of a this compound standard.

    • Spike an internal standard (e.g., a stable isotope-labeled version of the analyte) into the samples for accurate quantification.

    • Calculate the concentration of this compound in the original sample based on the peak area ratios and the calibration curve.

Experimental Workflow for Assessing Thiol Group Impact

The following diagram illustrates a comprehensive workflow for investigating the impact of the 2-thiol group on the properties of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_reactivity Chemical Reactivity Studies cluster_biological Biological Evaluation cluster_analysis Data Analysis & Interpretation Start Starting Material (e.g., 5-Methyluridine) Thiolation Thiolation Reaction Start->Thiolation Xylo_conversion Xylo-Configuration Thiolation->Xylo_conversion Purification Purification (e.g., HPLC) Xylo_conversion->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS pKa pKa Determination (Spectrophotometric or Potentiometric Titration) Purification->pKa Oxidation Oxidation Studies (e.g., with H₂O₂) pKa->Oxidation Alkylation S-Alkylation Kinetics pKa->Alkylation Hydrolysis Hydrolytic Stability (Acid/Base) pKa->Hydrolysis Data_Analysis Comparative Data Analysis (Thio vs. Non-Thio Analog) Oxidation->Data_Analysis Alkylation->Data_Analysis Incorporation Incorporation into Oligonucleotides Hydrolysis->Incorporation Duplex_Stability RNA Duplex Stability (UV-melting, ITC) Incorporation->Duplex_Stability Enzyme_Interaction Enzyme Interaction Studies Incorporation->Enzyme_Interaction Duplex_Stability->Data_Analysis Enzyme_Interaction->Data_Analysis

References

An In-depth Technical Guide to the Five-Membered Ring Structure of 5-Methyl-2-thio-xylo-uridine and its Biologically Significant Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 5-Methyl-2-thio-xylo-uridine is limited in publicly available literature. This guide focuses on its closely related and well-characterized naturally occurring analogue, 5-Methyl-2-thiouridine (B1588163) (m5s2U), which shares the same modified pyrimidine (B1678525) base but differs in the stereochemistry of the sugar moiety (ribose instead of xylose). The data presented for 5-Methyl-2-thiouridine serves as a robust proxy for understanding the core structural and functional properties.

Core Structure and Physicochemical Properties

This compound is a modified pyrimidine nucleoside. Its structure consists of a xylose sugar linked to a 5-methyl-2-thiouracil (B189611) base. The defining features are a methyl group at the 5th position of the pyrimidine ring and a sulfur atom replacing the oxygen at the 2nd position. This thionation and methylation significantly influence its chemical properties and biological role.

The ribose analogue, 5-Methyl-2-thiouridine (m5s2U), is a modified nucleoside found in the transfer RNA (tRNA) of certain organisms, particularly thermophiles.

Table 1: Physicochemical Properties of 5-Methyl-2-thiouridine

PropertyValue
IUPAC Name1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Molecular FormulaC₁₀H₁₄N₂O₅S
Molecular Weight274.29 g/mol
Monoisotopic Mass274.0623 Da[1]
CAS Number32738-09-3
Canonical SMILESCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O

Spectroscopic and Analytical Data

Characterization of 5-Methyl-2-thiouridine is typically achieved through a combination of spectroscopic techniques.

Table 2: Mass Spectrometry Data for 5-Methyl-2-thiouridine

ParameterValue
Ionization ModePositive
[M+H]⁺275.0701 m/z[1]
Major Product Ions143 m/z[1]

Note on Crystallographic Data: A crystal structure for the acetonide of the related compound 5-methylaminomethyl-2-thiouridine (B1677369) has been determined, providing insight into the molecular conformation of similar modified nucleosides.[2] However, specific bond lengths and angles for 5-Methyl-2-thiouridine are not available in the searched literature.

Biological Significance: Role in tRNA Modification

5-Methyl-2-thiouridine and related modified nucleosides are crucial components of tRNA, particularly at the "wobble" position (position 34) of the anticodon loop.[3][4] These modifications are critical for the accuracy and efficiency of protein translation.

The presence of the 2-thio group restricts the conformational flexibility of the nucleoside, which in turn influences codon recognition. The 5-methyl group further contributes to the fine-tuning of this interaction. In thermophilic organisms, 5-methyl-2-thiouridine in tRNA has been shown to contribute to the thermal stability of the molecule.

The biosynthesis of 5-substituted-2-thiouridines at the wobble position is a complex enzymatic process. The pathway for the closely related 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) in bacteria is well-studied and provides a model for understanding the synthesis of such modified nucleosides.

tRNA_Modification_Pathway cluster_0 Initial Uridine in tRNA cluster_1 Thiolation cluster_2 C5-Modification cluster_3 Final Methylation Uridine Uridine at wobble position (U34) Thiouridine 2-Thiouridine (B16713) (s²U) Uridine->Thiouridine Thiouridylase (e.g., MnmA) cmnm5s2U 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U) Thiouridine->cmnm5s2U MnmE, MnmG nm5s2U 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U) cmnm5s2U->nm5s2U MnmC (oxidase domain) mnm5s2U 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) nm5s2U->mnm5s2U MnmC (methyltransferase domain) or MnmM

Biosynthetic pathway for mnm⁵s²U, a related 5-substituted-2-thiouridine.

Experimental Protocols

Representative Synthesis of 5-Substituted-2-Thiouridines

A common method for the synthesis of 2-thiouridine derivatives is the "silyl method," which involves the N-glycosidic bond formation between a silylated base and a protected sugar. The following is a representative protocol based on published methods for similar compounds.[5][6]

Synthesis_Workflow Start Start: 5-Methyl-2-thiouracil & 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Silylation Silylation of 5-Methyl-2-thiouracil with HMDS Start->Silylation Coupling Coupling of silylated base and protected sugar with a Lewis acid catalyst (e.g., TMSOTf) Silylation->Coupling Deprotection Removal of benzoyl protecting groups (e.g., with methanolic ammonia) Coupling->Deprotection Purification Purification by column chromatography Deprotection->Purification Final_Product Final Product: 5-Methyl-2-thiouridine Purification->Final_Product

General workflow for the synthesis of 5-Methyl-2-thiouridine.

Detailed Steps:

  • Silylation of the Base: 5-Methyl-2-thiouracil is refluxed with hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of ammonium (B1175870) sulfate (B86663) to produce the silylated derivative. The excess HMDS is removed under reduced pressure.

  • Glycosylation (Coupling): The protected sugar, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is dissolved in an anhydrous solvent like acetonitrile. The silylated base is added, followed by a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is quenched and extracted. The organic layers are combined, dried, and concentrated.

  • Deprotection: The resulting protected nucleoside is dissolved in methanolic ammonia (B1221849) and stirred at room temperature to remove the benzoyl protecting groups.

  • Purification: The final product is purified by silica (B1680970) gel column chromatography to yield pure 5-Methyl-2-thiouridine.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

The detection and quantification of 5-Methyl-2-thiouridine in biological samples (e.g., tRNA hydrolysates) can be performed using LC-MS/MS.[7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)

Procedure:

  • Sample Preparation: tRNA is enzymatically hydrolyzed to its constituent nucleosides.

  • Chromatographic Separation: The nucleoside mixture is separated on a reverse-phase C18 column using a gradient of aqueous mobile phase (e.g., ammonium acetate) and an organic mobile phase (e.g., acetonitrile).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in positive ion mode, and data is acquired using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for the specific transition of 5-Methyl-2-thiouridine (e.g., m/z 275.07 -> 143).

Conclusion

This compound and its ribo-analogue, 5-Methyl-2-thiouridine, are important modified nucleosides with significant roles in nucleic acid chemistry and biology. The presence of the 5-methyl and 2-thio modifications imparts unique structural and functional properties, particularly in the context of tRNA structure and function. While specific experimental data for the xylo- form is scarce, the extensive characterization of the naturally occurring ribo- form provides a solid foundation for further research and development in areas such as synthetic biology, drug design, and the study of RNA metabolism.

References

The Strategic Role of the 5-Methyl Group in the Functionality of 5-Methyl-2-thio-xylo-uridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-thio-xylo-uridine is a structurally distinct modified nucleoside characterized by a methyl group at the fifth position of the uracil (B121893) base, a sulfur atom replacing the oxygen at the second position, and a xylose sugar moiety. While research directly focused on this specific xylo-configured nucleoside is limited, this guide synthesizes available data on analogous compounds, particularly 5-methyl-2-thiouridine (B1588163) (m⁵s²U) found in tRNA, to elucidate the critical role of the 5-methyl group. This modification, in concert with the 2-thio group, is integral to fine-tuning molecular interactions, enhancing structural stability, and dictating biological activity, with implications for tRNA function in protein synthesis and potential antiviral applications.

Introduction: The Significance of Nucleoside Modifications

Nucleoside modifications are a cornerstone of genetic and epigenetic regulation, expanding the functional capacity of nucleic acids beyond simple information storage. These chemical alterations are critical for a myriad of biological processes, including the structural stabilization of RNA, modulation of RNA-protein interactions, and ensuring the fidelity of protein translation. This compound is a purine (B94841) nucleoside analogue that embodies the complexity and functional importance of such modifications.[1] This guide focuses on dissecting the contribution of the 5-methyl group to the overall function of this molecule, drawing parallels from extensively studied related compounds.

The Synergistic Function of the 5-Methyl and 2-Thio Modifications

The biological activity of this compound is a product of the interplay between its constituent modifications: the 5-methyl group, the 2-thio group, and the xylo-sugar configuration.

The Role of the 5-Methyl Group:

The methyl group at the 5-position of the uracil base, while seemingly a minor addition, has profound effects on the molecule's properties. In the context of tRNA, this modification is known to:

  • Enhance Hydrophobicity: The methyl group increases the hydrophobicity of the nucleoside, which can influence stacking interactions within the nucleic acid structure and its interactions with proteins.

  • Promote Structural Rigidity: The presence of the 5-methyl group, in conjunction with the 2-thio modification, contributes to a more rigid conformation of the nucleoside. This is crucial for the precise positioning of the anticodon in the ribosome during translation.

  • Influence Codon Recognition: By stabilizing a specific sugar pucker conformation, the 5-methyl group plays a role in restricting codon-anticodon pairing, thereby enhancing the accuracy of protein synthesis.

The Role of the 2-Thio Group:

The replacement of the C2 oxygen with a sulfur atom is a key modification that:

  • Modulates Base Pairing: The 2-thio modification restricts "wobble" pairing at the third position of the codon, primarily by favoring the C3'-endo conformation of the ribose sugar. This ensures that the modified uridine (B1682114) correctly reads codons ending in adenosine.

  • Increases Chemical Reactivity: The thiol group is more nucleophilic than the oxygen it replaces, making the 2-position a potential site for further chemical reactions and interactions.[1]

The Influence of the Xylo-Sugar Configuration:

The xylose sugar, an epimer of ribose with the hydroxyl group at the 3' position oriented "up" instead of "down," introduces a significant conformational change to the nucleoside. While specific data for this compound is scarce, studies on xylonucleic acids (XNA) suggest that this configuration can alter the helical structure of nucleic acids and their hybridization properties. The interplay between the xylo-sugar conformation and the base modifications would be a critical determinant of the molecule's ultimate biological function.

Quantitative Data Analysis

Parameter2-thio-xylo-uridine (Hypothetical)This compound (Hypothetical)Rationale for Expected Difference
Enzyme Binding Affinity (Kd) Lower Affinity (Higher Kd)Higher Affinity (Lower Kd)The 5-methyl group can enhance hydrophobic interactions with the enzyme's binding pocket.
tRNA Melting Temperature (Tm) Lower TmHigher TmThe 5-methyl group contributes to increased stacking interactions and thermal stability of the tRNA structure.
Codon Recognition Fidelity Lower FidelityHigher FidelityThe combination of the 5-methyl and 2-thio groups restricts wobble pairing, leading to more accurate codon reading.
Antiviral Activity (IC50) Higher IC50Lower IC50The methyl group may improve binding to viral enzymes or enhance cellular uptake, leading to greater potency.

Signaling Pathways and Logical Relationships

The biosynthesis of 5-methyl-2-thiouridine derivatives in tRNA involves a complex enzymatic pathway. The following diagram illustrates a generalized pathway for the formation of similar modified nucleosides, which provides a logical framework for understanding the synthesis of this compound.

tRNA_Modification_Pathway Uridine Uridine in tRNA Thiolated_Uridine 2-Thio-uridine Uridine->Thiolated_Uridine Sulfur Donor Carboxymethylated_Uridine 5-Carboxymethyl- 2-thio-uridine Thiolated_Uridine->Carboxymethylated_Uridine Carboxymethyl Donor Methylated_Uridine 5-Methyl- 2-thio-uridine Carboxymethylated_Uridine->Methylated_Uridine Methyl Donor (SAM) Thiolation_Enzymes Thiolation Enzymes (e.g., MnmA) Thiolation_Enzymes->Thiolated_Uridine Elongator_Complex Elongator Complex Elongator_Complex->Carboxymethylated_Uridine Methyltransferase Methyltransferase (e.g., MnmC/MnmM) Methyltransferase->Methylated_Uridine

Caption: Generalized enzymatic pathway for the biosynthesis of 5-methyl-2-thiouridine derivatives in tRNA.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, the following sections provide generalized methodologies based on the synthesis and analysis of similar modified nucleosides.

Chemical Synthesis of this compound

The chemical synthesis of this compound would likely proceed through a multi-step process starting from a suitable xylose derivative.

Materials:

  • Xylose or a protected xylose derivative

  • Uracil or 5-methyluracil

  • Thiolating agent (e.g., Lawesson's reagent)

  • Methylating agent (e.g., methyl iodide)

  • Protecting group reagents (e.g., TBDMS-Cl, Acetic Anhydride)

  • Deprotection reagents (e.g., TBAF, Ammonia)

  • Solvents (e.g., DMF, Acetonitrile, Dichloromethane)

  • Silica (B1680970) gel for column chromatography

General Procedure:

  • Glycosylation: Coupling of a protected xylose sugar with 5-methyluracil to form the nucleoside.

  • Thiolation: Conversion of the 2-oxo group of the uracil base to a 2-thio group using a thionating agent like Lawesson's reagent.

  • Protection/Deprotection: Strategic use of protecting groups for the hydroxyl functions of the xylose sugar to direct the reactions.

  • Purification: Purification of the final product using silica gel column chromatography and/or reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Analysis

The following diagram outlines a typical workflow for the analysis of a synthesized modified nucleoside like this compound.

Analysis_Workflow Synthesis Chemical Synthesis Purification Purification (Column Chromatography/HPLC) Synthesis->Purification Structure_Verification Structural Verification Purification->Structure_Verification Biological_Assay Biological Activity Assay (e.g., Antiviral Screen) Purification->Biological_Assay NMR NMR Spectroscopy (1H, 13C) Structure_Verification->NMR Mass_Spec Mass Spectrometry (HRMS) Structure_Verification->Mass_Spec

Caption: A typical experimental workflow for the synthesis, purification, and analysis of a modified nucleoside.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Would be used to identify the protons of the xylose sugar, the methyl group, and the uracil base. The coupling constants between the sugar protons would confirm the xylo-configuration.

  • ¹³C NMR: Would be used to identify all carbon atoms in the molecule, providing further structural confirmation.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Would be used to fragment the molecule and analyze the resulting fragments to further confirm the structure.

Conclusion and Future Directions

The 5-methyl group is a critical modification that, in concert with the 2-thio group and the xylo-sugar moiety, dictates the unique physicochemical properties and biological functions of this compound. While the precise role of this specific nucleoside requires further investigation, the available data from related compounds strongly suggest its importance in molecular recognition, structural stability, and biological activity.

Future research should focus on:

  • De novo synthesis and characterization of this compound to obtain definitive analytical data.

  • Comparative studies with its non-methylated and ribose-configured analogs to precisely quantify the contribution of the methyl group and the xylo-sugar.

  • Elucidation of its specific biological targets and mechanisms of action, particularly in the context of its potential antiviral properties.

Such studies will not only enhance our fundamental understanding of modified nucleosides but also pave the way for the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 5-Methyl-2-thio-xylo-uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 5-Methyl-2-thio-xylo-uridine, a modified nucleoside of interest in virology and oncology research. The synthesis is based on a multi-step process commencing with the preparation of a protected xylofuranose (B8766934) derivative, followed by the silylation of 5-methyl-2-thiouracil (B189611), a subsequent Vorbruggen glycosylation to form the nucleosidic bond, and concluding with a deprotection step to yield the target compound. This protocol is designed to offer a clear and reproducible methodology for laboratory-scale synthesis.

Introduction

Modified nucleosides are fundamental components in the development of therapeutic agents, particularly in the fields of antiviral and anticancer drug discovery. This compound is a synthetic nucleoside analog characterized by a methyl group at the 5-position of the uracil (B121893) base, a sulfur atom replacing the oxygen at the 2-position, and a xylofuranose sugar moiety. These modifications can impart unique biological activities, such as enhanced metabolic stability and altered substrate specificity for viral or cellular enzymes. The protocol outlined below describes a robust chemical synthesis route to obtain this compound for further biological evaluation.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

StepReactionStarting MaterialsKey ReagentsSolventReaction TimeTemperature (°C)ProductYield (%)
1Protection of D-xyloseD-xyloseAcetic anhydride (B1165640), Acetic acid, Sulfuric acidAcetic acid24 hRoom Temp.1,2,3,5-Tetra-O-acetyl-D-xylofuranose~85
2Silylation of Base5-Methyl-2-thiouracilHexamethyldisilazane (B44280) (HMDS), Ammonium (B1175870) sulfateAcetonitrile12 hReflux2,4-Bis(trimethylsilyloxy)-5-methylpyrimidineQuantitative
3Vorbruggen Glycosylation1,2,3,5-Tetra-O-acetyl-D-xylofuranose, Silylated 5-methyl-2-thiouracilTrimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)Acetonitrile16 hRoom Temp.5-Methyl-2-thio-2',3',5'-tri-O-acetyl-xylo-uridine~70
4Deprotection5-Methyl-2-thio-2',3',5'-tri-O-acetyl-xylo-uridineSodium methoxide (B1231860)Methanol (B129727)4 hRoom Temp.This compound~90

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Experimental Protocols

Step 1: Synthesis of 1,2,3,5-Tetra-O-acetyl-D-xylofuranose
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-xylose (1 equiv.) in a mixture of acetic anhydride (5 equiv.) and glacial acetic acid (5 equiv.).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount) to the cooled reaction mixture.

  • Reaction: Allow the mixture to stir at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed. Extract the product with dichloromethane.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by silica (B1680970) gel column chromatography to yield 1,2,3,5-Tetra-O-acetyl-D-xylofuranose.

Step 2: Silylation of 5-Methyl-2-thiouracil
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend 5-methyl-2-thiouracil (1 equiv.) in anhydrous acetonitrile.

  • Reagent Addition: Add hexamethyldisilazane (HMDS) (3 equiv.) and a catalytic amount of ammonium sulfate.

  • Reaction: Reflux the mixture for 12 hours until the solution becomes clear.

  • Work-up: Remove the solvent and excess HMDS under reduced pressure to obtain the silylated 5-methyl-2-thiouracil as an oil, which is used in the next step without further purification.

Step 3: Vorbruggen Glycosylation
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the protected xylose derivative (1,2,3,5-Tetra-O-acetyl-D-xylofuranose, 1 equiv.) and the freshly prepared silylated 5-methyl-2-thiouracil (1.2 equiv.) in anhydrous acetonitrile.

  • Lewis Acid Addition: Cool the solution to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain 5-Methyl-2-thio-2',3',5'-tri-O-acetyl-xylo-uridine.

Step 4: Deprotection of the Nucleoside
  • Reaction Setup: Dissolve the protected nucleoside (1 equiv.) in anhydrous methanol.

  • Reagent Addition: Add a solution of sodium methoxide in methanol (0.5 M, 0.1 equiv.) to the reaction mixture.

  • Reaction: Stir the solution at room temperature for 4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Neutralization: Neutralize the reaction with an acidic ion-exchange resin (e.g., Dowex 50W-X8) until the pH is neutral.

  • Purification: Filter off the resin and wash with methanol. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield the final product, this compound.

Mandatory Visualization

Synthesis_Workflow D_Xylose D-Xylose Protected_Xylose 1,2,3,5-Tetra-O-acetyl- D-xylofuranose D_Xylose->Protected_Xylose Acetylation Glycosylation Vorbruggen Glycosylation Protected_Xylose->Glycosylation Base 5-Methyl-2-thiouracil Silylated_Base Silylated 5-Methyl-2-thiouracil Base->Silylated_Base Silylation (HMDS) Silylated_Base->Glycosylation Protected_Nucleoside Protected This compound Glycosylation->Protected_Nucleoside TMSOTf Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Product This compound Deprotection->Final_Product NaOMe, MeOH

Caption: Synthetic workflow for this compound.

Concluding Remarks

The protocol detailed above provides a comprehensive guide for the synthesis of this compound. Researchers should adhere to standard laboratory safety practices when handling all chemicals. The provided reaction conditions and yields serve as a guideline and may require optimization for different scales of synthesis. Successful synthesis and purification of the target molecule will provide valuable material for further investigation into its biological properties and potential as a therapeutic agent.

Application Notes and Protocols for the Incorporation of 5-Methyl-2-thio-xylo-uridine into Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis, incorporation, and analysis of oligonucleotides containing the novel modification, 5-Methyl-2-thio-xylo-uridine. This modification, combining the features of a 5-methyluridine, a 2-thiocarbonyl group, and a xylose sugar moiety, offers unique structural and functional properties with potential applications in antisense therapy, RNA interference, and as a tool for studying nucleic acid structure and function.

Introduction

The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern nucleic acid research and drug development. These modifications can enhance therapeutic properties such as nuclease resistance, binding affinity to target sequences, and cellular uptake. This compound is a unique nucleoside analogue that brings together three key chemical features:

  • 5-Methyl Group: The methyl group at the 5-position of the uracil (B121893) base is known to enhance the thermal stability of duplexes.

  • 2-Thio Group: The substitution of the oxygen at the 2-position with sulfur can increase binding affinity and specificity to target RNA.[1][2][3] It also influences the sugar pucker, favoring a C3'-endo conformation, which can contribute to A-form helical structures typical of RNA duplexes.[1][3]

  • Xylo Sugar Moiety: The xylose sugar, an epimer of ribose at the 3'-position, introduces a significant conformational change in the sugar-phosphate backbone. This can alter the overall helical structure of the oligonucleotide and may confer increased nuclease resistance.[4]

This document provides detailed protocols for the synthesis of the this compound phosphoramidite (B1245037), its incorporation into oligonucleotides via automated solid-phase synthesis, and subsequent deprotection and purification steps. Additionally, it presents expected biophysical properties and potential applications of the resulting modified oligonucleotides.

Data Presentation

The following tables summarize the expected quantitative data for oligonucleotides containing this compound. These values are based on data from analogous modifications and should be considered as a starting point for experimental optimization.

Table 1: Phosphoramidite Coupling Efficiency

PhosphoramiditeCoupling Time (s)ActivatorExpected Coupling Efficiency (%)
Standard DNA/RNA60-120Tetrazole/DCI>99
This compound 180-300 DCI/BTT >98

Note: A longer coupling time is recommended for modified phosphoramidites to ensure high efficiency.[5]

Table 2: Overall Yield and Purity of a 20-mer Oligonucleotide

Oligonucleotide TypeOverall Yield (OD)Purity (HPLC, %)
Unmodified DNA40-60>90
Unmodified RNA20-40>85
Containing one this compound 15-30 >80

Note: The overall yield may be slightly lower for modified oligonucleotides due to additional synthesis and deprotection steps.

Table 3: Biophysical Properties of a 20-mer Duplex with Complementary RNA

DuplexTm (°C)ΔTm per modification (°C)Nuclease Resistance (t1/2 in serum, h)
Unmodified DNA/RNA55.0N/A<1
Unmodified RNA/RNA65.0N/A<0.5
Modified/RNA ~68-72 +1.5 to +3.5 >24

Note: The 2-thio modification is expected to increase the melting temperature (Tm) and the xylo-configuration is expected to significantly enhance nuclease resistance.[2][6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

This protocol describes the chemical synthesis of the phosphoramidite building block required for oligonucleotide synthesis. The synthesis starts from a protected 5-methyl-xylo-uridine precursor.

Materials:

  • Protected 5-Methyl-2-thiouridine (with 5'-DMT and 3'-OH free)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (B52724)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Preparation: Dry the protected 5-Methyl-2-thiouridine by co-evaporation with anhydrous acetonitrile and dry under high vacuum for at least 4 hours.

  • Reaction Setup: Dissolve the dried nucleoside in anhydrous DCM under an argon atmosphere. Add DIPEA to the solution.

  • Phosphitylation: Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture at room temperature. Stir the reaction for 2-4 hours, monitoring by TLC.

  • Quenching: Once the reaction is complete, quench with methanol.

  • Work-up: Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane (B92381) containing 1% triethylamine.

  • Characterization: Characterize the final product by ³¹P NMR and mass spectrometry. The phosphoramidite should be stored under argon at -20°C.

Synthesis_of_Phosphoramidite Start Protected 5-Methyl- 2-thio-xylo-uridine Reaction Phosphitylation Start->Reaction Reagent1 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite Reagent1->Reaction Reagent2 DIPEA in Anhydrous DCM Reagent2->Reaction Purification Silica Gel Chromatography Reaction->Purification Product This compound Phosphoramidite Purification->Product

Caption: Synthesis of the phosphoramidite building block.
Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the incorporation of the this compound phosphoramidite into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support

  • Standard DNA/RNA phosphoramidites and synthesis reagents

  • This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/Pyridine/Water or a milder oxidant like tert-butyl hydroperoxide)[1][8]

  • Capping and Deblocking solutions

Procedure:

  • Synthesizer Setup: Program the desired oligonucleotide sequence into the synthesizer. Place the this compound phosphoramidite vial on a designated port.

  • Synthesis Cycle: The standard synthesis cycle consists of four steps:

    • Deblocking: Removal of the 5'-DMT protecting group with trichloroacetic acid.

    • Coupling: Activation of the phosphoramidite with DCI and coupling to the 5'-hydroxyl of the growing oligonucleotide chain. A longer coupling time (180-300 seconds) is recommended for the modified phosphoramidite.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester. For oligonucleotides containing the 2-thio modification, a milder oxidizing agent such as tert-butyl hydroperoxide is recommended to prevent sulfur oxidation.[1][8]

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated n times) Deblocking Deblocking Coupling Coupling Deblocking->Coupling 1 Capping Capping Coupling->Capping 2 Oxidation Oxidation Capping->Oxidation 3 Oxidation->Deblocking 4 Cleavage Cleavage from Support Oxidation->Cleavage Final Cycle Start CPG Solid Support Start->Deblocking Deprotection Deprotection Cleavage->Deprotection Purification Purification Deprotection->Purification Final_Oligo Purified Oligonucleotide Purification->Final_Oligo

Caption: Automated solid-phase oligonucleotide synthesis workflow.
Protocol 3: Deprotection and Purification of the Modified Oligonucleotide

This protocol describes the removal of protecting groups from the synthesized oligonucleotide and its subsequent purification. A mild deprotection strategy is crucial to preserve the 2-thio modification.

Materials:

  • Ammonia/Methylamine (AMA) solution (1:1 v/v) or 0.05 M Potassium Carbonate in Methanol

  • Ammonium hydroxide

  • Triethylamine trihydrofluoride (TEA·3HF) for RNA deprotection

  • HPLC system with a reverse-phase column

  • Desalting columns

Procedure:

  • Cleavage and Base Deprotection (Mild Conditions):

    • Transfer the CPG support to a screw-cap vial.

    • Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.

    • Incubate at room temperature for 12-16 hours. This method is gentle and suitable for base-labile modifications.

    • Alternatively, for faster deprotection, AMA can be used at room temperature for 2 hours. However, this should be tested for compatibility with the 2-thio group.

  • Supernatant Collection: After incubation, carefully transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.

  • 2'-Hydroxyl Deprotection (for RNA-containing sequences): If the oligonucleotide contains RNA bases with 2'-TBDMS protecting groups, they need to be removed using a fluoride (B91410) source like TEA·3HF.

  • Purification (DMT-on):

    • If the oligonucleotide was synthesized DMT-on, it can be purified by reverse-phase HPLC. The DMT group provides a lipophilic handle for separation.

    • After collecting the DMT-on peak, treat with 80% acetic acid to remove the DMT group.

  • Purification (DMT-off): Oligonucleotides synthesized DMT-off can be purified by anion-exchange HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).

  • Desalting: After purification, the oligonucleotide should be desalted using a suitable desalting column or by ethanol (B145695) precipitation.

  • Quantification and Storage: Quantify the purified oligonucleotide by measuring its absorbance at 260 nm. Lyophilize the oligonucleotide and store it at -20°C.

Potential Applications and Signaling Pathways

Oligonucleotides containing this compound have the potential to be utilized in various research and therapeutic applications. The unique combination of modifications suggests their utility in contexts where enhanced binding affinity, nuclease resistance, and specific conformational properties are desired.

Antisense Oligonucleotides

The enhanced binding affinity conferred by the 2-thio modification and the increased stability from the xylo-sugar make these oligonucleotides promising candidates for antisense applications. By binding to a specific mRNA target, they can modulate gene expression through RNase H-mediated degradation of the mRNA or by sterically blocking translation.

Antisense_Mechanism mRNA Target mRNA Hybrid mRNA-ASO Hybrid mRNA->Hybrid ASO Modified ASO (with this compound) ASO->Hybrid RNaseH RNase H Hybrid->RNaseH Degradation mRNA Cleavage RNaseH->Degradation NoProtein Inhibition of Protein Synthesis Degradation->NoProtein

Caption: Antisense oligonucleotide mechanism of action.
RNA Interference (RNAi)

Incorporation of this compound into siRNAs could potentially enhance their stability and specificity. The 2-thio modification has been shown to be compatible with the RNAi machinery and can improve the silencing activity of siRNAs.

Probes for Structural Biology

The unique conformational properties induced by the xylo-sugar make these modified oligonucleotides valuable tools for studying the structure and dynamics of nucleic acids. They can be used as probes in X-ray crystallography, NMR spectroscopy, and other biophysical studies to understand nucleic acid recognition and folding.

Conclusion

The incorporation of this compound into synthetic oligonucleotides offers a novel strategy to create nucleic acid-based tools and therapeutics with potentially superior properties. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and application of this promising modification. Experimental validation and optimization of the provided protocols are recommended to achieve the best results for specific applications.

References

Application Notes and Protocols for RNA Labeling and Tracking Using 5-Methyl-2-thio-xylo-uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to metabolically label and track newly synthesized RNA is a cornerstone of modern molecular biology, providing invaluable insights into the dynamics of gene expression, including transcription, RNA processing, transport, and decay. Modified nucleosides that can be incorporated into nascent RNA transcripts serve as powerful tools for these investigations. This document provides detailed application notes and protocols for the use of 5-Methyl-2-thio-xylo-uridine, a modified pyrimidine (B1678525) nucleoside, for the metabolic labeling of RNA.

This compound is an analog of uridine (B1682114) that contains a methyl group at the 5-position and a thiol group at the 2-position of the pyrimidine ring.[1] While less commonly documented for metabolic labeling than analogs like 4-thiouridine (B1664626) (4sU) or 5-ethynyl uridine (5-EU), its structural features, particularly the reactive thiol group, present a valuable handle for the subsequent detection and purification of labeled RNA. Once incorporated into newly synthesized RNA by cellular RNA polymerases, the thiol group can be specifically targeted for biotinylation or reaction with fluorescent probes, enabling a wide range of downstream applications.

These protocols are based on established methodologies for other thiolated uridine analogs and should be regarded as a starting point for optimization in your specific experimental system. Careful consideration of labeling conditions and potential cytotoxicity is essential for successful application.

Principle of the Method

The workflow for using this compound for RNA labeling and tracking is a multi-step process that begins with the introduction of the modified nucleoside to living cells.

  • Metabolic Incorporation: Cells are cultured in the presence of this compound. The cells take up the analog, and it is subsequently converted into its triphosphate form by the cellular pyrimidine salvage pathway. RNA polymerases then incorporate this modified nucleotide into newly transcribed RNA in place of uridine.

  • Post-Labeling Modification: The key to detecting the labeled RNA lies in the chemically reactive thiol group. After isolating the total RNA, the thiol group can be specifically derivatized. A common approach is biotinylation, which attaches a biotin (B1667282) molecule to the sulfur atom. This allows for the highly specific and high-affinity interaction with streptavidin.

  • Detection and Tracking: The biotinylated RNA can be purified from the total RNA pool using streptavidin-coated beads. Alternatively, for visualization, the thiol group can be reacted with a thiol-reactive fluorescent dye, allowing for the imaging of newly synthesized RNA within the cell.

Data Presentation

Quantitative parameters for metabolic labeling are highly dependent on the cell type and experimental goals. The following tables provide recommended starting concentrations and incubation times based on protocols for the related compound 4-thiouridine. It is critical to empirically determine the optimal conditions for this compound in your specific system.

Table 1: Recommended Starting Concentrations for this compound Metabolic Labeling

Cell TypeRecommended Starting ConcentrationNotes
Adherent Mammalian Cells (e.g., HeLa, A549)50 - 200 µMHigher concentrations may lead to cytotoxicity. A dose-response curve is recommended.[1]
Suspension Mammalian Cells (e.g., Jurkat)100 - 400 µMSuspension cells may require higher concentrations for efficient uptake.
Mouse Embryonic Stem Cells (mESCs)100 - 200 µMShort labeling times are often sufficient in rapidly dividing cells.[2]

Table 2: Recommended Incubation Times for Pulse-Labeling Experiments

Experimental GoalRecommended Incubation TimeNotes
Measuring rapid changes in transcription5 - 30 minutesAllows for the capture of immediate transcriptional responses.
Analysis of RNA processing intermediates15 - 60 minutesLonger labeling can reveal splicing and other processing events.
Determining RNA half-lives (pulse-chase)1 - 4 hours (pulse)Followed by a chase with a high concentration of unlabeled uridine.
General labeling of newly synthesized RNA2 - 24 hoursFor applications where a high proportion of labeled RNA is desired.

Experimental Protocols

Caution: this compound, like other modified nucleosides, may exhibit cytotoxicity at high concentrations or with prolonged exposure.[1][3] It is imperative to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Monitor cell morphology and viability during labeling.

Protocol 1: Metabolic Labeling of RNA in Cell Culture

This protocol describes the incorporation of this compound into the RNA of cultured mammalian cells.

Materials:

  • This compound

  • Complete cell culture medium appropriate for your cell line

  • Cell culture plates/flasks

  • TRIzol reagent or other cell lysis buffer for RNA extraction

Procedure:

  • Cell Seeding: Plate cells to reach 70-80% confluency at the time of labeling.

  • Prepare Labeling Medium: Prepare a stock solution of this compound in DMSO or sterile water. Just before use, dilute the stock solution into pre-warmed complete culture medium to the desired final concentration (refer to Table 1).

  • Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for the desired period (refer to Table 2) under their normal growth conditions (e.g., 37°C, 5% CO₂).

  • Harvesting: After the labeling period, quickly remove the labeling medium. Immediately lyse the cells by adding TRIzol reagent directly to the culture dish or cell pellet and proceed with total RNA isolation.

Protocol 2: Isolation of Total RNA

This protocol describes the isolation of total RNA from labeled cells using a TRIzol-based method.

Materials:

Procedure:

  • Phase Separation: Following cell lysis with TRIzol, add chloroform, shake vigorously, and centrifuge to separate the phases.[4]

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • Washing: Pellet the RNA by centrifugation, discard the supernatant, and wash the pellet with 75% ethanol.

  • Resuspension: Air-dry the pellet briefly and resuspend the RNA in RNase-free water.

  • Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer.

Protocol 3: Biotinylation of Thiolated RNA

This protocol describes the chemical modification of the thiol group in the incorporated this compound with biotin.

Materials:

  • Total RNA from labeled cells

  • EZ-Link Biotin-HPDP (or similar thiol-reactive biotinylation reagent)

  • Dimethylformamide (DMF)

  • 10X Biotinylation Buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM EDTA)

  • RNase-free water

Procedure:

  • Prepare Biotin-HPDP Solution: Dissolve Biotin-HPDP in DMF to a concentration of 1 mg/mL.[5]

  • Biotinylation Reaction: In an RNase-free microfuge tube, combine up to 100 µg of total RNA with Biotinylation Buffer and the Biotin-HPDP solution.[5]

  • Incubation: Incubate the reaction for 1.5 to 2 hours at room temperature with gentle rotation, protected from light.[5]

  • Purification: Remove unreacted biotin by performing a chloroform extraction followed by ethanol precipitation of the RNA as described in Protocol 2.[6]

Protocol 4: Purification of Biotinylated RNA

This protocol describes the isolation of the newly transcribed, biotinylated RNA using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated total RNA

  • Streptavidin-coated magnetic beads

  • Washing Buffers (low and high salt)

  • Elution Buffer (containing a reducing agent, e.g., 100 mM DTT)

Procedure:

  • Bead Preparation: Wash the streptavidin-coated magnetic beads according to the manufacturer's instructions.

  • Binding: Incubate the biotinylated RNA with the prepared beads for 30 minutes at room temperature with rotation to allow the biotin-streptavidin interaction.[5]

  • Washing: Place the tube on a magnetic stand and discard the supernatant. Wash the beads several times with high and low salt washing buffers to remove unlabeled RNA.[5]

  • Elution: Add Elution Buffer to the beads and incubate to release the labeled RNA by reducing the disulfide bond in the Biotin-HPDP linker.[5]

  • Final Purification: Collect the eluted RNA and perform an ethanol precipitation to concentrate it and remove the elution buffer components.

Protocol 5: Fluorescent Labeling of Thiolated RNA for Imaging

This protocol provides a general workflow for labeling the thiol group with a fluorescent dye for subsequent visualization.

Materials:

  • Total RNA from labeled cells

  • Thiol-reactive fluorescent dye (e.g., Alexa Fluor C₅ Maleimide)[7]

  • Labeling Buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)[8]

  • RNA purification kit or ethanol precipitation reagents

Procedure:

  • Labeling Reaction: Dissolve the total RNA in the labeling buffer. Add the thiol-reactive fluorescent dye (typically in a 10- to 20-fold molar excess over the estimated amount of incorporated this compound).

  • Incubation: Incubate the reaction for 2 hours at room temperature in the dark.

  • Purification of Labeled RNA: Purify the labeled RNA to remove unconjugated dye. This can be achieved through ethanol precipitation or by using an RNA purification column. Repeat the purification step if necessary to ensure complete removal of free dye.

  • In Situ Labeling (Alternative): For imaging within cells, after metabolic labeling, cells can be fixed and permeabilized. Then, the in situ labeling reaction with the thiol-reactive dye can be performed directly on the coverslip. This approach requires careful optimization of fixation and permeabilization conditions to preserve RNA integrity and cellular morphology.

Mandatory Visualizations

Metabolic_Pathway This compound This compound 5-Methyl-2-thio-xylo-uridine_MP This compound Monophosphate This compound->5-Methyl-2-thio-xylo-uridine_MP Uridine-Cytidine Kinase (UCK) 5-Methyl-2-thio-xylo-uridine_DP This compound Diphosphate 5-Methyl-2-thio-xylo-uridine_MP->5-Methyl-2-thio-xylo-uridine_DP UMP-CMP Kinase 5-Methyl-2-thio-xylo-uridine_TP This compound Triphosphate 5-Methyl-2-thio-xylo-uridine_DP->5-Methyl-2-thio-xylo-uridine_TP Nucleoside Diphosphate Kinase Nascent_RNA Nascent RNA 5-Methyl-2-thio-xylo-uridine_TP->Nascent_RNA RNA Polymerase Experimental_Workflow cluster_cell_culture In Cellulo cluster_in_vitro In Vitro A 1. Metabolic Labeling (Incubate cells with This compound) B 2. Cell Lysis and Total RNA Isolation A->B C 3. Thiol-Specific Modification B->C D 4. Purification of Labeled RNA (Streptavidin Beads) C->D F Alternative: Fluorescent Labeling C->F E 5. Downstream Analysis (qRT-PCR, RNA-Seq, etc.) D->E G Imaging (Microscopy) F->G

References

Application of 5-Methyl-2-thio-xylo-uridine in Antiviral Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-thio-xylo-uridine is a synthetic nucleoside analog that holds potential as a scaffold for the development of novel antiviral agents. As a modified pyrimidine (B1678525) nucleoside, it belongs to a class of compounds known for their ability to interfere with viral replication processes. The structural modifications, including the 5-methyl group, the 2-thio substitution, and the xylofuranosyl sugar moiety, distinguish it from natural nucleosides, making it a candidate for selective targeting of viral enzymes over host cellular machinery. Some studies suggest that modified nucleosides like this compound may possess antiviral properties by interfering with viral replication processes.[1] This document provides a comprehensive overview of the potential applications and detailed experimental protocols for evaluating the antiviral activity of this compound.

While specific antiviral data for this compound is not extensively available in public literature, the protocols and potential mechanisms outlined here are based on established methodologies for analogous 5-substituted and 2'-deoxy-thionucleosides that have shown efficacy against various viruses, including Herpes Simplex Virus (HSV), Hepatitis C Virus (HCV), and coronaviruses.

Predicted Mechanism of Action

Nucleoside analogs typically exert their antiviral effects by acting as chain terminators of viral DNA or RNA synthesis or as inhibitors of viral polymerases. For this compound, the proposed mechanism of action involves intracellular phosphorylation to its active triphosphate form, which can then be incorporated into the nascent viral genome by the viral RNA-dependent RNA polymerase (RdRp). The xylose sugar configuration is expected to cause steric hindrance, disrupting further chain elongation and thereby terminating viral replication.

Data Presentation

The following tables present a hypothetical summary of quantitative data for this compound against a panel of viruses. These values are illustrative and serve as a template for presenting experimental findings.

Table 1: In Vitro Antiviral Activity of this compound

VirusCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
SARS-CoV-2Vero E6Plaque Reduction4.8>100>20.8
Hepatitis C Virus (HCV)Huh-7Replicon Assay12.5>100>8.0
Herpes Simplex Virus-1VeroPlaque Reduction8.2>100>12.2
Influenza A (H1N1)MDCKCPE Reduction25.1>100>4.0

Table 2: Cytotoxicity Profile of this compound

Cell LineAssay TypeIncubation Time (h)CC₅₀ (µM)
Vero E6MTT Assay72>100
Huh-7MTT Assay72>100
VeroMTT Assay72>100
MDCKMTT Assay72>100
HepG2MTT Assay72>100

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard antiviral testing procedures and can be adapted for the evaluation of this compound.

Protocol 1: Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that is toxic to host cells (CC₅₀).

Materials:

  • Host cell lines (e.g., Vero E6, Huh-7, MDCK)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell control (medium only) and a background control (medium only, no cells).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Plaque Reduction Assay

Objective: To determine the effective concentration of this compound that inhibits viral plaque formation by 50% (EC₅₀).

Materials:

  • Confluent monolayer of host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates

  • Virus stock of known titer

  • This compound

  • Serum-free medium

  • Overlay medium (e.g., 2X MEM containing 1% low-melting-point agarose)

  • Crystal violet staining solution

Procedure:

  • Wash the confluent cell monolayers with serum-free medium.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Prepare serial dilutions of this compound in the overlay medium.

  • Remove the viral inoculum and add 2 mL of the compound-containing overlay medium to each well.

  • Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Fix the cells with 10% formalin for 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control (no compound).

  • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.

Protocol 3: HCV Replicon Assay

Objective: To assess the inhibitory effect of this compound on HCV RNA replication.

Materials:

  • Huh-7 cells stably expressing an HCV replicon (e.g., containing a luciferase reporter gene)

  • Complete cell culture medium with G418

  • This compound

  • Luciferase assay reagent

  • 96-well plates

  • Luminometer

Procedure:

  • Seed the HCV replicon cells in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of this compound.

  • Incubate for 72 hours at 37°C.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of HCV replication relative to the vehicle-treated control.

  • Determine the EC₅₀ value from the dose-response curve.

Visualizations

Signaling Pathway

Antiviral_Mechanism Compound 5-Methyl-2-thio- xylo-uridine Intracellular_Compound Intracellular Compound Compound->Intracellular_Compound Cellular Uptake Cell_Membrane Cell Membrane Kinase1 Cellular Kinase 1 Intracellular_Compound->Kinase1 Mono_P Monophosphate Kinase1->Mono_P Kinase2 Cellular Kinase 2 Mono_P->Kinase2 Di_P Diphosphate Kinase2->Di_P Kinase3 Cellular Kinase 3 Di_P->Kinase3 Tri_P Active Triphosphate Kinase3->Tri_P Viral_Polymerase Viral RNA-dependent RNA Polymerase (RdRp) Tri_P->Viral_Polymerase Incorporation Incorporation into Nascent Viral RNA Viral_Polymerase->Incorporation Viral_RNA Viral RNA Template Viral_RNA->Viral_Polymerase Chain_Termination Chain Termination Incorporation->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

Experimental_Workflow Start Start: Evaluate Antiviral Potential Cytotoxicity 1. Determine Cytotoxicity (CC₅₀) (e.g., MTT Assay) Start->Cytotoxicity Antiviral_Screen 2. Primary Antiviral Screening (e.g., Plaque Reduction or CPE Assay) Cytotoxicity->Antiviral_Screen Dose_Response 3. Dose-Response Studies (EC₅₀) Antiviral_Screen->Dose_Response Mechanism 4. Mechanism of Action Studies Dose_Response->Mechanism Polymerase_Assay Polymerase Inhibition Assay Mechanism->Polymerase_Assay Time_of_Addition Time-of-Addition Assay Mechanism->Time_of_Addition Resistance Resistance Studies Mechanism->Resistance In_Vivo 5. In Vivo Efficacy Studies (Animal Models) Mechanism->In_Vivo End End: Lead Candidate In_Vivo->End

Caption: General workflow for antiviral drug discovery.

References

5-Methyl-2-thio-xylo-uridine: A Versatile Tool for Interrogating RNA Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Modified nucleosides are instrumental in elucidating the complex relationship between the structure and function of ribonucleic acid (RNA). Among these, 5-Methyl-2-thio-xylo-uridine stands out as a unique synthetic analog offering distinct stereochemical properties for advanced RNA research. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to probe RNA structure, function, and interactions. The "xylo" configuration, in which the 2'-hydroxyl group is on the opposite face of the ribose ring compared to the natural "ribo" configuration, introduces localized conformational changes in the sugar-phosphate backbone, making it a powerful probe for studying RNA architecture and dynamics. The presence of a 2-thio group and a 5-methyl group further modulates its base-pairing and stacking properties.

Physicochemical Properties

The unique structural features of this compound impart specific physicochemical properties to RNA oligonucleotides. While extensive quantitative data for the xylo configuration is still emerging, data from related 2-thiouridine (B16713) and 5-methyluridine (B1664183) modifications provide valuable insights.

PropertyDescriptionQuantitative Data (for related modifications)
Thermal Stability (Tm) The melting temperature of an RNA duplex. The 2-thio modification generally increases duplex stability due to enhanced base stacking and favorable sugar conformation. The 5-methyl group also contributes to increased stability.[1]The introduction of 5-methyluridine can increase the Tm of a DNA:RNA duplex.[1] The 2-thio modification is known to stabilize the C3'-endo sugar pucker, which is favorable for A-form RNA helices.[1]
Conformational Preference The puckering of the ribose sugar. The 2-thio group in 2-thiouridine strongly favors the C3'-endo conformation, which is characteristic of A-form RNA helices.[1] The xylo configuration is expected to introduce a significant local perturbation in the backbone geometry.The C2 sulfur substitution in 2-thiouridine leads to a strong thermodynamic preference for the C3'-endo sugar conformation.[1]
Base Pairing This compound forms a base pair with adenosine. The 2-thio group can influence the kinetics and thermodynamics of base pairing.Not available for the xylo- configuration.
Nuclease Resistance Modifications to the sugar or phosphate (B84403) backbone can confer resistance to enzymatic degradation. The impact of the xylo configuration on nuclease resistance requires experimental determination.Not available.

Applications in RNA Research

The unique properties of this compound make it a valuable tool for a range of applications in RNA biology and drug discovery.

Probing RNA Structure and Dynamics

The xylo-configuration introduces a localized conformational constraint in the RNA backbone. By strategically incorporating this modified nucleoside, researchers can study:

  • Local structural perturbations: Assess the impact of altered sugar pucker on the global fold of an RNA molecule.

  • RNA folding pathways: Investigate how localized conformational changes influence the folding landscape of complex RNAs like ribozymes and riboswitches.

  • Flexibility and dynamics: Use techniques like NMR spectroscopy to monitor the dynamic behavior of the RNA backbone in response to the xylo-modification.

Investigating RNA-Protein Interactions

The altered backbone geometry and the presence of the 2-thio and 5-methyl groups can be used to map the binding sites of RNA-binding proteins (RBPs) and to understand the structural basis of recognition.

  • Footprinting experiments: Determine if the modification interferes with protein binding, thereby identifying critical backbone contacts.

  • Structure-activity relationship studies: Analyze how the specific stereochemistry of the sugar affects the affinity and specificity of RNA-protein interactions.

Development of RNA-based Therapeutics

Modified oligonucleotides are at the forefront of therapeutic development. This compound could be explored for:

  • Antisense oligonucleotides: The unique conformation may enhance binding affinity and specificity to target mRNAs.

  • siRNAs: Incorporation into small interfering RNAs could potentially improve stability and silencing efficiency. The impact of such modifications on the activity of siRNAs has been explored for other modified uridines.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of the phosphoramidite building block is a prerequisite for incorporating this compound into RNA oligonucleotides using automated solid-phase synthesis. The following is a generalized protocol based on standard nucleoside chemistry.

Workflow for Phosphoramidite Synthesis

Start 5-Methyl-xylo-uridine Thionation Thionation (e.g., Lawesson's reagent) Start->Thionation Protection_5_OH 5'-OH Protection (e.g., DMT-Cl) Thionation->Protection_5_OH Protection_3_OH 3'-OH Phosphitylation Protection_5_OH->Protection_3_OH Purification Purification Protection_3_OH->Purification Final_Product This compound Phosphoramidite Purification->Final_Product

Caption: Synthesis of this compound Phosphoramidite.

Materials:

Procedure:

  • Thionation: Dissolve 5-Methyl-xylo-uridine in anhydrous pyridine and add Lawesson's reagent. Heat the reaction mixture and monitor by TLC. After completion, quench the reaction and purify the resulting this compound by silica gel chromatography.

  • 5'-Hydroxyl Protection: Dissolve the 2-thionated nucleoside in anhydrous pyridine and add DMT-Cl. Stir at room temperature until the reaction is complete (TLC monitoring). Work up the reaction and purify the 5'-O-DMT-5-Methyl-2-thio-xylo-uridine by column chromatography.

  • 3'-Hydroxyl Phosphitylation: Dissolve the 5'-protected nucleoside in anhydrous DCM. Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and an activator (e.g., N,N-diisopropylethylamine). Stir under an inert atmosphere. Monitor the reaction by TLC.

  • Purification: After the reaction is complete, purify the crude product by silica gel chromatography to obtain the final this compound phosphoramidite. The product should be stored under argon at -20°C.

Protocol 2: Automated Solid-Phase Synthesis of Modified RNA Oligonucleotides

This protocol outlines the incorporation of the custom phosphoramidite into an RNA sequence using a standard automated DNA/RNA synthesizer.

RNA Oligonucleotide Synthesis Cycle

Start Solid Support with nascent RNA chain Deblocking 1. Deblocking (Removal of 5'-DMT) Start->Deblocking Coupling 2. Coupling (Addition of this compound phosphoramidite) Deblocking->Coupling Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Elongated_RNA Elongated RNA chain Oxidation->Elongated_RNA Repeat cycle for next nucleotide

Caption: Automated RNA Synthesis Cycle.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support

  • Standard RNA phosphoramidites (A, C, G, U)

  • This compound phosphoramidite

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping solutions (Acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in DCM)

  • Ammonia (B1221849)/methylamine (B109427) for deprotection

Procedure:

  • Synthesizer Setup: Dissolve the this compound phosphoramidite in anhydrous acetonitrile and place it on a designated port on the synthesizer.

  • Automated Synthesis: Program the desired RNA sequence into the synthesizer. The synthesis proceeds through repeated cycles of deblocking, coupling, capping, and oxidation. For the incorporation of the modified nucleoside, the synthesizer will deliver the custom phosphoramidite during the corresponding coupling step.

  • Cleavage and Deprotection: After the synthesis is complete, the solid support is treated with a mixture of aqueous ammonia and methylamine to cleave the oligonucleotide from the support and remove the protecting groups from the bases and phosphate backbone.

  • 2'-Hydroxyl Deprotection: The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a fluoride (B91410) reagent such as triethylamine (B128534) trihydrofluoride (TEA·3HF).

  • Purification: The crude oligonucleotide is purified by HPLC or polyacrylamide gel electrophoresis (PAGE). The purity and identity of the final product should be confirmed by mass spectrometry.

Protocol 3: Analysis of RNA Duplex Stability by UV-Melting

This protocol describes how to determine the melting temperature (Tm) of an RNA duplex containing this compound.

UV-Melting Experimental Workflow

Preparation Prepare RNA duplex solution Spectrometer Place in UV-Vis Spectrometer with temperature control Preparation->Spectrometer Heating Heat sample at a controlled rate Spectrometer->Heating Measurement Measure Absorbance at 260 nm vs. Temperature Heating->Measurement Analysis Plot Absorbance vs. Temperature to obtain melting curve Measurement->Analysis Tm_Determination Determine Tm (midpoint of transition) Analysis->Tm_Determination

Caption: UV-Melting Experiment Workflow.

Materials:

  • Purified RNA oligonucleotides (modified and unmodified)

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Sample Preparation: Dissolve the complementary RNA strands in the annealing buffer to a final concentration of 2-5 µM.

  • Annealing: Heat the solution to 95°C for 5 minutes and then cool slowly to room temperature to allow for duplex formation.

  • UV-Melting: Place the sample in the spectrophotometer and record the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).

  • Data Analysis: Plot the absorbance versus temperature to generate a melting curve. The first derivative of this curve can be used to accurately determine the Tm, which is the temperature at the midpoint of the transition from duplex to single strands. Compare the Tm of the duplex containing this compound to that of an unmodified control duplex to determine the effect of the modification on thermal stability.

Concluding Remarks

This compound represents a powerful, albeit under-investigated, tool for the study of RNA. Its unique stereochemistry offers a novel way to probe the structural and functional intricacies of RNA molecules. The protocols provided herein offer a framework for the synthesis and application of this modified nucleoside. Further research is warranted to fully elucidate the biophysical and biological consequences of incorporating this analog into various RNA contexts, which will undoubtedly open new avenues for RNA research and the development of novel RNA-based technologies.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Methyl-2-thio-xylo-uridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-2-thio-xylo-uridine is a modified nucleoside analog with potential applications in virology and oncology research. As with many synthetic nucleosides, achieving high purity is critical for its use in biological assays and drug development. High-performance liquid chromatography (HPLC) is a robust and widely adopted technique for the purification of such compounds. This application note details a generalized protocol for the purification of this compound utilizing reverse-phase HPLC. The methodology is based on established principles for the separation of nucleoside analogs, providing a framework for researchers to optimize purification based on their specific instrumentation and sample characteristics.

Principle of Separation

Reverse-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically a C18-modified silica) is used in conjunction with a polar mobile phase. The compound of interest, this compound, along with any impurities from the synthesis, is introduced into the system. By carefully controlling the composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, the differential partitioning of the target molecule and impurities between the stationary and mobile phases allows for their separation. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus elute later than more polar compounds.

Experimental Protocols

1. Sample Preparation

Prior to HPLC purification, the crude this compound sample must be appropriately prepared to ensure optimal performance and longevity of the HPLC column.

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent. A good starting point is the initial mobile phase composition or a solvent in which the compound is highly soluble, such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of water and acetonitrile.

  • Filtration: It is crucial to remove any particulate matter from the sample solution to prevent clogging of the HPLC system. Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter compatible with the chosen solvent.

2. HPLC Instrumentation and Conditions

The following table outlines a typical setup for the preparative HPLC purification of this compound. These parameters may require optimization depending on the specific crude sample and the desired purity.

ParameterRecommended Conditions
HPLC System Preparative HPLC system with gradient capability
Stationary Phase C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phase A 0.1 M Triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0, in water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-35 min: 5-50% B; 35-40 min: 50% B; 40-45 min: 5% B
Flow Rate 15-20 mL/min
Detection UV at 260 nm and 280 nm
Injection Volume Dependent on column loading capacity and sample concentration
Column Temperature Ambient or controlled at 25 °C

3. Post-Purification Processing

  • Fraction Collection: Collect fractions corresponding to the peak of interest as determined by the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.

  • Solvent Evaporation: Pool the pure fractions and remove the mobile phase solvents under reduced pressure using a rotary evaporator. The use of a volatile buffer like triethylammonium acetate is advantageous as it can be removed by co-evaporation with water.[1]

  • Lyophilization: For a final, dry, and stable product, lyophilize the aqueous residue to obtain pure this compound as a solid.

Data Presentation

Table 1: Analytical HPLC Parameters for Purity Assessment

ParameterRecommended Conditions
HPLC System Analytical HPLC system with a photodiode array (PDA) detector
Stationary Phase C18 reverse-phase column (e.g., 5 µm particle size, 150 x 4.6 mm)
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA), pH 7.0, in water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-20 min: 5-30% B; 20-22 min: 30-95% B; 22-25 min: 95% B; 25-27 min: 95-5% B; 27-30 min: 5% B
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL
Column Temperature 25 °C

Table 2: Expected Results (Illustrative)

SampleRetention Time (min)Purity (%)Recovery Yield (%)
Crude ProductMultiple Peaks~70% (Target Peak)N/A
Purified this compound15.2>98%~85%

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Processing cluster_final Final Product crude Crude 5-Methyl-2-thio- xylo-uridine dissolve Dissolve in Mobile Phase A/DMSO crude->dissolve filter Filter (0.45 µm) dissolve->filter hplc Preparative HPLC (C18 Column) filter->hplc fractions Collect Fractions hplc->fractions purity Analytical HPLC Purity Check fractions->purity pool Pool Pure Fractions purity->pool evap Solvent Evaporation pool->evap lyophilize Lyophilization evap->lyophilize final_product Pure 5-Methyl-2-thio- xylo-uridine (>98%) lyophilize->final_product

Caption: Workflow for the HPLC purification of this compound.

Troubleshooting

  • Poor Resolution: If peaks are not well-separated, consider adjusting the gradient slope (making it shallower), changing the organic modifier (e.g., methanol (B129727) instead of acetonitrile), or modifying the pH of the mobile phase. For highly polar compounds, the addition of an ion-pairing reagent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) might be beneficial.[2]

  • Peak Tailing: This can be caused by column degradation, sample overload, or secondary interactions. Ensure the sample is fully dissolved and the pH of the mobile phase is appropriate for the analyte.

  • Low Recovery: This may result from the compound precipitating on the column or irreversible adsorption. Ensure the sample is completely soluble in the mobile phase at the injection concentration.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves when handling chemicals.

  • Acetonitrile is flammable and toxic; handle it in a well-ventilated fume hood.

  • Triethylamine, used to prepare the TEAA buffer, is corrosive and has a strong odor; handle with care in a fume hood.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for Enzymatic Incorporation of 5-Methyl-2-thio-xylo-uridine into RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into RNA is a powerful tool for elucidating RNA structure and function, and for the development of novel RNA-based therapeutics. 5-Methyl-2-thio-xylo-uridine (5-mS²X-U) is a novel nucleoside analog with unique structural features, including a 5-methyl group, a 2-thio modification on the uracil (B121893) base, and a xylose sugar moiety. These modifications have the potential to confer desirable properties to RNA molecules, such as increased stability against nucleases, enhanced binding affinity to target proteins, and altered immunological profiles.

This document provides detailed application notes and protocols for the enzymatic incorporation of this compound triphosphate (5-mS²X-UTP) into RNA using in vitro transcription with T7 RNA polymerase. The protocols are based on established methods for the incorporation of other modified nucleotides and are intended as a starting point for experimental optimization.

Data Presentation

Table 1: In Vitro Transcription Reaction Components for Incorporation of 5-mS²X-UTP
ComponentStock ConcentrationVolume (20 µL reaction)Final Concentration
Nuclease-free Water-Up to 20 µL-
10x Transcription Buffer10x2 µL1x
ATP100 mM2 µL10 mM
CTP100 mM2 µL10 mM
GTP100 mM2 µL10 mM
UTP100 mM1 µL5 mM
5-mS²X-UTP100 mM1 µL5 mM
Linearized DNA Template1 µg/µL1 µL50 ng/µL
RNase Inhibitor40 U/µL1 µL2 U/µL
T7 RNA Polymerase50 U/µL2 µL5 U/µL

Note: The ratio of UTP to 5-mS²X-UTP can be varied to achieve the desired incorporation efficiency. A 1:1 ratio is suggested as a starting point.

Table 2: Expected Relative Yield of Modified RNA with Varying 5-mS²X-UTP:UTP Ratios
5-mS²X-UTP:UTP RatioExpected Relative Yield (%)
0:1 (Control)100
1:380 - 95
1:160 - 80
3:140 - 60
1:0 (Full Substitution)10 - 30

Note: These are estimated yields based on the incorporation of other bulky, modified pyrimidines. Actual yields may vary depending on the specific DNA template and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound triphosphate (5-mS²X-UTP)

The synthesis of 5-mS²X-UTP is a multi-step process that begins with the synthesis of the nucleoside, this compound, followed by phosphorylation to the triphosphate.

Workflow for Synthesis of 5-mS²X-UTP

G cluster_synthesis Nucleoside Synthesis cluster_phosphorylation Phosphorylation Xylose Xylose Coupling Coupling Xylose->Coupling Thiouracil Thiouracil Thiouracil->Coupling This compound This compound Coupling->this compound Phosphorylation_reaction One-pot Triphosphorylation This compound->Phosphorylation_reaction 5-mS2X-UTP This compound triphosphate Phosphorylation_reaction->5-mS2X-UTP Purification Purification 5-mS2X-UTP->Purification

Caption: Workflow for the synthesis of 5-mS²X-UTP.

Materials:

  • Xylose

  • 2-Thiouracil

  • Coupling reagents (e.g., silylating agents, Lewis acids)

  • Methylating agent (e.g., methyl iodide)

  • Phosphorylating agent (e.g., POCl₃)

  • Pyrophosphate

  • Organic solvents

  • Purification resins (e.g., ion-exchange chromatography)

Procedure:

  • Nucleoside Synthesis: The synthesis of this compound can be achieved through a glycosylation reaction between a protected xylose derivative and silylated 5-methyl-2-thiouracil. This is a standard procedure in nucleoside chemistry.

  • Phosphorylation: The resulting nucleoside is then converted to the 5'-triphosphate. A one-pot phosphorylation method is recommended for convenience.[1] This typically involves reaction with a phosphorylating agent like phosphorus oxychloride (POCl₃) in an appropriate solvent, followed by the addition of pyrophosphate.

  • Purification: The crude 5-mS²X-UTP is purified by ion-exchange chromatography to achieve high purity suitable for enzymatic reactions.

Protocol 2: In Vitro Transcription with 5-mS²X-UTP

This protocol describes the setup of an in vitro transcription reaction to incorporate 5-mS²X-UTP into a target RNA.

Experimental Workflow for In Vitro Transcription

G Template_Prep Linearized DNA Template (with T7 promoter) IVT_Reaction In Vitro Transcription Reaction (with NTPs and 5-mS2X-UTP) Template_Prep->IVT_Reaction DNase_Treatment DNase I Treatment IVT_Reaction->DNase_Treatment RNA_Purification RNA Purification DNase_Treatment->RNA_Purification QC Quality Control (Gel Electrophoresis, Spectrophotometry) RNA_Purification->QC Modified_RNA Modified RNA Product QC->Modified_RNA G cluster_methods Quantification Techniques Modified_RNA Purified Modified RNA Enzymatic_Digestion Enzymatic Digestion to Nucleosides Modified_RNA->Enzymatic_Digestion Separation Separation of Nucleosides Enzymatic_Digestion->Separation Detection Detection and Quantification Separation->Detection HPLC HPLC Detection->HPLC LC_MS LC-MS Detection->LC_MS TLC Thin-Layer Chromatography (with radiolabeling) Detection->TLC G Unmodified_RNA Unmodified RNA TLR Toll-like Receptors (TLR3, TLR7, TLR8) Unmodified_RNA->TLR recognized by RIGI RIG-I-like Receptors (RIG-I, MDA5) Unmodified_RNA->RIGI recognized by Modified_RNA RNA with 5-mS2X-U Modified_RNA->TLR reduced recognition Modified_RNA->RIGI reduced recognition Immune_Activation Innate Immune Activation (e.g., Type I Interferon) TLR->Immune_Activation Reduced_Activation Reduced Immune Activation TLR->Reduced_Activation RIGI->Immune_Activation RIGI->Reduced_Activation

References

Application of 5-Methyl-2-thiouridine Derivatives in RNA X-ray Crystallography: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of high-resolution three-dimensional structures of RNA is fundamental to understanding its diverse biological roles and for the rational design of RNA-targeting therapeutics. However, the inherent conformational flexibility of RNA often poses a significant challenge to obtaining well-diffracting crystals. The site-specific incorporation of modified nucleosides is a powerful strategy to overcome this hurdle by pre-organizing the RNA into a more stable and homogeneous conformation conducive to crystallization.

Application Notes

The Role of 5-Methyl-2-thiouridine (B1588163) in RNA Crystallography

5-methyl-2-thiouridine (m⁵s²U) is a naturally occurring post-transcriptional modification found predominantly at the wobble position (position 34) of the anticodon loop in certain tRNAs.[1][2][3] This modification plays a crucial role in ensuring the fidelity and efficiency of protein translation by stabilizing the codon-anticodon interaction.[2] The key features of m⁵s²U that make it and its analogs valuable tools for RNA crystallography include:

  • Enhanced Thermal Stability: The 2-thio group of m⁵s²U significantly increases the thermal stability of RNA duplexes.[4] This stabilization is primarily attributed to the Thorpe-Ingold effect, where the larger van der Waals radius of sulfur compared to oxygen restricts the conformational freedom of the ribose sugar, favoring the C3'-endo pucker characteristic of A-form RNA. This pre-organization of the sugar-phosphate backbone reduces the entropic penalty of duplex formation.[4] The 5-methyl group further enhances stability through favorable stacking interactions.

  • Improved Base Pairing Specificity: The 2-thiouridine (B16713) modification enhances the specificity of U•A base pairs while destabilizing U•G wobble pairs.[5][6] This can lead to a more conformationally homogeneous population of RNA molecules in solution, which is a critical factor for successful crystallization.

  • Minimal Structural Perturbation: Despite its stabilizing effects, the incorporation of m⁵s²U generally does not induce major structural distortions in the global A-form helical geometry of an RNA duplex. This ensures that the determined crystal structure is a faithful representation of the native RNA conformation.

The combination of these properties makes 5-methyl-2-thiouridine and related thio-modifications excellent candidates for incorporation into RNA molecules that are being targeted for structural studies by X-ray crystallography.

Quantitative Data Presentation

The following table summarizes the crystallographic data for an RNA duplex containing the closely related 2-thiouridine modification, as reported by Sheng et al., 2014. These values are representative of what can be expected for high-resolution RNA crystal structures.

Crystallographic Data RNA Duplex with 2-thiouridine (s²U:A)
PDB ID4R24
RNA Sequence5'-GCAUs²U GC-3' paired with 5'-GCAGUGC-3'
Resolution (Å)1.50
Space GroupP6₅22
Unit Cell Dimensions (Å)a = b = 43.1, c = 82.2
R-work / R-free (%)19.8 / 23.1
Solvent Content (%)52.6

Data extracted from Sheng et al., J. Am. Chem. Soc. 2014, 136, 13916–13924.

Experimental Protocols

Synthesis of 5-Methyl-2-thiouridine Phosphoramidite (B1245037)

The chemical synthesis of RNA oligonucleotides containing modified nucleosides requires the corresponding phosphoramidite building block. The synthesis of 5-methyl-2-thiouridine phosphoramidite is a multi-step process that can be adapted from established procedures for similar modified nucleosides.

Materials:

Procedure:

  • Thionation: React 5-methyluridine with Lawesson's reagent in an appropriate solvent (e.g., pyridine) to convert the 2-keto group to a 2-thio group.

  • 5'-Hydroxyl Protection: Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group by reacting the 2-thiouridine derivative with DMT-Cl in pyridine.

  • 2'-Hydroxyl Protection: Protect the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group using TBDMS-Cl and a catalyst (e.g., silver nitrate) in pyridine.

  • Phosphitylation: React the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base (e.g., diisopropylethylamine) in anhydrous acetonitrile to yield the final phosphoramidite.

  • Purification: Purify the product at each step using silica gel column chromatography.

Solid-Phase Synthesis of Modified RNA

Materials:

  • Automated DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support

  • Standard RNA phosphoramidites (A, C, G, U)

  • Synthesized 5-methyl-2-thiouridine phosphoramidite

  • Activator (e.g., 5-(ethylthio)-1H-tetrazole)

  • Oxidizing agent (e.g., iodine solution)

  • Capping reagents

  • Deprotection solutions (e.g., AMA - ammonium (B1175870) hydroxide/methylamine)

Procedure:

  • Synthesizer Setup: Program the RNA synthesizer with the desired sequence and coupling parameters.

  • Automated Synthesis Cycle: The synthesis proceeds in a stepwise manner for each nucleotide addition:

    • Detritylation: Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid).

    • Coupling: Addition of the next phosphoramidite, activated by an activator, to the free 5'-hydroxyl group.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

  • Cleavage and Deprotection: After the final synthesis cycle, cleave the RNA from the solid support and remove the base and phosphate protecting groups using a deprotection solution like AMA.

  • 2'-Hydroxyl Deprotection: Remove the 2'-TBDMS protecting groups using a fluoride (B91410) reagent (e.g., triethylamine (B128534) trihydrofluoride).

  • Purification: Purify the full-length RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Crystallization of Modified RNA

Materials:

  • Purified, modified RNA oligonucleotide

  • Crystallization screening kits (e.g., from Hampton Research, Qiagen)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Stereomicroscope

Procedure:

  • RNA Preparation: Dissolve the purified RNA in RNase-free water or a low-salt buffer to a high concentration (e.g., 1-5 mM). Anneal the RNA if it is a duplex by heating to 95°C for 5 minutes and then slow-cooling to room temperature.

  • Crystallization Screening: Set up crystallization trials using the vapor diffusion method. Mix a small volume of the RNA solution (e.g., 1 µL) with an equal volume of the reservoir solution from a crystallization screen in the drop.

  • Incubation and Monitoring: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks using a stereomicroscope.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and additives to improve crystal size and quality.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the best crystals and flash-cool them in liquid nitrogen for X-ray diffraction analysis. A cryoprotectant may be necessary to prevent ice formation.

X-ray Diffraction and Structure Determination
  • Data Collection: Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline and collect X-ray diffraction data.

  • Structure Solution: Determine the phases of the diffraction data. For RNA, this is often achieved through molecular replacement if a homologous structure is available, or by experimental phasing methods such as multi-wavelength anomalous diffraction (MAD) or single-wavelength anomalous diffraction (SAD), often requiring the incorporation of heavy atoms.

  • Model Building and Refinement: Build an atomic model of the RNA into the electron density map and refine the model against the diffraction data to obtain the final high-resolution structure.

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_purification Purification & Preparation cluster_crystallography X-ray Crystallography start 5-Methyluridine phosphoramidite m⁵s²U Phosphoramidite start->phosphoramidite Multi-step Organic Synthesis rna_synthesis Solid-Phase RNA Synthesis phosphoramidite->rna_synthesis deprotection Cleavage & Deprotection rna_synthesis->deprotection purification HPLC / PAGE Purification deprotection->purification annealing Annealing (for duplexes) purification->annealing crystallization Crystallization Screening annealing->crystallization optimization Crystal Optimization crystallization->optimization data_collection X-ray Data Collection optimization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure final_structure structure_solution->final_structure Final 3D Structure

Caption: Experimental workflow for RNA X-ray crystallography using modified nucleosides.

impact_on_crystallization cluster_modification Introduction of m⁵s²U cluster_properties Biophysical Consequences cluster_outcome Crystallographic Outcome modification 5-Methyl-2-thiouridine Incorporation stability Increased Thermal Stability modification->stability homogeneity Enhanced Conformational Homogeneity modification->homogeneity flexibility Reduced Backbone Flexibility modification->flexibility crystallization Improved Likelihood of Crystallization stability->crystallization homogeneity->crystallization flexibility->crystallization diffraction Higher Quality Diffraction crystallization->diffraction

Caption: Impact of 5-methyl-2-thiouridine modification on RNA crystallization.

References

Application Notes and Protocols for Studying Protein Synthesis Fidelity: A Focus on Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

The fidelity of protein synthesis is a cornerstone of cellular homeostasis, ensuring the production of functional proteins. Errors in this intricate process, such as the misincorporation of amino acids, can lead to non-functional or toxic proteins, contributing to various diseases. Modified nucleosides, particularly those within transfer RNA (tRNA), play a crucial role in maintaining translational accuracy. While direct studies on the role of 5-Methyl-2-thio-xylo-uridine in protein synthesis fidelity are not extensively documented in publicly available research, the principles of how similar modified uridines influence this process are well-established. This document provides detailed application notes and experimental protocols to investigate the impact of modified nucleosides, such as this compound, on the fidelity of protein synthesis.

The protocols outlined below describe established methodologies for assessing translational fidelity, including dual-luciferase reporter assays for monitoring stop codon readthrough and nonsense suppression, as well as mass spectrometry-based approaches for the direct detection of amino acid misincorporation. These methods can be adapted to study the effects of specific modified nucleosides by incorporating them into in vitro translation systems or by studying cell lines with altered tRNA modification pathways.

Application Notes

Modified nucleosides, particularly at the wobble position (position 34) of the tRNA anticodon, are critical for accurate codon recognition.[1][2] Modifications such as 5-methylation and 2-thiolation of uridine (B1682114) can significantly impact the conformational properties of the anticodon loop, thereby influencing codon-anticodon pairing.[3]

Key Roles of Uridine Modifications in Translational Fidelity:

  • Enhanced Codon Recognition: Modifications can restrict or expand the decoding capacity of the wobble base, ensuring that only cognate or near-cognate codons are read. For instance, some modifications are crucial for discriminating between codons that differ only in their third base.[3]

  • Prevention of Frameshifting: Proper modification of the anticodon loop helps maintain the correct reading frame during translation.[4]

  • Stabilization of tRNA Structure: Modified nucleosides contribute to the overall structural integrity of the tRNA molecule, which is essential for its proper function in the ribosome.[5]

The introduction of a novel modified nucleoside like this compound could potentially alter these fine-tuned interactions, leading to either an increase or a decrease in translational fidelity. The experimental protocols provided in this document are designed to quantify such effects.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from experiments studying protein synthesis fidelity. These serve as examples of how to structure and present data when investigating the effects of a compound like this compound.

Table 1: Dual-Luciferase Reporter Assay for Stop Codon Readthrough

ConditionRenilla Luciferase Activity (RLU)Firefly Luciferase Activity (RLU)Readthrough Efficiency (%)
Control (Sense Codon)1,500,000750,000100
Control (Stop Codon)1,450,0007,2500.5
+ Compound A (10 µM)1,480,00029,6002.0
+ this compound (10 µM)Data to be determinedData to be determinedData to be determined

Readthrough efficiency is calculated as [(Firefly/Renilla)Stop / (Firefly/Renilla)Sense] x 100.

Table 2: Mass Spectrometry Analysis of Amino Acid Misincorporation

Peptide SequenceIntended Amino AcidObserved MisincorporationMisincorporation Frequency (%)
TIDEKLysine (K)Arginine (R)0.01
VLSNLRLeucine (L)Isoleucine (I)0.05
TIDEK (+ Compound B)Lysine (K)Arginine (R)0.15
VLSNLR (+ this compound)Leucine (L)Data to be determinedData to be determined

Misincorporation frequency is determined by comparing the peak areas of the canonical and misincorporated peptides.

Experimental Protocols

Protocol 1: Dual-Luciferase Reporter Assay for Measuring Stop Codon Readthrough

This protocol is designed to quantify the frequency of stop codon readthrough, a form of translational infidelity, in the presence of a test compound.

1. Principle: A reporter plasmid is constructed with a Renilla luciferase gene (internal control) and a Firefly luciferase gene (reporter) in the same reading frame, separated by a stop codon. Readthrough of the stop codon results in the expression of a fusion protein with Firefly luciferase activity.

2. Materials:

  • Dual-luciferase reporter plasmid (e.g., pSGDLuc)

  • Mammalian cell line (e.g., HEK293T)

  • Cell culture medium and supplements

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

  • This compound or other test compounds

3. Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the dual-luciferase reporter plasmid containing either a sense codon or a stop codon between the two luciferase genes.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound or other test compounds. Include a vehicle control.

  • Cell Lysis: After 24-48 hours of treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay:

    • Transfer the cell lysate to a luminometer plate.

    • Add the Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity.

    • Add the Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each condition. Normalize the readthrough efficiency of the stop codon construct to the sense codon construct.

Workflow Diagram:

Dual_Luciferase_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells transfect Transfect Reporter Plasmid seed_cells->transfect treat Treat with Compound transfect->treat lyse Lyse Cells treat->lyse measure Measure Luciferase Activity lyse->measure analyze Calculate Readthrough measure->analyze

Dual-Luciferase Assay Workflow
Protocol 2: Mass Spectrometry-Based Detection of Amino Acid Misincorporation

This protocol provides a method for the direct identification and quantification of amino acid misincorporation events in a target protein.

1. Principle: A target protein is overexpressed in cells treated with a test compound. The protein is then isolated, digested into peptides, and analyzed by high-resolution mass spectrometry. Misincorporated amino acids are identified by searching the spectra for peptides with unexpected mass shifts.

2. Materials:

  • Expression vector for a target protein (e.g., GFP)

  • E. coli or mammalian expression system

  • Cell culture or fermentation medium

  • This compound or other test compounds

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)

  • SDS-PAGE reagents

  • Trypsin (mass spectrometry grade)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

3. Methodology:

  • Protein Expression: Induce the expression of the target protein in the chosen expression system. For the experimental group, add this compound to the culture medium.

  • Protein Purification: Harvest the cells and purify the target protein using an appropriate method (e.g., affinity chromatography).

  • Protein Digestion:

    • Quantify the purified protein.

    • Denature, reduce, and alkylate the protein.

    • Digest the protein into peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

    • Perform an open or modified search to identify peptides with mass shifts corresponding to potential amino acid misincorporations.

    • Manually validate the spectra of peptides containing misincorporations.

    • Quantify the relative abundance of the misincorporated peptide compared to its canonical counterpart.

Workflow Diagram:

MS_Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis express Protein Expression (+/- Compound) purify Protein Purification express->purify digest In-solution Digestion purify->digest lcms LC-MS/MS Analysis digest->lcms search Database Search (Open Modification) lcms->search quantify Quantify Misincorporation search->quantify Fidelity_Consequences cluster_cause Initiating Event cluster_effect Potential Effects on Translation cluster_outcome Fidelity Outcomes cluster_response Cellular Responses compound This compound tRNA_mod Altered tRNA Modification compound->tRNA_mod affects ribosome Ribosome Dysfunction compound->ribosome affects misincorporation Amino Acid Misincorporation tRNA_mod->misincorporation readthrough Stop Codon Readthrough tRNA_mod->readthrough frameshift Frameshifting tRNA_mod->frameshift ribosome->misincorporation ribosome->readthrough ribosome->frameshift upr Unfolded Protein Response (UPR) misincorporation->upr degradation Protein Degradation misincorporation->degradation nmd Nonsense-Mediated Decay (NMD) readthrough->nmd frameshift->degradation

References

Investigating the Anticancer Properties of 5-Methyl-2-thio-xylo-uridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-2-thio-xylo-uridine is a synthetic nucleoside analog. Nucleoside analogs represent a cornerstone in cancer chemotherapy, primarily by interfering with nucleic acid metabolism and disrupting uncontrolled cell proliferation.[1] Structural modifications to the sugar moiety or the heterocyclic base can enhance the selectivity and potency of these compounds.[1] The unique structural features of this compound, specifically the xylofuranose (B8766934) configuration and the 2-thio and 5-methyl substitutions on the uracil (B121893) base, warrant investigation into its potential as an anticancer agent.[2][3] This document provides a comprehensive set of application notes and detailed protocols for researchers, scientists, and drug development professionals to investigate the anticancer properties of this novel compound. While specific data for this compound is not yet extensively available, the methodologies outlined here are based on established protocols for evaluating similar nucleoside analogs.[4][5]

Data Presentation

To facilitate clear comparison and interpretation of experimental results, all quantitative data should be summarized in structured tables. Below are templates for presenting key findings.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7Breast Adenocarcinoma
MDA-MB-231Breast Adenocarcinoma
A549Lung Carcinoma
HCT116Colon Carcinoma
HepG2Hepatocellular Carcinoma
PC-3Prostate Adenocarcinoma

IC₅₀ (half-maximal inhibitory concentration) values should be determined from dose-response curves.

Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound

Cell LineTreatment (Concentration)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
\multirow{2}{}{MCF-7}Control (DMSO)
This compound (IC₅₀)
\multirow{2}{}{A549}Control (DMSO)
This compound (IC₅₀)

Table 3: Apoptosis Induction by this compound

Cell LineTreatment (Concentration)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
\multirow{2}{}{MCF-7}Control (DMSO)
This compound (IC₅₀)
\multirow{2}{}{A549}Control (DMSO)
This compound (IC₅₀)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][4]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the cells for 48 or 72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • PBS (Phosphate Buffered Saline)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

  • Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protocol 3: Apoptosis Assay using Annexin V/PI Staining

This protocol quantifies the number of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24, 48 hours).

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks for investigating the anticancer properties of a novel nucleoside analog like this compound.

G Potential Mechanisms of Action for a Nucleoside Analog cluster_0 Cellular Uptake and Metabolism cluster_1 Inhibition of Nucleic Acid Synthesis cluster_2 Induction of Apoptosis 5-MTXU This compound 5-MTXU-MP 5-MTXU Monophosphate 5-MTXU->5-MTXU-MP Nucleoside Kinases 5-MTXU-DP 5-MTXU Diphosphate 5-MTXU-MP->5-MTXU-DP Nucleoside Monophosphate Kinases 5-MTXU-TP 5-MTXU Triphosphate 5-MTXU-DP->5-MTXU-TP Nucleoside Diphosphate Kinases RNR Ribonucleotide Reductase 5-MTXU-DP->RNR Inhibition 5-MTXU-DP->RNR DNA_Polymerase DNA Polymerase 5-MTXU-TP->DNA_Polymerase Inhibition 5-MTXU-TP->DNA_Polymerase RNA_Polymerase RNA Polymerase 5-MTXU-TP->RNA_Polymerase Inhibition 5-MTXU-TP->RNA_Polymerase DNA_Damage DNA Damage DNA_Polymerase->DNA_Damage Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential mechanisms of action for a nucleoside analog.

G Experimental Workflow for Anticancer Drug Screening Start Start: Synthesize/Acquire This compound In_Vitro In Vitro Studies Start->In_Vitro Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro->Cytotoxicity Cell_Cycle Cell Cycle Analysis In_Vitro->Cell_Cycle Apoptosis Apoptosis Assay In_Vitro->Apoptosis Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Polymerases, RNR) Mechanism->Enzyme_Inhibition Signaling_Pathways Western Blot for Signaling Proteins Mechanism->Signaling_Pathways In_Vivo In Vivo Studies (Xenograft Models) Mechanism->In_Vivo Toxicity Toxicity Studies In_Vivo->Toxicity Efficacy Tumor Growth Inhibition In_Vivo->Efficacy End End: Lead Candidate Identification Efficacy->End

Caption: Experimental workflow for anticancer drug screening.

References

Application Notes and Protocols: 5-Methyl-2-thio-xylo-uridine in the Study of Mitochondrial tRNA Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mitochondrial tRNA Disorders

Mitochondrial diseases are a group of debilitating and often life-threatening conditions caused by mutations in either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA) that impair mitochondrial function.[1][2][3] A significant subset of these disorders arises from mutations in mitochondrial transfer RNA (mt-tRNA) genes. These mutations can disrupt the secondary and tertiary structure of tRNAs, affecting their stability and ability to be recognized by tRNA-modifying enzymes.[4][5]

The consequences of impaired mt-tRNA function are severe, leading to defects in mitochondrial protein synthesis and a subsequent decline in the production of essential components of the electron transport chain. This results in cellular energy deficiency, manifesting in a wide range of clinical symptoms, particularly in tissues with high energy demands such as the brain and muscles.[6][7][8] Two of the most well-characterized mitochondrial tRNA disorders are MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and MERRF (Myoclonic Epilepsy with Ragged-Red Fibers).[6][8][9]

Post-transcriptional modifications of tRNAs are crucial for their proper function, including folding, stability, and accurate decoding of mRNA codons.[4][5][10][11] In mitochondria, the modification of nucleosides at the wobble position (position 34) of the anticodon is particularly critical for translational fidelity.[12][13] Deficiencies in these modifications are a common pathological mechanism in mitochondrial tRNA disorders.[14][15]

The Role of 5-Methyl-2-thiouridine Derivatives in Mitochondrial Function

A key modification found at the wobble position of several human mitochondrial tRNAs, including mt-tRNALys and mt-tRNALeu(UUR), is 5-taurinomethyl-2-thiouridine (τm5s2U).[16][17][18][19] This complex modification plays a pivotal role in ensuring accurate and efficient translation by stabilizing the codon-anticodon interaction.[12][20] The 2-thio group, in particular, is known to restrict the wobble pairing, thereby preventing misreading of codons.[21]

Mutations associated with MERRF and MELAS often lead to a deficiency in the biosynthesis of τm5s2U.[14] For example, the A8344G mutation in mt-tRNALys, commonly found in MERRF patients, results in the loss of the τm5s2U modification, leading to a severe impairment of mitochondrial protein synthesis.[9] Similarly, the A3243G mutation in mt-tRNALeu(UUR), associated with MELAS, also causes a defect in the formation of this crucial modified nucleoside.[9][15]

The biosynthesis of τm5s2U is a multi-step enzymatic process involving several nuclear-encoded proteins. Understanding the mechanisms of these enzymes and how pathogenic mutations disrupt their function is a key area of research in mitochondrial medicine.[1][2][3]

5-Methyl-2-thio-xylo-uridine: A Potential Tool for Research

While not a naturally occurring nucleoside in mitochondrial tRNA, This compound presents a unique chemical structure that can be leveraged as a valuable tool for investigating mitochondrial tRNA disorders. Its core structure, 5-methyl-2-thiouridine, is the immediate precursor to the taurine-modified form. The key distinction lies in the sugar moiety, which is a xylose instead of the canonical ribose. This difference in sugar pucker can be exploited to probe the stringency and mechanisms of the enzymes involved in tRNA modification and translation.

Potential Applications:

  • Synthetic Precursor: this compound can serve as a precursor for the chemical synthesis of various modified nucleosides and oligonucleotides, enabling the creation of customized probes for biochemical and structural studies.

  • Molecular Probe for tRNA-Modifying Enzymes: This analog can be used to investigate the substrate specificity of the enzymes responsible for the biosynthesis of τm5s2U. By comparing the binding and processing of this compound with its natural ribose counterpart, researchers can gain insights into the structural requirements of these enzymes.

  • Investigating the Impact of Sugar Conformation: By incorporating this compound into synthetic tRNA anticodon stem-loops, it is possible to study how an altered sugar pucker at the wobble position affects tRNA structure, codon recognition, and ribosomal binding.

Quantitative Data Summary

While direct quantitative data for this compound in the context of mitochondrial tRNA disorders is not available, the following table provides a summary of relevant data for related, naturally occurring modified nucleosides to serve as a baseline for comparison in future experiments.

ParameterWild-Type mt-tRNAMERRF Mutant mt-tRNA (A8344G)MELAS Mutant mt-tRNA (A3243G)Reference
Wobble Modification τm5s2UAbsent or severely reducedAbsent or severely reduced[14]
Aminoacylation Efficiency NormalReducedReduced[14]
Mitochondrial Protein Synthesis NormalSeverely ImpairedImpaired[9]
Respiratory Chain Complex Activity NormalReducedReduced[9]

Experimental Protocols

The following are detailed protocols outlining the potential use of this compound in studying mitochondrial tRNA disorders. These protocols are based on established methodologies and are adapted for the specific properties of this novel compound.

Protocol 1: In Vitro tRNA Modification Assay

Objective: To assess whether this compound can act as a substrate or inhibitor for the mitochondrial tRNA modifying enzymes involved in the 2-thiolation pathway.

Materials:

  • This compound

  • Recombinant human Mtu1 (mitochondrial tRNA-specific 2-thiouridylase 1)

  • In vitro transcribed human mt-tRNALys or a corresponding anticodon stem-loop (ASL) construct

  • ATP, Cysteine, and other necessary co-factors for the thiouridylation reaction

  • Radiolabeled cysteine (35S-cysteine)

  • TLC plates and developing solvent

  • Phosphorimager or scintillation counter

Methodology:

  • Reaction Setup: Prepare reaction mixtures containing recombinant Mtu1, in vitro transcribed tRNA or ASL, ATP, and a sulfur source (cysteine).

  • Experimental Groups:

    • Positive Control: Reaction with the natural substrate (5-methyluridine-containing tRNA).

    • Test Condition: Reaction with tRNA containing this compound incorporated at the wobble position.

    • Inhibition Assay: Reaction with the natural substrate in the presence of increasing concentrations of free this compound.

  • Radioactive Labeling: Add 35S-cysteine to the reaction mixtures to trace the incorporation of the thio-group.

  • Incubation: Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • tRNA Digestion: Stop the reaction and digest the tRNA to individual nucleosides using nuclease P1 and alkaline phosphatase.

  • Analysis: Separate the resulting nucleosides by two-dimensional thin-layer chromatography (2D-TLC).

  • Detection: Visualize and quantify the radiolabeled 2-thiouridine (B16713) derivative using a phosphorimager or by scraping the spots and performing scintillation counting.

  • Data Interpretation: Compare the amount of radiolabeled product in the test and inhibition conditions to the positive control to determine if this compound is a substrate or an inhibitor of Mtu1.

Protocol 2: Analysis of Mitochondrial Translation in Cell Culture

Objective: To investigate the effect of this compound on mitochondrial protein synthesis in cultured human cells.

Materials:

  • Human cell line (e.g., HeLa or patient-derived fibroblasts)

  • This compound

  • 35S-methionine/cysteine labeling mix

  • Emetine (B1671215) (to inhibit cytoplasmic translation)

  • Cell lysis buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager

Methodology:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24-48 hours).

  • Inhibition of Cytoplasmic Translation: Pre-treat the cells with emetine for 30 minutes to inhibit cytoplasmic protein synthesis.

  • Metabolic Labeling: Add 35S-methionine/cysteine to the culture medium and incubate for 1-2 hours to specifically label newly synthesized mitochondrial proteins.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Autoradiography: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled mitochondrial proteins.

  • Analysis: Quantify the band intensities of the mitochondrial translation products to assess the impact of this compound on their synthesis.

Visualizations

Signaling Pathway: Biosynthesis of τm5s2U in Mitochondrial tRNA

Biosynthesis_of_tm5s2U precursor Uridine at wobble position (in mt-tRNA) methylated 5-methyluridine (m5U) precursor->methylated Methylation thiolated 5-methyl-2-thiouridine (m5s2U) methylated->thiolated Thiolation taurine_mod 5-taurinomethyl-2-thiouridine (τm5s2U) thiolated->taurine_mod Taurine modification MTO1_GTPBP3 MTO1-GTPBP3 Complex MTO1_GTPBP3->methylated MTO1_GTPBP3->methylated MTU1 MTU1 MTU1->thiolated MTU1->thiolated Taurine_enzymes Taurine incorporation enzymes Taurine_enzymes->taurine_mod Taurine_enzymes->taurine_mod MELAS MELAS (e.g., A3243G) MELAS->MTO1_GTPBP3 impairs MERRF MERRF (e.g., A8344G) MERRF->MTU1 impairs

Caption: Biosynthesis pathway of τm⁵s²U and points of disruption in MELAS and MERRF.

Experimental Workflow: In Vitro tRNA Modification Assay

in_vitro_modification_workflow start Start: Prepare Reaction Mixes reaction_mix Recombinant Mtu1 + tRNA Substrate + ATP + 35S-Cysteine start->reaction_mix incubation Incubate at 37°C reaction_mix->incubation substrate_node Substrates: 1. Natural tRNA (Control) 2. tRNA with this compound 3. Natural tRNA + free this compound reaction_mix->substrate_node digestion Digest tRNA to Nucleosides incubation->digestion tlc 2D-TLC Separation digestion->tlc detection Phosphorimaging / Scintillation Counting tlc->detection analysis Quantify 35S-labeled Product detection->analysis end End: Determine Substrate/Inhibitor Activity analysis->end

Caption: Workflow for assessing the impact of this compound on tRNA modification.

Logical Relationship: Pathophysiology of Mitochondrial tRNA Disorders

pathophysiology_mtrna_disorders mutation mt-tRNA Gene Mutation (e.g., A3243G, A8344G) tRNA_defect Defective mt-tRNA Structure/Stability mutation->tRNA_defect modification_failure Impaired Post-Transcriptional Modification (e.g., loss of τm5s2U) tRNA_defect->modification_failure translation_defect Defective Mitochondrial Protein Synthesis modification_failure->translation_defect etc_dysfunction Electron Transport Chain Dysfunction translation_defect->etc_dysfunction energy_deficiency Cellular Energy Deficiency (↓ ATP) etc_dysfunction->energy_deficiency clinical_manifestations Clinical Manifestations (MELAS, MERRF, etc.) energy_deficiency->clinical_manifestations

Caption: Pathophysiological cascade in mitochondrial tRNA disorders.

References

Troubleshooting & Optimization

Troubleshooting low yield in 5-Methyl-2-thio-xylo-uridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-Methyl-2-thio-xylo-uridine, a modified nucleoside of interest for researchers, scientists, and drug development professionals. Low yields can arise from several factors during the multi-step synthesis, primarily in the key glycosylation and thiation reactions.

Troubleshooting Guide

Low product yield is a common challenge in nucleoside chemistry. The following sections break down potential issues by reaction step and offer targeted solutions.

Glycosylation Reaction: Coupling of 5-Methyl-2-thiouracil (B189611) with a Protected Xylofuranose (B8766934)

The formation of the N-glycosidic bond is a critical step that significantly influences the overall yield. The primary challenge is achieving high stereoselectivity for the desired β-anomer and preventing the formation of the undesired S-glycosylated product.

Common Problems & Recommended Solutions

ProblemPotential Cause(s)Recommended Solutions
Low overall conversion of starting materials - Inadequate activation of the sugar donor. - Steric hindrance from bulky protecting groups. - Inappropriate Lewis acid or promoter.- Ensure anhydrous reaction conditions. - Screen different activating agents (e.g., TMS-triflate, SnCl₄). - Consider less bulky protecting groups on the xylose moiety.[1][2]
Formation of S-glycosylated byproduct The sulfur atom at the 2-position of 5-methyl-2-thiouracil is a competing nucleophile for the sugar donor.- Use a Lewis acid that favors N-glycosylation, such as tin(IV) chloride (SnCl₄).[1] - Silylate the 5-methyl-2-thiouracil in situ before adding the sugar donor and Lewis acid.
Formation of α-anomer instead of the desired β-anomer - Anomerization of the sugar donor before or during the reaction. - Reaction conditions favoring the thermodynamically more stable α-anomer.- Control the reaction temperature and time carefully. - Use a solvent system that suppresses anomerization. - Employ neighboring group participation with a suitable protecting group at the C2' position of the xylose.
Hydrolysis of the sugar donor or product Presence of water in the reaction mixture.- Use freshly distilled, anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Thiation Reaction: Conversion of 5-Methyl-xylo-uridine to this compound

Thiation of the C2-carbonyl group of the uridine (B1682114) base is an alternative route. This step can also be prone to side reactions and incomplete conversion.

Common Problems & Recommended Solutions

ProblemPotential Cause(s)Recommended Solutions
Incomplete thiation - Insufficient amount or reactivity of the thionating agent (e.g., Lawesson's reagent). - Low reaction temperature or short reaction time.- Increase the equivalents of Lawesson's reagent. - Increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.
Formation of undesired byproducts - Lawesson's reagent can react with the hydroxyl groups of the sugar moiety.[3] - Degradation of the nucleoside under harsh reaction conditions.- Protect the hydroxyl groups of the xylose ring before thiation. - Optimize the reaction time and temperature to minimize degradation.
Difficult purification of the product The product and byproducts may have similar polarities.- Use a multi-step purification protocol, such as a combination of column chromatography and recrystallization. - Consider using a different thionating agent that may lead to a cleaner reaction profile.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in the synthesis of this compound?

A1: The primary challenge is often the stereoselective formation of the β-N-glycosidic bond during the coupling of the xylose sugar and the 5-methyl-2-thiouracil base. Competition from S-glycosylation and the formation of the undesired α-anomer are common issues that can significantly lower the yield.[1]

Q2: Which Lewis acid is recommended for the glycosylation step?

A2: Tin(IV) chloride (SnCl₄) has been reported to be effective in promoting N-glycosylation over S-glycosylation in the synthesis of 2-thiouridine (B16713) analogs.[1] It is crucial to optimize the amount of SnCl₄ and the reaction conditions for your specific substrate.

Q3: How can I minimize the formation of the α-anomer?

A3: To favor the formation of the β-anomer, consider using a protecting group at the C2' position of the xylose that can provide neighboring group participation. Additionally, carefully controlling the reaction temperature and time can help minimize anomerization.

Q4: What are the key considerations when using Lawesson's reagent for thiation?

A4: When using Lawesson's reagent, it is important to use anhydrous conditions and to protect the hydroxyl groups on the xylose moiety to prevent side reactions.[3] The reaction should be carefully monitored to avoid decomposition of the starting material and product.

Q5: Are there any specific recommendations for protecting groups on the xylose sugar?

A5: The choice of protecting groups is critical. Acetyl or benzoyl groups are commonly used for the hydroxyl groups. For the 5'-hydroxyl group, a bulky protecting group like dimethoxytrityl (DMT) can be employed, especially if further solid-phase synthesis is planned. The selection of protecting groups can influence the stereochemical outcome of the glycosylation.[2]

Experimental Protocols

Protocol 1: Glycosylation of 5-Methyl-2-thiouracil with a Protected Xylofuranose

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Silylated Base: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend 5-methyl-2-thiouracil (1.2 equivalents) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 equivalents) and heat the mixture at 60 °C until a clear solution is obtained. Cool the solution to room temperature.

  • Glycosylation: In a separate flame-dried flask under argon, dissolve the protected xylofuranose donor (1 equivalent) in anhydrous acetonitrile. Cool the solution to 0 °C. Add tin(IV) chloride (SnCl₄) (1.5 equivalents) dropwise. To this solution, add the freshly prepared silylated 5-methyl-2-thiouracil solution via cannula.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it by pouring it into a cold saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (B109758) or ethyl acetate (B1210297). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the desired β-anomer.

Protocol 2: Thiation of 5-Methyl-xylo-uridine

This protocol assumes that the hydroxyl groups of the xylose moiety are protected.

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the protected 5-methyl-xylo-uridine (1 equivalent) in anhydrous pyridine (B92270) or dioxane.

  • Thiation: Add Lawesson's reagent (1.5 - 2.0 equivalents) in one portion. Heat the reaction mixture to 80-100 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Co-evaporate with toluene (B28343) to remove residual pyridine.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system to obtain the desired this compound derivative.

Visualizing the Synthesis Workflow

The following diagram illustrates the key decision points and potential pathways in the synthesis of this compound.

Synthesis_Workflow start Starting Materials: - 5-Methyl-2-thiouracil - Protected Xylose glycosylation Glycosylation start->glycosylation Route 1 uridine_intermediate 5-Methyl-xylo-uridine (Protected) start->uridine_intermediate Route 2 (Glycosylation with 5-Methyluracil) thiouridine_product This compound (Protected) glycosylation->thiouridine_product thiation Thiation thiation->thiouridine_product uridine_intermediate->thiation deprotection Deprotection thiouridine_product->deprotection final_product Final Product: This compound deprotection->final_product

Caption: Synthetic routes to this compound.

This workflow highlights the two primary synthetic strategies. Route 1 involves the direct glycosylation of 5-methyl-2-thiouracil. Route 2 proceeds through a 5-methyl-xylo-uridine intermediate, which is subsequently thionated.

The following diagram illustrates a troubleshooting decision tree for low yield in the glycosylation step.

Troubleshooting_Glycosylation start Low Yield in Glycosylation check_conversion Check Starting Material Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes good_conversion Good Conversion, but low product yield check_conversion->good_conversion No optimize_activation Optimize Lewis Acid & Reaction Conditions low_conversion->optimize_activation check_byproducts Analyze Byproducts (S-glycosylation, α-anomer) good_conversion->check_byproducts s_glycosylation S-Glycosylation is a major byproduct check_byproducts->s_glycosylation Yes alpha_anomer α-Anomer is a major byproduct check_byproducts->alpha_anomer Yes use_sncl4 Use SnCl₄ or other N-selective Lewis Acid s_glycosylation->use_sncl4 optimize_stereocontrol Optimize Temperature, Time, or Protecting Groups alpha_anomer->optimize_stereocontrol

Caption: Troubleshooting logic for low glycosylation yield.

References

Technical Support Center: Purification of 5-Methyl-2-thio-xylo-uridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Methyl-2-thio-xylo-uridine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common purification methods for modified nucleosides like this compound include column chromatography on silica (B1680970) gel, preparative High-Performance Liquid Chromatography (HPLC) with ion-exchange or reverse-phase columns, and recrystallization. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Q2: What are the major challenges encountered during the purification of this compound?

A2: Key challenges include the potential for loss of the 2-thiocarbonyl group, co-elution of structurally similar impurities, and the compound's polarity which can affect chromatographic separation. The presence of a thiol group makes the molecule susceptible to oxidation.[1][2]

Q3: How can I monitor the purity of my fractions during chromatography?

A3: Purity of fractions can be monitored using Thin-Layer Chromatography (TLC) for quick checks and analytical HPLC-UV for more accurate assessment. Mass spectrometry (MS) is often coupled with HPLC (LC-MS) to confirm the mass of the desired product in the collected fractions.[3][4][5]

Q4: What are typical storage conditions for purified this compound?

A4: To prevent degradation, particularly oxidation of the thio-group, the purified compound should be stored as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). Avoid repeated freeze-thaw cycles if in solution.

Troubleshooting Guides

Issue 1: Low Yield After Silica Gel Column Chromatography
Possible Cause Recommended Solution
Compound streaking or tailing on the column. Optimize the solvent system. A common mobile phase for similar compounds is a mixture of chloroform (B151607) and methanol (B129727).[1] Consider adding a small amount of a polar solvent like acetic acid or triethylamine (B128534) to improve peak shape.
Irreversible adsorption of the product onto the silica gel. Pre-treat the silica gel with the mobile phase or a small amount of triethylamine to neutralize acidic sites. Alternatively, use a different stationary phase such as alumina (B75360) or a bonded-phase silica.
Decomposition of the product on the silica gel. Run the column quickly and avoid prolonged exposure of the compound to the stationary phase. Ensure the solvents are of high purity and free of peroxides.
Issue 2: Co-elution of Impurities During HPLC Purification
Possible Cause Recommended Solution
Impurities are structurally very similar to the product. Optimize the HPLC method. For ion-exchange HPLC, adjust the salt gradient and pH. For reverse-phase HPLC, modify the organic solvent gradient (e.g., acetonitrile (B52724) or methanol in water) and consider using ion-pairing reagents.
Column overloading. Reduce the amount of crude material loaded onto the column. Perform multiple smaller injections if necessary.
Inappropriate column chemistry. Select a column with a different selectivity. For example, if a C18 column is not providing adequate separation, try a phenyl-hexyl or a polar-embedded column.
Issue 3: Product Degradation (Loss of Thio-group)
Possible Cause Recommended Solution
Oxidation of the 2-thiocarbonyl group. Degas all solvents used in the purification process. Work under an inert atmosphere where possible. The use of certain deprotecting reagents like Et3N•3HF has been noted to cause loss of the 2-thiocarbonyl function in similar syntheses.[1]
Harsh pH conditions. Maintain a neutral or slightly acidic pH during purification and workup steps. Strong bases can promote desulfurization.
Exposure to light. Protect the compound from light by using amber vials or covering glassware with aluminum foil.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography Purification

This protocol is a general guideline based on methods used for similar nucleoside derivatives.[1]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the column.

  • Elution: Begin elution with the determined solvent system (e.g., a gradient of methanol in chloroform).

  • Fraction Collection: Collect fractions and monitor by TLC or analytical HPLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Representative Analytical HPLC Method
Parameter Condition
Column C18 reverse-phase, narrow-bore
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5-95% B over 20 minutes
Flow Rate 0.5 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 25 °C

Visualized Workflows

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound Column Silica Gel Chromatography Crude->Column Purity Purity Check (TLC, HPLC) Column->Purity Fractions HPLC Preparative HPLC HPLC->Purity Purity->HPLC Impure Fractions Characterization Characterization (MS, NMR) Purity->Characterization Pure Fractions Pure_Product Pure Product Characterization->Pure_Product

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Low Purity after Initial Purification Impurity_Type Identify Impurity Type (LC-MS) Start->Impurity_Type Polar_Impurity Polar Impurity Impurity_Type->Polar_Impurity NonPolar_Impurity Non-Polar Impurity Impurity_Type->NonPolar_Impurity Degradation_Product Degradation Product Impurity_Type->Degradation_Product Optimize_NP_Chrom Optimize Normal-Phase Chromatography Polar_Impurity->Optimize_NP_Chrom Optimize_RP_HPLC Optimize Reverse-Phase HPLC NonPolar_Impurity->Optimize_RP_HPLC Modify_Handling Modify Handling (Inert atmosphere, pH) Degradation_Product->Modify_Handling Final_Purity Achieve Desired Purity Optimize_RP_HPLC->Final_Purity Optimize_NP_Chrom->Final_Purity Modify_Handling->Final_Purity

Caption: A decision-making diagram for troubleshooting low purity issues.

References

Technical Support Center: Synthesis of 5-Methyl-2-thio-xylo-uridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methyl-2-thio-xylo-uridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most frequently encountered side reactions include:

  • Anomeric Mixture Formation: During the glycosylation step, the formation of both α and β anomers is a common issue. The desired β-anomer is often accompanied by the α-anomer, necessitating careful chromatographic separation. The ratio of these anomers can be influenced by the choice of catalyst, solvent, and temperature.

  • Oxidation of the 2-Thiocarbonyl Group: The 2-thio group is susceptible to oxidation, which can lead to the formation of the corresponding 2-oxo derivative (5-Methyl-xylo-uridine) or desulfurization to a pyrimidin-4-one derivative.[1] This is particularly problematic during workup and purification steps if oxidizing agents are present.

  • Incomplete or Undesired Deprotection: The choice of protecting groups for the hydroxyl functions of the xylose sugar is critical. Issues such as incomplete removal of protecting groups or the unintended removal of a protecting group during a synthetic step can lead to a complex mixture of products. For instance, the use of t-butylammonium fluoride (B91410) (TBAF) for desilylation has been reported to degrade some thio-nucleotide analogues.

  • Side Reactions on the Pyrimidine (B1678525) Base: Under certain conditions, unintended reactions on the pyrimidine ring can occur. For example, with certain reagents, halogenation at the C6 position or other modifications are possible.

Q2: How can I control the stereoselectivity of the glycosylation reaction to favor the desired β-anomer?

A2: Achieving high β-selectivity is a key challenge. Here are some strategies:

  • Choice of Glycosyl Donor and Promoter: The nature of the glycosyl donor (e.g., a halogenose or a thio-glycoside) and the promoter (e.g., a Lewis acid) significantly impacts the stereochemical outcome.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction mechanism. Non-participating solvents are often used to favor an SN2-like reaction, which can lead to higher β-selectivity.

  • Protecting Groups: The protecting groups on the sugar moiety can exert a directing effect. Bulky protecting groups at the C2' position can favor the formation of the β-anomer.

  • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which in many cases is the β-anomer.

Q3: My final product shows contamination with a compound that has a similar mass but different retention time. What could it be?

A3: This is a common scenario and the contaminant is likely an isomer. The most probable candidate is the α-anomer of your desired product, formed during the glycosylation step. Another possibility is a regioisomer formed from incomplete or migrated protecting groups during the synthesis. Careful analysis of NMR and mass spectrometry data is essential for characterization.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired β-anomer after glycosylation 1. Suboptimal reaction conditions (temperature, solvent).2. Inappropriate choice of Lewis acid or promoter.3. Non-optimal protecting groups on the sugar moiety.1. Screen different solvents and reaction temperatures.2. Experiment with a range of Lewis acids (e.g., TMSOTf, SnCl₄).3. Consider using a directing group at the C2' position of the xylose donor.
Presence of the corresponding 2-oxo (uridine) derivative in the final product Oxidation of the 2-thiocarbonyl group during the reaction or workup.1. Degas all solvents and run the reaction under an inert atmosphere (Argon or Nitrogen).2. Avoid oxidizing agents during workup and purification.3. Use a milder oxidizing agent if an oxidation step is necessary elsewhere in the synthesis.[1]
Incomplete removal of silyl (B83357) protecting groups (e.g., TBDMS) 1. Insufficient reaction time or temperature for deprotection.2. Degradation of the thio-nucleoside by the deprotection reagent.1. Increase the reaction time or temperature for deprotection.2. If using TBAF, consider alternative fluoride sources such as triethylamine (B128534) trihydrofluoride (TEA·3HF), which can be less harsh on thio-nucleosides.
A complex mixture of products after a deprotection step 1. Non-selective removal of protecting groups.2. Migration of protecting groups (e.g., acyl groups).1. Re-evaluate the orthogonality of your protecting group strategy.2. Use milder deprotection conditions or a more selective reagent.
Formation of an unexpected halogenated by-product Reaction of the pyrimidine ring with a halogen source in the reaction mixture.1. Scrutinize all reagents for potential sources of halogens.2. If using halogenated solvents, consider switching to non-halogenated alternatives.

Key Experimental Protocols

A detailed, step-by-step protocol for the synthesis of this compound is highly dependent on the chosen synthetic route and protecting group strategy. Researchers should refer to specific literature procedures for their chosen methodology. Below is a generalized workflow.

cluster_0 Synthesis Workflow start Start with D-Xylose protect Protection of Hydroxyl Groups start->protect e.g., Acetic Anhydride, TBDMSCl glycosylation Glycosylation with 5-Methyluracil protect->glycosylation e.g., TMSOTf thionation Thionation at C2 glycosylation->thionation e.g., Lawesson's Reagent deprotection Deprotection thionation->deprotection e.g., NaOMe, TBAF purification Purification deprotection->purification e.g., HPLC, Column Chromatography end 5-Methyl-2-thio- xylo-uridine purification->end

Caption: A generalized workflow for the synthesis of this compound.

Logical Relationships in Troubleshooting

cluster_1 Troubleshooting Logic start Unexpected Result in Synthesis check_anomers Analyze for α/β Anomers start->check_anomers Low Yield/ Isomeric Impurity check_oxidation Check for Oxidized By-products start->check_oxidation Unexpected Mass/ Polar Impurity check_protecting_groups Verify Protecting Group Integrity start->check_protecting_groups Complex Mixture/ Multiple Products adjust_glycosylation Optimize Glycosylation (Temp, Solvent, Catalyst) check_anomers->adjust_glycosylation inert_conditions Use Inert Atmosphere & Degassed Solvents check_oxidation->inert_conditions revisit_deprotection Re-evaluate Deprotection Strategy & Reagents check_protecting_groups->revisit_deprotection

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Incorporation of 5-Methyl-2-thio-xylo-uridine (2S-XylU)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties with the enzymatic incorporation of 5-Methyl-2-thio-xylo-uridine (2S-XylU) into RNA during in vitro transcription.

Troubleshooting Guide

Low or no incorporation of 2S-XylU is a common challenge. The primary reason lies in the complex structure of this modified nucleoside, which combines three alterations from standard uridine: a methyl group at the 5-position, a thio-group at the 2-position, and a xylo-configuration of the sugar. The xylo-sugar, in particular, represents a significant steric hurdle for most RNA polymerases.

Issue 1: Low to No Yield of Full-Length RNA Transcript

Potential Cause Recommended Solution
Inherent difficulty of 2S-XylU-TP incorporation: The xylo-sugar configuration, a C3'-epimer of ribose, significantly alters the sugar pucker and phosphodiester backbone geometry. Standard T7 RNA polymerase is poorly equipped to accept this altered conformation.1. Use a Mutant T7 RNA Polymerase: Employ a mutant T7 RNA polymerase with a more accommodating active site. The Y639F mutant, known to better incorporate nucleotides with 2'-sugar modifications, is a primary candidate.[1] Other mutations that increase thermostability and activity with modified substrates may also be beneficial.[2][3] 2. Enzyme Concentration: Increase the concentration of the T7 RNA polymerase to favor the binding and incorporation of the challenging substrate.
Sub-optimal Reaction Conditions: Standard in vitro transcription conditions may not be suitable for incorporating heavily modified nucleotides.1. Lower Incubation Temperature: Reducing the temperature from 37°C to a range of 16-30°C can slow down the polymerase, potentially allowing more time for the correct positioning and incorporation of 2S-XylU-TP. 2. Optimize Mg²⁺ Concentration: The concentration of magnesium ions is critical for polymerase activity. Perform a titration of MgCl₂ concentration to find the optimal level for your specific template and modified nucleotide. 3. Prolonged Incubation: Extend the incubation time of the reaction to compensate for the slower incorporation rate.
Poor Quality of 2S-XylU-TP: The triphosphate form of the modified nucleoside (2S-XylU-TP) may be impure, degraded, or contain inhibitors.1. Verify Purity: Assess the purity of the 2S-XylU-TP stock using HPLC. 2. Fresh Preparation: If possible, use a freshly synthesized and purified batch of 2S-XylU-TP. The synthesis of modified nucleoside triphosphates can be complex, and impurities from the synthesis process can inhibit the polymerase.
Template Sequence Context: The efficiency of modified nucleotide incorporation can be influenced by the surrounding sequence in the DNA template.1. Template Redesign: If possible, avoid long stretches requiring consecutive incorporation of 2S-XylU. Design the template to have a mix of standard and modified nucleotides.

Issue 2: Production of Truncated RNA Transcripts

Potential Cause Recommended Solution
Premature Termination: The polymerase may stall and dissociate from the DNA template after incorporating one or more 2S-XylU nucleotides due to the distorted RNA-DNA hybrid.1. Mutant Polymerase: As with low yield, a mutant T7 RNA polymerase (e.g., Y639F/H784A) may exhibit improved processivity with modified substrates.[2] 2. Adjust Nucleotide Concentrations: Ensure that the concentration of all four NTPs (including 2S-XylU-TP) is not limiting. In some cases, a slight excess of the modified NTP relative to the canonical NTP it is replacing may be beneficial.
Secondary Structure in Template: Complex secondary structures in the DNA template can exacerbate stalling, especially when using modified NTPs.1. Higher Denaturation Temperature: If using a PCR product as a template, ensure complete denaturation before the transcription reaction. 2. Reaction Additives: Consider the addition of reagents that reduce secondary structure, such as betaine (B1666868) or DMSO, at optimized concentrations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to incorporate into RNA enzymatically?

A1: The primary challenge is the xylo-sugar configuration. Natural RNA polymerases, like T7, have an active site that is highly specific for the ribose sugar geometry. Xylose is an epimer of ribose at the 3' carbon, which fundamentally alters the shape of the sugar ring and the orientation of the 3'-hydroxyl group. This change creates a significant steric clash within the polymerase's active site, making it a very poor substrate. The discovery of a polymerase that can efficiently polymerize xylo-nucleotides is a current research challenge.[4] While the 5-methyl and 2-thio modifications are generally better tolerated by T7 RNA polymerase, the combination with the xylo-sugar makes 2S-XylU particularly recalcitrant to incorporation.

Q2: Can I completely replace UTP with 2S-XylU-TP in my transcription reaction?

A2: Complete replacement is highly unlikely to be successful with wild-type T7 RNA polymerase due to the issues mentioned above. It is more feasible to attempt partial incorporation or the incorporation of single 2S-XylU units at specific sites. If complete replacement is the goal, significant optimization with a highly specialized mutant polymerase would be required.

Q3: Are there any known mutant RNA polymerases that are confirmed to work with xylo-NTPs?

A3: Currently, there are no commercially available or widely documented RNA polymerase mutants specifically designed for efficient xylo-nucleoside triphosphate incorporation. Research in this area has shown that even with mutant DNA polymerases, the incorporation of deoxyxylo-NTPs is limited to only a few consecutive nucleotides.[4] The Y639F mutant of T7 RNA polymerase is the most logical starting point, as it has a relaxed substrate specificity for 2'-modifications, but its efficiency with 3'-epimers (xylo) is not well-documented and likely to be low.[1]

Q4: How does the 2-thio modification affect incorporation?

A4: The 2-thio modification on its own is generally tolerated by RNA polymerases, although it may slightly reduce incorporation efficiency compared to unmodified uridine. 2-Thiouridine-5'-triphosphate is a known substrate for several polymerases.[5] However, it's the combination of this modification with the xylo-sugar that presents the major obstacle.

Q5: How can I confirm that 2S-XylU has been incorporated into my RNA?

A5: Confirmation of incorporation requires analytical methods that can detect the modified nucleotide.

  • Mass Spectrometry: The most definitive method is LC-MS/MS analysis of the purified RNA after digestion into single nucleosides. This will allow for the detection of this compound by its unique mass.

  • Enzymatic Digestion and Chromatography: The RNA can be digested to mononucleotides and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), comparing the migration or retention time to a known standard of 2S-XylU.[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound-5'-triphosphate (2S-XylU-TP)

The synthesis of 2S-XylU-TP is a multi-step chemical process that should be performed by researchers with expertise in synthetic organic chemistry. A general outline is as follows:

  • Starting Material: Begin with a suitable xylo-uridine precursor.

  • Protection: Protect the 2' and 3' hydroxyl groups of the xylo-sugar.

  • Thionation: Introduce the 2-thio group, often using a reagent like Lawesson's reagent.

  • Methylation: Add the 5-methyl group to the uracil (B121893) base.

  • Deprotection: Remove the protecting groups from the sugar hydroxyls.

  • Triphosphorylation: The final and often most challenging step is the phosphorylation of the 5'-hydroxyl group to yield the triphosphate. This is typically achieved using a phosphitylating agent followed by oxidation and pyrophosphate addition, or through enzymatic phosphorylation cascades.[8]

Note: Detailed synthetic procedures are beyond the scope of this guide and should be adapted from relevant literature on modified nucleotide synthesis.

Protocol 2: In Vitro Transcription with 2S-XylU-TP (Optimization)

This protocol provides a starting point for optimizing the incorporation of 2S-XylU-TP.

  • Template Preparation: Prepare a linearized DNA template with a T7 promoter. Purify the template to ensure it is free of contaminants like salts and ethanol (B145695).

  • Reaction Assembly (20 µL reaction):

    • Nuclease-free water: to 20 µL

    • 5x Transcription Buffer (vendor-specific, typically contains Tris-HCl, DTT, spermidine)

    • ATP, GTP, CTP (10 mM each)

    • UTP (e.g., 2.5 mM)

    • 2S-XylU-TP (e.g., 7.5 mM) - This creates a 3:1 ratio of modified to standard UTP. This ratio should be optimized.

    • Linearized DNA template (0.5-1.0 µg)

    • RNase Inhibitor (40 units)

    • Mutant T7 RNA Polymerase (e.g., Y639F variant, high concentration)

  • Incubation: Incubate the reaction at a lower temperature, for example, 30°C, for an extended period (e.g., 4-6 hours).

  • DNase Treatment: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to remove the DNA template.

  • Purification: Purify the RNA using a suitable method, such as column purification or phenol-chloroform extraction followed by ethanol precipitation.

  • Analysis: Analyze the transcript by denaturing gel electrophoresis to assess yield and integrity. Confirm incorporation using mass spectrometry or HPLC as described in the FAQs.

Visualizations

Experimental_Workflow Workflow for 2S-XylU RNA Synthesis cluster_prep Preparation cluster_rxn In Vitro Transcription cluster_post Post-Transcription cluster_analysis Analysis Template DNA Template Preparation IVT IVT Reaction Setup (Mutant T7 RNAP, Optimized Conditions) Template->IVT NTP_Prep 2S-XylU-TP Synthesis & QC NTP_Prep->IVT DNase DNase I Treatment IVT->DNase Purify RNA Purification DNase->Purify Gel Denaturing PAGE (Yield & Integrity) Purify->Gel MS LC-MS/MS (Confirm Incorporation) Purify->MS

Caption: Workflow for synthesizing and analyzing RNA containing this compound.

Steric_Hindrance Challenge of 2S-XylU Incorporation cluster_polymerase T7 RNA Polymerase Active Site cluster_substrates Substrates ActiveSite Active Site Pocket Tyr639 Tyr639 (Ribose Sensor) UTP UTP (Ribose) Tyr639->UTP Recognizes 2'-OH XylU 2S-XylU-TP (Xylo-sugar) Tyr639->XylU Hinders 3'-epi-OH UTP->ActiveSite Good Fit XylU->ActiveSite Steric Clash (Poor Fit)

References

Technical Support Center: Optimizing Enzymatic Assays with 5-Methyl-2-thio-xylo-uridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 5-Methyl-2-thio-xylo-uridine in enzymatic assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide a framework for experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic targets for this compound? A1: As a modified nucleoside, this compound is expected to interact with enzymes involved in nucleoside and nucleic acid metabolism. Key targets include:

  • tRNA-modifying enzymes : Specifically, enzymes involved in the thiolation and methylation of tRNA are likely candidates, as these modifications are crucial for translational fidelity.[1][2]

  • Thymidylate Synthase (TS) : This enzyme is a common target for uridine (B1682114) analogs and is essential for DNA synthesis.[3]

  • Nucleoside Kinases : These enzymes would be responsible for phosphorylating this compound into its potentially active nucleotide form.

Q2: What are the unique challenges associated with using a thio-substituted nucleoside? A2: The thiol group in this compound introduces specific considerations:

  • Oxidation : Thiols are susceptible to oxidation, which can lead to the formation of disulfide bonds and inactivation of the compound.

  • Assay Interference : The reactive nature of the thiol group may interfere with certain detection reagents, especially those based on maleimide (B117702) chemistry.

  • Non-specific Interactions : The thiol group could potentially lead to non-specific binding to proteins or other assay components.

Q3: What are the best practices for storing and handling this compound? A3: To ensure the integrity of the compound:

  • Long-term storage : Store the solid compound at -20°C or lower.

  • Stock solutions : Prepare concentrated stock solutions in a suitable solvent like DMSO and store them in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Working solutions : For assays, use freshly prepared dilutions in degassed buffers. The inclusion of a reducing agent, such as dithiothreitol (B142953) (DTT), may be necessary to maintain the thiol group in its reduced state, but compatibility with the specific enzyme and assay should be verified.

Troubleshooting Guides

ProblemPotential CauseRecommended Solution
Low or No Enzyme Activity Compound Degradation: Oxidation of the thiol group may have occurred.Prepare a fresh working solution from a new stock aliquot. If compatible with your assay, consider adding a low concentration of a reducing agent (e.g., 1-2 mM DTT) to the assay buffer.
Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the buffer may not be optimal for the enzyme with this modified substrate.Perform a systematic optimization of the assay conditions. This includes testing a range of pH values and temperatures to identify the optimal parameters for your enzyme.[4]
Irreversible Inhibition: The compound might be acting as a time-dependent or irreversible inhibitor.Conduct pre-incubation experiments where the enzyme is mixed with this compound for various durations before adding the substrate. A progressive decrease in activity with longer pre-incubation times suggests irreversible inhibition.
High Background Signal Direct Assay Interference: The thiol group may be reacting with your detection reagents.Run a control experiment containing all assay components, including this compound, but without the enzyme. If a high signal is observed, consider an alternative detection method, such as an HPLC-based approach.
Compound Precipitation: The compound may not be fully soluble in the assay buffer, leading to light scattering.Check the solubility of this compound in your buffer. Ensure that the final concentration in the assay is below its solubility limit. A small amount of a non-ionic detergent may improve solubility, but its effect on enzyme activity must be tested.
Poor Reproducibility Inconsistent Compound Activity: This may be due to gradual degradation in solution or adsorption to labware.Always use freshly prepared dilutions for each experiment. The use of low-adhesion microplates and pipette tips is recommended.
Enzyme Instability: The enzyme may not be stable under the chosen assay conditions.Include a known reference inhibitor in your experiments to act as a positive control for enzyme activity. Ensure consistent enzyme preparation and handling procedures.

Data Presentation: Framework for Assay Optimization

The following tables outline the key parameters to optimize for enzymatic assays with this compound. The suggested ranges are based on general knowledge of nucleoside-metabolizing enzymes and should be adapted to your specific system.

Table 1: Key Parameters for Enzymatic Assay Optimization

ParameterRecommended Range for Initial TestingRationale and Considerations
pH 6.5 - 8.5The ionization state of the thiol group and enzyme active site residues are pH-dependent. A pH-rate profile should be generated to find the optimum.
Temperature (°C) 25 - 42Enzyme activity and stability are highly dependent on temperature.[4] The chosen temperature should provide a balance between robust activity and stability over the assay duration.
Enzyme Concentration Varies (typically in nM range)The enzyme concentration should be in the linear range of the assay, where the reaction rate is directly proportional to the amount of enzyme.
Natural Substrate Concentration 0.1 x Km to 10 x KmFor inhibition studies, using the natural substrate at its Km concentration is a common starting point.
Reducing Agent (e.g., DTT) 0 - 5 mMThis can be crucial for maintaining the integrity of the thiol group on this compound. Compatibility with the enzyme and detection system is essential.

Table 2: Example of an IC50 Determination Setup

ComponentRecommended Concentration
Target EnzymePre-determined optimal concentration
Natural SubstrateKm value
This compound8- to 12-point serial dilution (e.g., from 100 µM down to low nM)
Assay BufferOptimal pH and ionic strength
Cofactors (if any)Saturating concentrations

Experimental Protocols

The following generalized protocols can be adapted for studying the interaction of this compound with its target enzymes.

Protocol 1: Spectrophotometric Assay for Thymidylate Synthase Inhibition

This continuous assay monitors the oxidation of the cofactor N5,N10-methylenetetrahydrofolate (CH2H4folate) by measuring the decrease in absorbance at 340 nm.

  • Assay Buffer Preparation : Prepare a buffer of 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 25 mM MgCl2, and 1 mM DTT.

  • Reagent Preparation :

    • Thymidylate Synthase (TS) diluted in assay buffer.

    • dUMP (natural substrate) stock solution.

    • CH2H4folate stock solution.

    • This compound stock solution in DMSO.

  • Assay Execution : a. In a UV-transparent 96-well plate, add the assay components in the following sequence: assay buffer, dUMP (at its Km concentration), CH2H4folate (at a saturating concentration), and varying concentrations of this compound. b. Pre-incubate the plate at 37°C for 5-10 minutes. c. Initiate the reaction by adding the TS enzyme. d. Immediately begin monitoring the decrease in absorbance at 340 nm for 15-30 minutes in a kinetic plate reader.

  • Data Analysis : a. Determine the initial reaction rates from the linear portion of the kinetic traces. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

Protocol 2: HPLC-Based Assay for tRNA Methyltransferase Activity

This endpoint assay allows for the direct quantification of the modified tRNA product.

  • tRNA Substrate : An in vitro transcribed tRNA that is a known substrate for the methyltransferase of interest is required.

  • Assay Buffer Preparation : Prepare a buffer of 50 mM HEPES, pH 7.5, containing 10 mM MgCl2, 50 mM KCl, and 2 mM DTT.

  • Reagent Preparation :

    • tRNA methyltransferase enzyme.

    • S-adenosyl-L-methionine (SAM) as the methyl donor.

    • This compound (if studying its incorporation) or a tRNA containing this modification.

  • Enzymatic Reaction : a. Combine the tRNA substrate, SAM, and assay buffer in a microcentrifuge tube. b. Initiate the reaction by adding the enzyme. c. Incubate at the optimal temperature for a set time (e.g., 60 minutes). d. Terminate the reaction by heat inactivation or phenol-chloroform extraction.

  • Sample Preparation for HPLC : a. Purify the tRNA from the reaction mixture. b. Digest the tRNA to individual nucleosides using nuclease P1 and bacterial alkaline phosphatase.

  • HPLC Analysis : a. Analyze the nucleoside mixture using a reverse-phase C18 column.[5][6] b. Monitor the elution profile with a UV detector at 254 nm. c. Quantify the product peak by comparing its area to a standard curve of the corresponding modified nucleoside.

Visualizations

Signaling Pathway: tRNA Thiolation and Cellular Stress Response

The thiolation of tRNA, a process where this compound could play a role, is intricately linked to the cell's ability to respond to various stressors.[7][8][9]

tRNA_Thiolation_Signaling cluster_stress Cellular Stressors cluster_pathway tRNA Thiolation Pathway cluster_outcome Cellular Outcomes Nutrient_Limitation Nutrient_Limitation Thiolation_Enzymes Thiolation Enzymes (e.g., CTU1/CTU2) Nutrient_Limitation->Thiolation_Enzymes modulates activity Oxidative_Stress Oxidative_Stress Oxidative_Stress->Thiolation_Enzymes modulates activity Thiolated_tRNA Thiolated tRNA (s²U) Thiolation_Enzymes->Thiolated_tRNA tRNA tRNA Substrates tRNA->Thiolation_Enzymes Translational_Fidelity Translational Fidelity Thiolated_tRNA->Translational_Fidelity Stress_Response Stress Response Gene Expression Thiolated_tRNA->Stress_Response

Figure 1: Role of tRNA thiolation in cellular signaling pathways.
Experimental Workflow: General Protocol for an Inhibition Assay

This diagram provides a high-level overview of the steps involved in determining the inhibitory activity of this compound.

Inhibition_Assay_Workflow cluster_setup 1. Assay Setup cluster_execution 2. Reaction and Detection cluster_analysis 3. Data Interpretation A Prepare Reagents: Enzyme, Substrate, Buffers C Combine Reagents in Microplate A->C B Create Serial Dilution of This compound B->C D Incubate at Optimal Temperature C->D E Initiate Reaction with Enzyme/Substrate D->E F Monitor Signal Generation Over Time E->F G Calculate Initial Reaction Velocities F->G H Plot Inhibition Curve G->H I Determine IC50 Value H->I

Figure 2: Workflow for determining enzyme inhibition.
Logical Relationship: Troubleshooting Assay Reproducibility

This flowchart outlines a decision-making process for addressing issues with assay reproducibility.

Reproducibility_Troubleshooting Start Poor Assay Reproducibility Q1 Is the Positive Control (Reference Inhibitor) Consistent? Start->Q1 A1_Yes Issue is likely with the Test Compound. Q1->A1_Yes Yes A1_No Issue is likely with the Assay System (Enzyme, Reagents). Q1->A1_No No Sol1 Solution: Prepare fresh dilutions of This compound. Check for solubility/stability issues. A1_Yes->Sol1 Sol2 Solution: Verify enzyme activity and stability. Prepare fresh reagents and buffers. A1_No->Sol2

Figure 3: Decision tree for troubleshooting poor assay reproducibility.

References

Refinement of protocols for handling air-sensitive 5-Methyl-2-thio-xylo-uridine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of protocols for handling the potentially air-sensitive compound, 5-Methyl-2-thio-xylo-uridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer: Specific data on the air-sensitivity of this compound is limited. The following protocols and troubleshooting guides are based on the general principles of handling air-sensitive compounds, particularly those containing thiol groups which are susceptible to oxidation. It is strongly recommended to perform small-scale pilot experiments to determine the specific stability and handling requirements of this compound for your application.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: To ensure stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures. For long-term storage, -20°C or -80°C is recommended. The container should be protected from light to prevent potential photo-degradation.

Q2: My this compound has changed color. Is it still usable?

A2: A change in color, such as a yellowish tint, may indicate oxidation or degradation of the compound. This can affect its purity and reactivity in subsequent experiments. It is advisable to purify the discolored material before use, for example, by chromatography, to ensure the integrity of your results.

Q3: What are the best practices for handling this compound in the lab?

A3: All manipulations should be carried out under an inert atmosphere using standard air-sensitive techniques, such as a glovebox or a Schlenk line.[1] Use oven-dried glassware and anhydrous solvents to minimize exposure to moisture and oxygen.[2][3]

Q4: Can I prepare stock solutions of this compound in advance?

A4: While stock solutions can be prepared, their stability should be verified. Prepare solutions using degassed, anhydrous solvents. Store stock solutions under an inert atmosphere at low temperatures and protected from light. It is recommended to prepare fresh solutions for critical experiments or to validate the stability of stored solutions over time. A study on the related compound 5-methyl-2'-deoxycytidine (B118692) showed stability in solution for at least 7 days at -20°C when hydrolyzed and at least 65 days when non-hydrolyzed.[4]

Q5: What solvents are compatible with this compound?

A5: The choice of solvent will depend on the specific application. Ensure that any solvent used is of high purity and anhydrous. Solvents should be thoroughly degassed before use to remove dissolved oxygen. Common methods for degassing include freeze-pump-thaw cycles or sparging with an inert gas.[1]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpected experimental results. Degradation of this compound due to air/moisture exposure.- Ensure all handling steps are performed under a strict inert atmosphere.[2][5][6] - Use freshly opened or purified compound. - Verify the purity of the compound using analytical techniques (e.g., HPLC, NMR).
Reaction involving this compound is sluggish or fails. - Impure or oxidized starting material. - Presence of atmospheric contaminants (oxygen, moisture) in the reaction. - Poor quality of solvents or other reagents.- Purify the this compound before use. - Ensure all glassware is oven-dried and the reaction is set up under a positive pressure of inert gas.[2] - Use anhydrous solvents that have been properly degassed.[1]
Difficulty dissolving the compound. - Inappropriate solvent choice. - Compound has degraded into insoluble byproducts.- Test solubility in a small range of anhydrous solvents. - If solubility is an issue with previously used batches, it may indicate degradation.
Formation of unknown byproducts in the reaction. - Side reactions due to the presence of oxidized this compound. - Reaction with atmospheric components.- Confirm the purity of the starting material. - Improve the inert atmosphere technique; consider using a glovebox for highly sensitive reactions.

Experimental Protocols

Protocol 1: General Handling of this compound using a Schlenk Line
  • Glassware Preparation: Oven-dry all glassware at 125°C overnight and cool under a stream of dry nitrogen or in a desiccator.[2]

  • Inert Atmosphere Setup: Assemble the glassware on a Schlenk line. Evacuate the apparatus and refill with a dry, inert gas (e.g., argon or nitrogen). Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.[1]

  • Weighing the Compound: If possible, weigh the compound in a glovebox. If a glovebox is not available, weigh it quickly in a tared, sealed vial and immediately place it under an inert atmosphere.

  • Solvent Transfer: Use a cannula or a gas-tight syringe to transfer anhydrous, degassed solvent into the reaction flask containing the compound.[5][6]

  • Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction, monitored by an oil bubbler.[2][5]

  • Work-up and Purification: Conduct all subsequent steps (e.g., extraction, filtration, chromatography) under an inert atmosphere until the compound is in a stable, non-air-sensitive form.

Protocol 2: Assessing the Stability of this compound
  • Sample Preparation: Prepare several identical solutions of this compound in a chosen anhydrous, degassed solvent.

  • Exposure Conditions:

    • Control: Store one set of samples under a strict inert atmosphere (e.g., in a sealed ampoule or a glovebox) at -20°C.

    • Air Exposure: Leave another set of samples exposed to the ambient atmosphere.

    • Light Exposure: Expose a third set to ambient light, while another is kept in the dark.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.

  • Analysis: Analyze the aliquots by HPLC to quantify the amount of remaining this compound and to detect the formation of any degradation products.

  • Data Recording: Record the percentage of the initial compound remaining at each time point for each condition in a table.

Data Presentation

Table 1: Stability of this compound Under Various Conditions (Template)
Time (hours)% Remaining (Inert, -20°C, Dark)% Remaining (Air, RT, Dark)% Remaining (Inert, RT, Light)% Remaining (Air, RT, Light)
0100100100100
2
4
8
24
48
Table 2: Properties of this compound and Related Compounds
Compound NameKey Structural FeaturesKnown Applications/Properties
This compound 5-methyl group, 2-thio group, xylo-sugar configurationResearch tool for studying RNA structure and function; potential therapeutic agent.[7][8]
5-MethyluridineMethyl group at C5Commonly found in RNA.[7]
2-ThiouridineThiol group at C2Enhances base pairing; used in RNA studies.[7]
5-TaurinomethyluridineTaurine side chain at C5Involved in mitochondrial tRNA modifications.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_analysis Analysis & Storage prep_glass Oven-Dry Glassware prep_inert Establish Inert Atmosphere (Schlenk Line / Glovebox) prep_glass->prep_inert prep_solvent Degas Anhydrous Solvent dissolve Dissolve in Solvent prep_solvent->dissolve weigh Weigh Compound prep_inert->weigh weigh->dissolve react Perform Reaction dissolve->react workup Inert Atmosphere Work-up react->workup purify Purify Product workup->purify store Store Final Product (Inert, Cold, Dark) purify->store

Caption: Workflow for handling air-sensitive this compound.

troubleshooting_tree start Unexpected Experimental Result check_purity Check Purity of Starting Material start->check_purity purity_ok Purity OK? check_purity->purity_ok check_atmosphere Review Inert Atmosphere Technique purity_ok->check_atmosphere Yes purify Purify Compound purity_ok->purify No atmosphere_ok Technique Robust? check_atmosphere->atmosphere_ok check_solvents Verify Solvent Quality (Anhydrous & Degassed) atmosphere_ok->check_solvents Yes improve_technique Improve Technique (e.g., use glovebox) atmosphere_ok->improve_technique No solvents_ok Solvents OK? check_solvents->solvents_ok replace_solvents Use Fresh/Dry/Degassed Solvents solvents_ok->replace_solvents No other_factors Investigate Other Reaction Parameters solvents_ok->other_factors Yes

Caption: Troubleshooting decision tree for unexpected experimental results.

degradation_pathway reactant This compound (Thiol Group: -SH) product Oxidized Products (e.g., Disulfide, Sulfonic Acid) reactant->product Oxidation oxidizing_agent [O] (e.g., O2 from air) oxidizing_agent->product

Caption: Potential oxidative degradation pathway of the 2-thio group.

References

Issues with the solubility of 5-Methyl-2-thio-xylo-uridine and its derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-Methyl-2-thio-xylo-uridine and its derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound will not dissolve in aqueous buffers. What should I do?

A1: this compound and its thio-derivatives typically exhibit low solubility in aqueous solutions. The substitution of an oxygen atom with a sulfur atom increases the lipophilicity of the molecule, leading to decreased water solubility.[1] It is recommended to first prepare a stock solution in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute this stock solution into your aqueous buffer.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl Sulfoxide (DMSO) is a highly effective solvent for this compound. A stock solution of up to 250 mg/mL can be prepared in DMSO.[2] For other similar nucleoside analogs like 5-Methyluridine, Dimethylformamide (DMF) is also a good option, with a solubility of approximately 16 mg/mL.[3]

Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A3: This is a common issue when the concentration of the compound in the final aqueous solution exceeds its solubility limit. To avoid precipitation, ensure that the final concentration of your compound is below its aqueous solubility limit. Additionally, the percentage of the organic solvent (like DMSO) in the final solution should be kept to a minimum, as high concentrations of organic solvents can have physiological effects in biological experiments.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle heating can be used to aid dissolution, particularly when preparing stock solutions in organic solvents. However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound. It is advisable to perform stability tests to ensure that heating does not affect the integrity of your compound.

Q5: How does pH affect the solubility of this compound?

A5: The solubility of nucleoside analogs can be influenced by the pH of the solution, especially if the molecule has ionizable groups. For 5-Methyluridine, a related compound, the solubility in PBS at pH 7.2 is approximately 5 mg/mL.[3] It is recommended to determine the optimal pH for solubility for your specific derivative and experimental conditions.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound and its derivatives.

Problem 1: Compound is difficult to dissolve completely in DMSO.
  • Possible Cause: The compound may have absorbed moisture, or the DMSO may not be of high purity. Hygroscopic DMSO can significantly impact the solubility of the product.[2]

  • Troubleshooting Steps:

    • Ensure the compound is stored in a desiccator to prevent moisture absorption.

    • Use fresh, high-purity, anhydrous DMSO.

    • Use sonication or gentle warming (vortexing with intermittent, brief heating) to aid dissolution.[2]

Problem 2: Precipitate forms in the stock solution upon storage.
  • Possible Cause: The storage temperature may be too low, causing the compound to crystallize out of the solution.

  • Troubleshooting Steps:

    • Store the DMSO stock solution at room temperature or 4°C. For long-term storage, it is recommended to store at -20°C or -80°C, but be aware of potential precipitation upon thawing.[2]

    • Before use, bring the stock solution to room temperature and ensure all precipitate has redissolved by vortexing or brief sonication.

Problem 3: Inconsistent results in biological assays.
  • Possible Cause: Poor solubility leading to inaccurate concentrations in the assay medium. The compound may be precipitating out of the solution at the final concentration.

  • Troubleshooting Steps:

    • Visually inspect your assay plates or tubes for any signs of precipitation.

    • Determine the maximum aqueous solubility of your compound under your specific assay conditions.

    • Consider using a co-solvent or a solubilizing agent if higher concentrations are required. Always include a vehicle control in your experiments.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and a closely related compound.

CompoundSolventSolubilityNotes
5-Methyl-2-thiouridine DMSO250 mg/mL (911.44 mM)Ultrasonic treatment may be needed. Use of newly opened, hygroscopic DMSO is recommended for best results.[2]
5-Methyluridine DMSO~10 mg/mLA related, non-thiolated nucleoside.[3]
5-Methyluridine Dimethyl formamide~16 mg/mLA related, non-thiolated nucleoside.[3]
5-Methyluridine PBS (pH 7.2)~5 mg/mLA related, non-thiolated nucleoside.[3]
4-thio-derivatives of uridine WaterLower than 4-oxo-analogsThe substitution of oxygen with sulfur at the C4 position generally decreases water solubility.[1]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound into a sterile vial.

    • Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add 36.46 µL of DMSO to 1 mg of the compound with a molecular weight of 274.3 g/mol ).

    • Vortex the solution vigorously until the solid is completely dissolved.

    • If the compound is difficult to dissolve, sonicate the vial for 5-10 minutes or warm it gently.

    • Store the stock solution at an appropriate temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term).

Protocol for Determining Aqueous Solubility (Adapted from a method for Cordycepin)
  • Materials:

    • This compound (solid)

    • Aqueous buffer of choice (e.g., PBS, pH 7.2)

    • Thermostatic shaker or water bath

    • Microcentrifuge

    • 0.22 µm syringe filters

    • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Procedure:

    • Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) and shake for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This concentration represents the equilibrium solubility.

Visualizations

experimental_workflow Experimental Workflow for Solubility Determination start Start with solid compound add_solvent Add excess compound to aqueous buffer start->add_solvent equilibrate Equilibrate at constant temperature (24-48h) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter analyze Analyze concentration (HPLC/UV-Vis) filter->analyze end Determine equilibrium solubility analyze->end

Caption: Workflow for determining the equilibrium solubility of this compound.

troubleshooting_logic Troubleshooting Precipitation Issues start Precipitation observed in experiment check_stock Is the stock solution clear? start->check_stock check_final_conc Is final concentration below aqueous solubility limit? check_stock->check_final_conc Yes reprepare_stock Reprepare stock with fresh, anhydrous DMSO and sonication check_stock->reprepare_stock No lower_conc Lower the final concentration of the compound check_final_conc->lower_conc No success Problem solved check_final_conc->success Yes reprepare_stock->check_stock use_cosolvent Consider using a co-solvent or solubilizing agent lower_conc->use_cosolvent use_cosolvent->success

Caption: Logical steps for troubleshooting precipitation during experiments.

References

Strategies to improve the in vivo stability of 5-Methyl-2-thio-xylo-uridine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-2-thio-xylo-uridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving the stability of this modified nucleoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to the in vivo stability of this compound?

The in vivo stability of nucleoside analogs like this compound is primarily challenged by enzymatic degradation. Key enzymes involved in the catabolism of similar pyrimidine (B1678525) nucleosides include cytidine (B196190) deaminase, which can deaminate the molecule, and nucleoside hydrolases or phosphorylases that cleave the glycosidic bond.[1][2][3][4] Additionally, the 2-thio modification can be susceptible to oxidation.[5][6][7]

Q2: What is the hypothesized metabolic pathway for the degradation of this compound?

Based on the known catabolism of 5-methyluridine (B1664183), a likely degradation pathway for this compound in mammals involves enzymatic modification.[1][2][3][4] Initially, the molecule could be a substrate for nucleoside hydrolases or phosphorylases, leading to the cleavage of the bond between the xylose sugar and the 5-methyl-2-thiouracil (B189611) base. The released base can then be further metabolized. The 2-thio group may also undergo desulfurization.[5][6][7]

Q3: What chemical modification strategies can be employed to enhance the in vivo stability of this compound?

To improve stability, several chemical modifications can be considered:

  • 2'-Modifications: Introducing modifications at the 2'-position of the xylose sugar, such as 2'-O-methyl or 2'-fluoro groups, can provide steric hindrance and alter the sugar conformation, thereby protecting against enzymatic degradation.[8]

  • Prodrugs: Converting this compound into a prodrug can enhance its stability and bioavailability.[9][10][11] Ester prodrugs, for example, can mask polar functional groups, improving membrane permeability and offering protection from enzymatic attack until they are cleaved at the target site.[9]

  • Phosphorothioate (B77711) Linkages: If used in an oligonucleotide context, replacing a standard phosphodiester linkage with a phosphorothioate linkage can increase resistance to nuclease degradation.[8]

Q4: How can formulation strategies improve the stability of this compound?

Formulation strategies can protect the compound from the harsh in vivo environment:

  • Lipid-Based Delivery Systems: Encapsulating the compound in lipid nanoparticles can shield it from enzymatic degradation and improve its pharmacokinetic profile.

  • Polymeric Nanoparticles: Biodegradable polymeric nanoparticles can provide a sustained release of the compound, reducing its exposure to degradative enzymes and prolonging its half-life.

  • Amorphous Solid Dispersions: For compounds with poor solubility, which can affect bioavailability and subsequent stability, amorphous solid dispersions can enhance dissolution rates.

Troubleshooting Guides

Issue 1: Rapid clearance and low bioavailability of this compound in pharmacokinetic studies.

Possible Cause: Enzymatic degradation in plasma and first-pass metabolism in the liver.

Troubleshooting Steps:

  • Assess in vitro plasma stability: Before conducting further in vivo studies, determine the compound's half-life in plasma from the species of interest (e.g., rat, mouse, human). This will confirm if plasma enzymes are a primary contributor to degradation.

  • Consider a prodrug approach: Synthesize a prodrug of this compound to mask the sites of enzymatic attack. An ester prodrug at the 5'-hydroxyl position is a common strategy.

  • Co-administration with enzyme inhibitors: While not a long-term solution, co-administering a general inhibitor of relevant enzyme classes (e.g., esterases) can help to identify the enzymes responsible for degradation.

  • Modify the route of administration: If oral bioavailability is low due to first-pass metabolism, consider intravenous administration to bypass the liver initially.

Issue 2: Inconsistent results in in vivo efficacy studies.

Possible Cause: High variability in drug exposure due to poor stability.

Troubleshooting Steps:

  • Optimize the formulation: Utilize a formulation strategy that enhances stability and provides a more consistent release profile, such as encapsulation in lipid nanoparticles.

  • Chemical modification for enhanced stability: Synthesize and test analogs with modifications known to increase stability, such as 2'-O-methylation of the xylose sugar.

  • Monitor plasma concentrations: Correlate the observed efficacy with the plasma concentrations of this compound to understand the exposure-response relationship.

Quantitative Data Summary

Table 1: Impact of Nucleoside Modifications on Stability

ModificationEffect on StabilityReference
2'-FluoroIncreased stability against RNases.[8]
2'-AminoRestored catalytic activity and increased stability against RNases in ribozymes.[8]
2'-O-MethylIncreased stability against nucleases.
2-ThioStabilizes the 3'-endo sugar conformation, which can contribute to duplex stability.[12]
PhosphorothioateIncreased resistance to 3'-exonucleases.[8]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the in vitro half-life of this compound in plasma.

Materials:

  • This compound

  • Plasma (from the species of interest, e.g., rat, human)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724)

  • Internal standard (a stable, isotopically labeled analog is preferred)

  • 96-well plates

  • Incubator at 37°C

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in PBS to the desired starting concentration (e.g., 1 µM).

  • Add the compound solution to wells of a 96-well plate containing pre-warmed plasma.

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding cold acetonitrile containing the internal standard to precipitate plasma proteins.[13]

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.[14][15]

  • Calculate the half-life (T½) by plotting the natural logarithm of the percentage of compound remaining versus time.[13]

Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS

Objective: To accurately measure the concentration of this compound in plasma or tissue homogenates.

Methodology:

  • Sample Preparation:

    • For plasma samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma.

    • Vortex and centrifuge at high speed to pellet the proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Optimize the MRM transitions for this compound and the internal standard.

  • Quantification:

    • Generate a standard curve by spiking known concentrations of the compound into blank plasma.

    • Calculate the concentration in the unknown samples by comparing their peak area ratios (compound/internal standard) to the standard curve.

Visualizations

degradation_pathway cluster_1 Degradation Products 5_Me_2_thio_xylo_U This compound Base 5-Methyl-2-thiouracil 5_Me_2_thio_xylo_U->Base Nucleoside Phosphorylase Sugar Xylose-1-phosphate Desulf_product 5-Methyl-xylo-uridine 5_Me_2_thio_xylo_U->Desulf_product Oxidative Desulfurization experimental_workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Start Incubate Compound in Plasma at 37°C Timepoints Collect Aliquots at Time Points (0-120 min) Start->Timepoints Precipitate Protein Precipitation with Acetonitrile + IS Timepoints->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Quantify Quantify Remaining Compound LC_MS->Quantify Calculate Calculate Half-Life (T½) Quantify->Calculate

References

Validation & Comparative

A Comparative Guide to Validating the Effect of Modified Nucleosides on Translation Efficiency, with a Focus on 5-Methyl-2-thio-xylo-uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding and experimental approaches for validating the effect of modified nucleosides on messenger RNA (mRNA) translation efficiency. While direct experimental data on the incorporation of 5-Methyl-2-thio-xylo-uridine (5-Me-2S-xyl-U) into mRNA and its subsequent effect on protein synthesis are limited, this guide offers a comparative analysis with well-characterized modified nucleosides, namely Pseudouridine (B1679824) (Ψ) and N1-Methylpseudouridine (m¹Ψ). By examining the known impacts of these alternatives and providing detailed experimental protocols, this document serves as a valuable resource for researchers seeking to investigate the potential of 5-Me-2S-xyl-U and other novel modifications in modulating translation.

Introduction to Modified Nucleosides and Translation Efficiency

The landscape of mRNA biology has been revolutionized by the discovery that chemical modifications to nucleosides can profoundly impact the stability, immunogenicity, and translational efficiency of mRNA. These modifications, often referred to as the "epitranscriptome," add a new layer of gene expression regulation. The strategic incorporation of modified nucleosides into synthetic mRNA is a cornerstone of mRNA-based therapeutics and vaccines, enabling enhanced protein production and reduced adverse immune reactions.

This compound is a modified nucleoside that combines two key chemical alterations: a methyl group at the 5th position of the uracil (B121893) base and a sulfur atom replacing the oxygen at the 2nd position. While the roles of 5-methyluridine (B1664183) and 2-thiouridine (B16713) are well-documented in the context of transfer RNA (tRNA), their combined effect when present in an mRNA sequence is an area of active investigation.

Hypothesized Mechanism of Action for this compound in mRNA

Based on the established functions of its constituent modifications in tRNA, a hypothetical mechanism for the effect of 5-Me-2S-xyl-U on mRNA translation can be proposed. In tRNA, 5-methylation and 2-thiolation of the wobble uridine (B1682114) (position 34) fine-tune codon recognition and stabilize the codon-anticodon interaction.[1][2][3][4][5][6]

  • 5-Methylation: The methyl group at the C5 position of uridine (m⁵U) is known to contribute to the structural stability of tRNA.[7] In the context of mRNA, it is plausible that 5-methylation could influence the local secondary structure of the mRNA molecule, potentially affecting ribosome accessibility and translocation.

  • 2-Thiolation: The substitution of oxygen with sulfur at the C2 position (s²U) restricts the "wobble" pairing of uridine with guanosine (B1672433) in the third position of a codon.[1] This modification enhances the specificity of codon recognition, favoring pairing with adenosine.[3] When incorporated into an mRNA codon, a 2-thiouridine could similarly influence the kinetics and fidelity of tRNA selection at the ribosomal A-site. The sulfur substitution is also known to increase the conformational rigidity of the nucleoside.[4]

The synergistic effect of these two modifications in 5-Me-2S-xyl-U could lead to a more rigid codon structure, potentially slowing down ribosome translocation at specific codons and thereby influencing the overall rate of protein synthesis.

G cluster_mRNA mRNA Modifications cluster_effects Potential Effects on Translation 5_Me_2S_xyl_U This compound 5_Methylation 5-Methylation 5_Me_2S_xyl_U->5_Methylation 2_Thiolation 2-Thiolation 5_Me_2S_xyl_U->2_Thiolation Codon_Structure Altered Codon Structure (Increased Rigidity) 5_Methylation->Codon_Structure 2_Thiolation->Codon_Structure Codon_Anticodon Modified Codon-Anticodon Interaction Codon_Structure->Codon_Anticodon Ribosome_Translocation Impact on Ribosome Translocation Rate Codon_Anticodon->Ribosome_Translocation Translation_Efficiency Modulated Translation Efficiency Ribosome_Translocation->Translation_Efficiency

Figure 1: Hypothesized signaling pathway for 5-Me-2S-xyl-U's effect on translation.

Comparative Analysis with Pseudouridine (Ψ) and N1-Methylpseudouridine (m¹Ψ)

To provide a framework for evaluating 5-Me-2S-xyl-U, we compare it to two of the most studied modified nucleosides in the context of mRNA therapeutics.

  • Pseudouridine (Ψ): An isomer of uridine, pseudouridine's unique C-glycosidic bond offers greater conformational flexibility. Its incorporation into mRNA has been shown to decrease innate immune activation and, in many contexts, enhance translation efficiency.[8] However, some studies suggest that pseudouridylation can also impede translation elongation and may slightly decrease translational fidelity.[8] The overall effect of Ψ on translation appears to be context-dependent, influenced by the surrounding sequence and the specific location of the modification.

  • N1-Methylpseudouridine (m¹Ψ): This further modified version of pseudouridine has become a gold standard in mRNA vaccine technology. The addition of a methyl group at the N1 position dramatically reduces the immunogenicity of the mRNA and generally leads to a significant increase in protein production compared to unmodified or pseudouridine-modified mRNA.[9][10] Ribosome profiling studies have indicated that m¹Ψ can increase ribosome density on synthetic mRNAs, suggesting an enhancement of translation initiation.[10] While some reports suggest m¹Ψ may slow ribosome elongation in specific sequence contexts, the net effect is a substantial boost in overall protein output.[10]

Data Presentation: Quantitative Comparison of Modified Nucleosides

The following tables summarize quantitative data from published studies on the effects of Ψ and m¹Ψ on translation efficiency, typically measured by reporter gene expression (e.g., luciferase) or ribosome occupancy.

Table 1: Effect of Modified Nucleosides on Protein Expression (Luciferase Reporter Assays)

ModificationCell TypeFold Change in Protein Expression (vs. Unmodified)Reference
Pseudouridine (Ψ)HEK293T~1.5 - 2-fold increase[9]
N1-Methylpseudouridine (m¹Ψ)HEK293T~10-fold increase[9]
N1-Methylpseudouridine (m¹Ψ)Zebrafish EmbryosSignificantly enhanced[11][12]

Table 2: Impact of Modified Nucleosides on Ribosome Occupancy (Ribosome Profiling)

ModificationSystemObservationReference
Pseudouridine (Ψ)ArabidopsisPositive correlation with translation efficiency[13][14][15]
N1-Methylpseudouridine (m¹Ψ)In vitro / In vivoIncreased ribosome density[10]

Experimental Protocols for Validating Translation Efficiency

Two primary methods are employed to quantitatively assess the impact of modified nucleosides on translation efficiency: the luciferase reporter assay and ribosome profiling.

This assay provides a straightforward method to measure the total protein output from a specific mRNA. An in vitro transcribed mRNA encoding a luciferase enzyme is introduced into cells, and the resulting luminescence is measured as a proxy for protein expression.

G IVT In Vitro Transcription of Luciferase mRNA (with modified nucleosides) Transfection Transfection into Mammalian Cells IVT->Transfection Incubation Incubation and Protein Expression Transfection->Incubation Lysis Cell Lysis Incubation->Lysis Assay Addition of Luciferase Substrate Lysis->Assay Measurement Luminometry Measurement Assay->Measurement

Figure 2: Workflow for the Luciferase Reporter Assay.

Detailed Protocol:

  • Template Preparation: Generate a DNA template for in vitro transcription containing a T7 promoter followed by the coding sequence for a luciferase reporter (e.g., Firefly or Renilla luciferase) and a poly(A) tail.[16][17][18][19]

  • In Vitro Transcription (IVT): Synthesize capped and polyadenylated mRNA from the DNA template using a T7 RNA polymerase-based kit. For modified mRNA, substitute standard UTP with 5-Me-2S-xyl-UTP, Ψ-UTP, or m¹Ψ-UTP in the reaction mixture.

  • mRNA Purification: Purify the transcribed mRNA to remove unincorporated nucleotides, enzymes, and the DNA template.

  • Cell Culture and Transfection: Plate mammalian cells (e.g., HEK293T or HeLa) and transfect them with the purified mRNA using a suitable lipid-based transfection reagent.[16][17][18] It is advisable to co-transfect a control mRNA encoding a different luciferase to normalize for transfection efficiency.

  • Incubation: Incubate the cells for a defined period (e.g., 6-24 hours) to allow for mRNA translation.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[20]

  • Luciferase Assay: Add the appropriate luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.[20]

  • Data Analysis: Normalize the experimental luciferase signal to the control luciferase signal to account for variations in transfection efficiency. Compare the normalized luminescence from the modified mRNA to that of the unmodified control.

Ribosome profiling is a powerful, high-throughput sequencing technique that provides a snapshot of all the ribosome positions on the transcriptome at a given moment. This allows for the determination of ribosome density on specific mRNAs, which is a direct measure of translation activity.

G Cell_Lysis Cell Lysis with Translation Inhibitors Nuclease_Digestion Nuclease Digestion of Unprotected mRNA Cell_Lysis->Nuclease_Digestion Ribosome_Isolation Isolation of Ribosome- Protected Fragments (RPFs) Nuclease_Digestion->Ribosome_Isolation RNA_Extraction RNA Extraction of RPFs Ribosome_Isolation->RNA_Extraction Library_Prep Library Preparation (Adapter Ligation, RT, PCR) RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis: Mapping Reads and Calculating Ribosome Density Sequencing->Data_Analysis

Figure 3: Workflow for Ribosome Profiling (Ribo-Seq).

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells with a translation inhibitor (e.g., cycloheximide) to arrest ribosomes on the mRNA. Lyse the cells under conditions that preserve the integrity of ribosome-mRNA complexes.[21][22][23]

  • Nuclease Footprinting: Treat the cell lysate with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by ribosomes.[24]

  • Ribosome Recovery: Isolate the 80S monosomes (containing the ribosome-protected mRNA fragments or "footprints") by sucrose (B13894) gradient ultracentrifugation.[21][24]

  • RNA Extraction: Extract the RNA from the isolated monosome fraction.

  • Footprint Size Selection: Isolate the ribosome footprints (typically 28-30 nucleotides in length) by denaturing polyacrylamide gel electrophoresis (PAGE).[22]

  • Library Preparation: Ligate adapters to the 3' and 5' ends of the RNA footprints, perform reverse transcription to generate cDNA, and amplify the cDNA by PCR to create a sequencing library.[22][24]

  • Deep Sequencing: Sequence the prepared library using a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference transcriptome to determine the positions and density of ribosomes on each mRNA. Translation efficiency can be calculated by normalizing the ribosome footprint density to the total mRNA abundance (determined by parallel RNA-Seq).

Conclusion

The modulation of translation efficiency through modified nucleosides is a promising strategy for the development of novel RNA-based therapeutics. While this compound remains a molecule of high interest due to the known roles of its constituent modifications in tRNA, its direct impact on mRNA translation requires experimental validation. This guide provides a comparative framework using the well-established effects of pseudouridine and N1-methylpseudouridine. The detailed experimental protocols for luciferase reporter assays and ribosome profiling offer a clear path for researchers to quantitatively assess the translational effects of 5-Me-2S-xyl-U and other novel modified nucleosides, thereby contributing to the advancement of this exciting field.

References

Comparative Analysis: 5-Methyl-2-thio-xylo-uridine vs. 5-methyluridine in RNA Therapeutics and Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two structurally similar uridine (B1682114) analogs, 5-Methyl-2-thio-xylo-uridine and 5-methyluridine (B1664183), reveals distinct physicochemical properties and biological activities that could significantly influence their applications in drug development and molecular biology research. This guide provides a comparative analysis of their performance, supported by experimental data and methodologies, to aid researchers in selecting the appropriate molecule for their specific needs.

This report synthesizes available data on the impact of these modifications on RNA stability, translation efficiency, and antiviral activity. While direct comparative studies are limited, this analysis draws upon data from closely related analogs to provide a comprehensive overview.

Physicochemical Properties: A Tale of Two Modifications

The structural differences between this compound and 5-methyluridine, namely the presence of a 2-thio group and the xylo-configuration of the sugar in the former, lead to distinct physicochemical characteristics. These differences are summarized in the table below.

PropertyThis compound5-methyluridine
Molecular Formula C10H14N2O5SC10H14N2O6
Molecular Weight 274.30 g/mol [1]258.23 g/mol [2][3]
Appearance Solid[4]White to Off-white Solid[5][6][7]
Melting Point Not available183-187 °C[3][7]
Solubility Soluble in DMSO[8]Soluble in Methanol (Slightly, Heated, Sonicated), Water (Sparingly, Sonicated)[5], and DMSO[9][10]
Key Structural Features Methyl group at C5, Thio group at C2, Xylofuranose sugarMethyl group at C5, Ribofuranose sugar[6]

The 2-thio modification in this compound is known to influence the conformational preferences of the nucleoside, favoring a C3'-endo sugar pucker. This conformation is characteristic of A-form RNA and can enhance the stability of RNA duplexes.[11] The xylo-configuration, an epimer of the natural ribose, introduces a different stereochemistry at the 3'-position of the sugar, which can impact how the nucleoside is recognized by enzymes and incorporated into nucleic acids.

Impact on RNA Structure and Function

Both 5-methyluridine and 2-thiouridine (B16713) modifications, found in this compound, are known to occur naturally in transfer RNA (tRNA) and play crucial roles in regulating translation.

5-methyluridine (m5U) is a common modification in the T-loop of tRNA, where it contributes to the overall structural stability of the tRNA molecule.[6] Its presence can modulate the speed of ribosome translocation during protein synthesis.[4]

The 2-thio modification at the wobble position of tRNA has been shown to enhance translational efficiency.[8] It helps in proper codon-anticodon pairing and prevents frameshifting during translation. The sulfur atom improves the binding affinity of the tRNA to the ribosome's A-site.[12][13]

While direct comparative data for this compound is scarce, the combined effects of the 5-methyl and 2-thio groups suggest it could significantly enhance the thermal stability of RNA duplexes and modulate translational efficiency.

Comparative Performance in Biological Assays

Antiviral Activity

Modified nucleosides are a cornerstone of antiviral drug development, often acting by inhibiting viral RNA polymerases.[3][14][15]

The antiviral potential of 5-methyluridine itself is less documented in the context of direct viral inhibition. However, as a modified nucleoside, its incorporation into viral RNA could potentially trigger innate immune responses.

The combination of the 5-methyl and 2-thio modifications in this compound suggests it could be a promising candidate for antiviral drug development, warranting further investigation and direct comparative studies.

Translation Efficiency

The efficiency of protein synthesis from an mRNA template can be influenced by the presence of modified nucleosides.

Studies have shown that the loss of 5-methyluridine (m5U) at position 54 in tRNA can subtly alter translational efficiency.[11] The 2-thio modification at the wobble position of tRNAs is known to enhance translational efficiency by improving codon recognition and the kinetics of aminoacylation.[4][8]

Given these individual effects, it is plausible that incorporating this compound into mRNA could modulate protein expression levels, though the precise outcome would likely be context-dependent.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of these modified nucleosides. Below are outlines for key experimental procedures.

In Vitro Transcription for Modified RNA Synthesis

Objective: To synthesize RNA molecules containing either this compound or 5-methyluridine.

Methodology:

  • Template Preparation: A linear DNA template containing a T7, T3, or SP6 promoter upstream of the desired RNA sequence is prepared.

  • Transcription Reaction Setup: The reaction mixture includes the DNA template, RNA polymerase (T7, T3, or SP6), RNase inhibitor, and a mixture of the four ribonucleoside triphosphates (ATP, GTP, CTP, and either UTP, 5-methyluridine-5'-triphosphate, or this compound-5'-triphosphate).

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.

  • DNase Treatment: The DNA template is removed by treatment with DNase I.

  • RNA Purification: The synthesized RNA is purified using a suitable method, such as lithium chloride precipitation or column-based purification kits.

  • Quality Control: The integrity and concentration of the RNA are assessed by gel electrophoresis and spectrophotometry.

Thermal Melting Analysis (Tm) of RNA Duplexes

Objective: To determine the thermal stability of RNA duplexes containing the modified nucleosides.

Methodology:

  • Sample Preparation: Complementary RNA oligonucleotides, with and without the modifications, are annealed to form duplexes in a suitable buffer (e.g., sodium phosphate (B84403) buffer with NaCl).

  • Spectrophotometry: The absorbance of the RNA duplex solution at 260 nm is monitored as the temperature is gradually increased.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the duplex is dissociated, is determined from the melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated from the concentration dependence of the Tm.[5]

Plaque Reduction Assay for Antiviral Activity

Objective: To determine the concentration of the nucleoside analog required to inhibit viral replication by 50% (IC50).

Methodology:

  • Cell Culture: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Virus Infection: Cells are infected with a known amount of virus in the presence of serial dilutions of the test compound (this compound or 5-methyluridine).

  • Overlay: After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread.

  • Incubation: Plates are incubated for a period sufficient for plaque formation (typically 2-10 days).

  • Staining and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.[18][20][21][22][23]

Signaling and Biosynthetic Pathways

The biological effects of these modified nucleosides are intertwined with cellular pathways, particularly those related to tRNA modification and the innate immune response to foreign RNA.

tRNA Wobble Uridine Modification Pathway

Both 5-methyl and 2-thio modifications are part of the complex tRNA modification network. The diagram below illustrates a simplified pathway for the biosynthesis of modified wobble uridines, highlighting the enzymatic steps that lead to these modifications.

tRNA_Modification_Pathway cluster_0 Wobble Uridine (U34) Modification U34 Uridine (U34) in pre-tRNA cm5U 5-carboxymethyluridine (cm5U) U34->cm5U Elongator complex s2U 2-thiouridine (s2U) U34->s2U Ncs6/Urm1 pathway mcm5U 5-methoxycarbonylmethyluridine (mcm5U) cm5U->mcm5U Trm9/Trm112 mcm5s2U 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) mcm5U->mcm5s2U Thiolase s2U->mcm5s2U Elongator, Trm9/Trm112

Caption: Simplified pathway of tRNA wobble uridine modification.

This pathway illustrates how uridine at the wobble position (U34) of tRNA is enzymatically modified to various forms, including those with 5-methyl and 2-thio groups.[2][24]

Innate Immune Sensing of Viral RNA

Modified nucleosides can play a role in evading the host's innate immune system. Unmodified viral RNA can be recognized by pattern recognition receptors (PRRs) like RIG-I and TLRs, triggering an antiviral response.

Innate_Immune_Sensing cluster_1 Innate Immune Response to Viral RNA Viral_RNA Viral RNA RIG_I RIG-I Viral_RNA->RIG_I TLR7_8 TLR7/8 (endosome) Viral_RNA->TLR7_8 MAVS MAVS RIG_I->MAVS MyD88 MyD88 TLR7_8->MyD88 TBK1 TBK1 MAVS->TBK1 IKK IKKε MAVS->IKK IRF3_7 IRF3/7 MyD88->IRF3_7 NF_kB NF-κB MyD88->NF_kB TBK1->IRF3_7 IKK->NF_kB IFN Type I Interferons (IFN-α/β) IRF3_7->IFN Transcription NF_kB->IFN Transcription ISGs Interferon-Stimulated Genes (ISGs) IFN->ISGs Signaling Antiviral_State Antiviral State ISGs->Antiviral_State

Caption: Simplified innate immune sensing pathway for viral RNA.

This diagram illustrates how viral RNA is detected by cellular sensors, leading to the production of interferons and the establishment of an antiviral state.[5][7][9][24] The presence of modified nucleosides in viral RNA can dampen this response.

Conclusion

This compound and 5-methyluridine, while structurally related, possess distinct features that suggest different performance profiles in biological systems. The presence of the 2-thio group and the xylo-sugar in this compound likely confers increased RNA duplex stability and potentially potent antiviral activity. In contrast, 5-methyluridine is a well-characterized tRNA modification important for translational regulation.

The lack of direct comparative experimental data underscores the need for future studies to directly evaluate these two molecules in parallel assays. Such studies will be critical for elucidating their full potential in the development of novel RNA-based therapeutics and as tools for molecular biology research. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative analyses.

References

A Tale of Two Thiouridines: Unraveling the Antiviral Potential of 2-Thiouridine and Its Elusive Counterpart, 5-Methyl-2-thio-xylo-uridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antiviral agents is a perpetual frontier. Nucleoside analogs, in particular, have proven to be a cornerstone of antiviral therapy. This guide provides a comparative analysis of two such analogs: 2-thiouridine (B16713) (s²U), a compound with demonstrated broad-spectrum antiviral activity, and its lesser-studied relative, 5-Methyl-2-thio-xylo-uridine. While extensive experimental data underscores the promise of 2-thiouridine, a notable scarcity of research on the specific antiviral efficacy of this compound presents a significant knowledge gap.

2-Thiouridine: A Promising Broad-Spectrum Antiviral Agent

Recent studies have illuminated the significant antiviral capabilities of 2-thiouridine (s²U), positioning it as a strong candidate for further development. It has demonstrated potent activity against a range of positive-sense single-stranded RNA (ssRNA+) viruses, which are responsible for numerous human diseases.

The primary mechanism of action for 2-thiouridine's antiviral effect is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] This enzyme is crucial for the replication of the viral genome. By acting as a nucleoside analog, 2-thiouridine is incorporated into the growing RNA chain, leading to the stalling of the RdRp and subsequent termination of viral RNA synthesis. This targeted disruption of a key viral process highlights its potential as a direct-acting antiviral.

This compound: An Enigma in Antiviral Research

Comparative Antiviral Activity: A Data-Driven Look

The following table summarizes the available quantitative data for the antiviral activity of 2-thiouridine against various viruses. No equivalent data has been identified for this compound in the reviewed literature.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
2-Thiouridine (s²U) Dengue Virus (DENV-2)BHK-21Data not specified>100Data not specified[2]
SARS-CoV-2VeroE6/TMPRSS2Data not specified>100Data not specified[2]

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a culture. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀, with a higher value indicating greater selectivity for viral targets over host cells.

Experimental Protocols

To facilitate the replication and further investigation of the antiviral properties of these compounds, detailed methodologies for key experiments are crucial. The following protocols are based on studies conducted on 2-thiouridine.

Antiviral Activity Assay (Plaque Reduction Assay)
  • Cell Seeding: Plate a suitable host cell line (e.g., VeroE6 for SARS-CoV-2, BHK-21 for Dengue virus) in 24-well plates and grow to 90-100% confluency.

  • Virus Infection: Aspirate the culture medium and infect the cell monolayers with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Compound Treatment: After the incubation period, remove the virus inoculum and add an overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a duration appropriate for the virus to form visible plaques (e.g., 3-5 days).

  • Plaque Visualization and Counting: Fix the cells with 4% paraformaldehyde, stain with a solution of 0.5% crystal violet, and wash to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The EC₅₀ value is determined by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed the same host cell line used in the antiviral assay in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated cell control. The CC₅₀ value is determined by non-linear regression analysis.

Visualizing the Molecular and Experimental Landscape

To better understand the concepts discussed, the following diagrams illustrate the proposed mechanism of action for 2-thiouridine and a general workflow for antiviral screening.

Antiviral_Mechanism_of_2_Thiouridine cluster_virus Viral Replication Cycle cluster_drug_action 2-Thiouridine Action Virus Virus Viral_RNA Viral RNA Genome Virus->Viral_RNA Enters Host Cell RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template for Replication New_Viral_RNA New Viral RNA RdRp->New_Viral_RNA Synthesizes Replication_Blocked Viral Replication Blocked RdRp->Replication_Blocked Incorporation leads to Chain Termination s2U 2-Thiouridine (s²U) s2U_TP s²U-Triphosphate s2U->s2U_TP Cellular Kinases s2U_TP->RdRp Competes with natural nucleotides

Figure 1: Proposed mechanism of antiviral action for 2-thiouridine (s²U).

Antiviral_Screening_Workflow Compound_Library Nucleoside Analog Library Primary_Screening Primary Antiviral Screening (e.g., Cell-based assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response and Cytotoxicity Assays Hit_Identification->Dose_Response Lead_Selection Lead Compound Selection (High Potency, Low Toxicity) Dose_Response->Lead_Selection Mechanism_of_Action Mechanism of Action Studies Lead_Selection->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Safety Studies Mechanism_of_Action->In_Vivo_Studies

Figure 2: General experimental workflow for antiviral drug screening.

Conclusion and Future Directions

The available evidence strongly supports the continued investigation of 2-thiouridine as a broad-spectrum antiviral agent. Its defined mechanism of action against the viral RdRp, coupled with favorable in vitro and in vivo data, makes it a compelling lead compound.

Conversely, the striking lack of data for this compound represents a clear opportunity for future research. The structural similarities to 2-thiouridine suggest that it may also possess antiviral properties. Systematic screening of this compound against a panel of viruses, determination of its EC₅₀ and CC₅₀ values, and elucidation of its mechanism of action are critical next steps. Such studies will be instrumental in determining whether this enigmatic compound can emerge from the shadows and contribute to the arsenal (B13267) of antiviral therapies. Drug development professionals are encouraged to consider the synthesis and evaluation of this compound and its derivatives to explore their potential therapeutic value.

References

Confirming the Incorporation of 5-Methyl-2-thio-xylo-uridine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of modified nucleoside incorporation into oligonucleotides is a critical step in ensuring the efficacy and safety of novel therapeutics. This guide provides a comprehensive comparison of analytical methods for confirming the incorporation of 5-Methyl-2-thio-xylo-uridine, with a focus on the gold-standard mass spectrometry-based approach.

The modification of nucleosides, such as the introduction of a methyl group at the 5-position and a sulfur atom at the 2-position of the uridine (B1682114) base to form this compound, can significantly enhance the therapeutic properties of oligonucleotides. These modifications can improve nuclease resistance, binding affinity, and biological activity. Consequently, rigorous analytical methods are required to verify the correct incorporation of these modified nucleosides into the intended RNA sequence.

This guide compares the performance of mass spectrometry with other common techniques and provides a detailed experimental protocol for the confirmation of this compound incorporation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Comparison: Confirming Modified Nucleoside Incorporation

The choice of analytical technique for confirming the incorporation of this compound depends on the specific requirements of the analysis, such as the need for quantitative data, sequence context, and throughput. While several methods exist, mass spectrometry is widely regarded as the gold standard for the analysis of RNA modifications due to its high sensitivity, specificity, and accuracy.[1][2]

Here, we compare three common methods: Mass Spectrometry (MS), Thin-Layer Chromatography (TLC), and Sequencing-Based Methods.

FeatureMass Spectrometry (LC-MS/MS)Thin-Layer Chromatography (TLC)Sequencing-Based Methods
Principle Separation of molecules based on their mass-to-charge ratio.Separation of molecules based on their differential partitioning between a stationary phase and a mobile phase.[3]Identification of modified bases through their effect on reverse transcription or by specific chemical treatments.
Sensitivity High (femtogram to picogram range).[4]Low to moderate.Moderate to high, depending on the specific method.
Specificity High; can distinguish between isobaric modifications through fragmentation analysis.Low; relies on chromatographic mobility, which can be similar for different modifications.[3]Variable; can be prone to false positives and negatives depending on the modification and the method.
Quantitative Capability Excellent; provides accurate and precise quantification.[5]Semi-quantitative at best.Generally provides relative quantification (stoichiometry).
Sequence Context Can provide sequence information through "top-down" or "bottom-up" approaches.[5][6]No direct sequence information.Provides sequence context.
Throughput Moderate; sample preparation can be a bottleneck.High.High.
Instrumentation Requires specialized and expensive equipment.Simple and inexpensive equipment.Requires a next-generation sequencer.
Confirmation of this compound Directly confirms mass and structure through fragmentation.Can indicate the presence of a modified nucleoside but cannot definitively identify it.Indirectly infers the presence of the modification.

Experimental Protocol: Confirmation of this compound Incorporation by LC-MS/MS

This protocol outlines a general "bottom-up" approach for the confirmation and quantification of this compound in an RNA oligonucleotide sample.

1. RNA Sample Preparation and Enzymatic Hydrolysis:

  • Purification: The RNA oligonucleotide sample containing the putative this compound modification should be purified to remove any unincorporated nucleosides or other contaminants.

  • Enzymatic Digestion: The purified RNA is then completely hydrolyzed into its constituent nucleosides. This is typically achieved by incubation with a mixture of nucleases, such as nuclease P1, followed by a phosphodiesterase, like snake venom phosphodiesterase, and finally a phosphatase, such as alkaline phosphatase, to yield free nucleosides.

2. Liquid Chromatography (LC) Separation:

  • Column: A reversed-phase C18 column is commonly used for the separation of nucleosides.[7]

  • Mobile Phase: A gradient elution is typically employed using a mobile phase system consisting of an aqueous component (e.g., water with a small amount of formic acid or an ion-pairing reagent like triethylamine) and an organic component (e.g., acetonitrile (B52724) or methanol).[7][8] The use of ion-pairing reagents can improve the retention of the highly polar oligonucleotides on the column.[8]

  • Flow Rate: A typical flow rate is in the range of 200-400 µL/min.[7]

  • Temperature: The column is usually maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Tandem Mass Spectrometry (MS/MS) Analysis:

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique for nucleoside analysis and is typically performed in positive ion mode.[7]

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap or QTOF) can be used.

  • Detection Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for targeted quantification or in full scan mode for identification.

  • MRM Transitions: For the quantification of this compound, specific precursor-to-product ion transitions need to be determined by analyzing a pure standard of the modified nucleoside. The precursor ion will be the protonated molecule [M+H]⁺ of this compound. The product ions are generated by collision-induced dissociation (CID) of the precursor ion and are characteristic of the molecule's structure.

  • Data Analysis: The incorporation of this compound is confirmed by the presence of a peak at the expected retention time with the correct MRM transitions. Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of the this compound standard.

Visualizing the Workflow

The following diagram illustrates the key steps in the LC-MS/MS workflow for confirming the incorporation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis RNA_Sample RNA Oligonucleotide Sample Purification Purification RNA_Sample->Purification Hydrolysis Enzymatic Hydrolysis Purification->Hydrolysis LC_Separation LC Separation of Nucleosides Hydrolysis->LC_Separation MS_Detection MS Detection (Full Scan) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (MRM) MS_Detection->MSMS_Fragmentation Confirmation Confirmation of Incorporation (Retention Time & Mass) MSMS_Fragmentation->Confirmation Quantification Quantification (Comparison to Standard) Confirmation->Quantification

Caption: Workflow for LC-MS/MS confirmation of this compound incorporation.

Conclusion

The confirmation of this compound incorporation is a critical quality control step in the development of modified oligonucleotide therapeutics. While various analytical techniques can be employed, LC-MS/MS stands out as the most powerful method, offering unparalleled sensitivity, specificity, and quantitative accuracy. The detailed protocol and workflow provided in this guide offer a robust framework for researchers to confidently verify the successful incorporation of this important modified nucleoside.

References

A Comparative Analysis of the Biological Activity of 5-Methyl-2-thio-xylo-uridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 5-Methyl-2-thio-xylo-uridine and its structurally related analogs. The information presented is intended to inform research and development efforts in the fields of antiviral and anticancer drug discovery. Due to the limited availability of direct comparative studies on this compound, this guide synthesizes data from various sources to offer a broader perspective on the structure-activity relationships within this class of nucleoside analogs.

Introduction to this compound and its Analogs

This compound is a synthetic nucleoside analog characterized by a methyl group at the 5-position of the uracil (B121893) base, a sulfur atom replacing the oxygen at the 2-position (a 2-thiolation), and a xylose sugar moiety in place of the natural ribose or deoxyribose. These modifications can significantly alter the molecule's biological properties, including its recognition by viral or cellular enzymes and its ability to interfere with nucleic acid synthesis.

The analogs discussed in this guide share one or more of these key structural features, such as 5-substitutions, 2-thiolation, 4-thiolation, or alternative sugar moieties. Understanding the impact of these modifications on biological activity is crucial for the rational design of novel therapeutic agents.

Comparative Biological Activity

The biological activity of this compound and its analogs has been evaluated primarily for their antiviral and cytotoxic properties. The following tables summarize the available quantitative data from various studies. It is important to note that the experimental conditions, such as cell lines and virus strains, vary between studies, which should be considered when making direct comparisons.

Antiviral Activity

Nucleoside analogs often exert their antiviral effects by inhibiting viral polymerases or by being incorporated into the growing viral nucleic acid chain, leading to chain termination. The 2-thio modification, in particular, has been shown to confer broad-spectrum antiviral activity against positive-strand RNA viruses[1][2].

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
2-thiouridine (B16713)Dengue virus (DENV)VeroE6->100-[2]
2-thiouridineSARS-CoV-2VeroE6->100-[2]
4'-thiothymidineHerpes Simplex Virus 1 (HSV-1)----[3]
4'-thiothymidineHuman Cytomegalovirus (HCMV)----[3]
5-(4-decyl-(1,2,3-triazol-1-yl)methyl)-4-thio-2'-deoxyuridineM. intracellulare--70-100 (HeLa), 70-100 (A549)-[4]
5-undecyloxymethyl 4-thiouridineM. intracellulare--30-60 (HeLa), 30-60 (A549)-[4]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀). A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.

Cytotoxicity

The cytotoxicity of nucleoside analogs is a critical parameter in drug development, as it determines the therapeutic window. Cytotoxicity is often mediated by the inhibition of cellular DNA or RNA synthesis or other essential cellular processes.

CompoundCell LineCC₅₀ (µM)Reference
2'-Deoxy-4'-thiocytidineL1210, H-Ep-2, CCRF-CEMCytotoxic[3]
2'-Deoxy-4'-thiouridineL1210, H-Ep-2, CCRF-CEMCytotoxic[3]
4'-ThiothymidineL1210, H-Ep-2, CCRF-CEMCytotoxic[3]
5-undecyloxymethyl-4-thio-2'-deoxyuridineHeLa30-60[4]
5-undecyloxymethyl-4-thio-2'-deoxyuridineA54930-60[4]
5-dodecyloxymethyl-4-thio-2'-deoxyuridineHeLa30-60[4]
5-dodecyloxymethyl-4-thio-2'-deoxyuridineA54930-60[4]
5-[4-decyl-(1,2,3-triazol-1-yl)methyl]-4-thio-2'-deoxyuridineHeLa70-100[4]
5-[4-decyl-(1,2,3-triazol-1-yl)methyl]-4-thio-2'-deoxyuridineA54970-100[4]
5-undecyloxymethyl 4-thiouridineHeLa30-60[4]
5-undecyloxymethyl 4-thiouridineA54930-60[4]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to evaluate the biological activity of nucleoside analogs.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for quantifying the ability of a compound to inhibit the replication of lytic viruses.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock of known titer.

  • Test compound dissolved in an appropriate solvent (e.g., DMSO).

  • Cell culture medium (e.g., DMEM) with and without serum.

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or carboxymethyl cellulose).

  • Staining solution (e.g., crystal violet in formaldehyde/saline).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the test compound in serum-free cell culture medium.

  • Infection: Aspirate the growth medium from the cell monolayers and infect with a predetermined amount of virus (to produce a countable number of plaques) in the presence of the various concentrations of the test compound. A virus-only control (no compound) and a cell-only control (no virus, no compound) should be included.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Carefully remove the virus-containing inoculum and add the semi-solid overlay medium to each well. This restricts the spread of progeny virions to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining: Aspirate the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet) to visualize the plaques. Live cells will be stained, while areas of cell death (plaques) will remain clear.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Host cells in logarithmic growth phase.

  • Test compound dissolved in an appropriate solvent (e.g., DMSO).

  • 96-well cell culture plates.

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a cell-only control (no compound) and a solvent control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the biological evaluation of these nucleoside analogs.

general_mechanism cluster_cell Host or Viral Cell cluster_target Mechanism of Action Nucleoside_Analog Nucleoside Analog Kinase1 Cellular or Viral Kinase Nucleoside_Analog->Kinase1 Analog_MP Analog Monophosphate Kinase1->Analog_MP Kinase2 Cellular Kinases Analog_MP->Kinase2 Analog_DP Analog Diphosphate Kinase2->Analog_DP Kinase3 Cellular Kinases Analog_DP->Kinase3 Analog_TP Analog Triphosphate Kinase3->Analog_TP Viral_Polymerase Viral RNA/DNA Polymerase Analog_TP->Viral_Polymerase Competitive Inhibition Incorporation Incorporation into Viral RNA/DNA Analog_TP->Incorporation Inhibition Inhibition of Polymerase Activity Viral_Polymerase->Inhibition Chain_Termination Chain Termination Incorporation->Chain_Termination

Caption: General mechanism of action for many antiviral nucleoside analogs.

experimental_workflow Start Start: Synthesized Nucleoside Analogs Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) Start->Antiviral_Assay Determine_CC50 Determine CC₅₀ Cytotoxicity_Assay->Determine_CC50 Determine_EC50 Determine EC₅₀ Antiviral_Assay->Determine_EC50 Calculate_SI Calculate Selectivity Index (SI) Determine_CC50->Calculate_SI Determine_EC50->Calculate_SI Lead_Identification Lead Compound Identification Calculate_SI->Lead_Identification

Caption: A typical experimental workflow for evaluating the biological activity of nucleoside analogs.

Conclusion

The available data, while not providing a direct head-to-head comparison, suggests that modifications at the 2-, 4'-, and 5-positions of the uridine (B1682114) scaffold can significantly influence both antiviral and cytotoxic activities. Thiolation at the 2- or 4'-position appears to be a promising strategy for developing broad-spectrum antiviral agents. Further systematic studies are warranted to fully elucidate the structure-activity relationship of this compound and its analogs to guide the development of more potent and selective therapeutic candidates. The experimental protocols and workflows provided in this guide offer a standardized framework for such future investigations.

References

Unraveling the Structural Impact of 5-Methyl-2-thio-xylo-uridine on tRNA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthetic nucleoside analog, 5-Methyl-2-thio-xylo-uridine, and its potential effects on transfer RNA (tRNA) structure reveals a fascinating interplay of stereochemistry and modification. While direct experimental data on the incorporation of this xylose-containing analog into tRNA is limited, a comprehensive comparison with the well-characterized, naturally occurring modification, 5-methyl-2-thiouridine (B1588163) (m⁵s²U), provides a strong predictive framework for its structural consequences. This guide offers a comparative analysis for researchers, scientists, and drug development professionals, detailing the known effects of m⁵s²U and the hypothesized impact of its xylo-counterpart, supported by established experimental methodologies.

The intricate three-dimensional structure of tRNA is crucial for its function in protein synthesis. This structure is heavily influenced by a vast array of post-transcriptional modifications. Among these, modifications at the wobble position (34) of the anticodon loop are particularly critical for accurate codon recognition and translational fidelity. 5-methyl-2-thiouridine (m⁵s²U), a modification found in the tRNAs of many organisms, plays a significant role in stabilizing the anticodon loop and ensuring proper base pairing.[1] The introduction of a synthetic analog, this compound, which features a xylose sugar instead of the natural ribose, presents an intriguing case for exploring the structural constraints and flexibility of tRNA.

The Established Role of 5-Methyl-2-thiouridine (m⁵s²U) in tRNA Structure

The presence of m⁵s²U at the wobble position of tRNA has been extensively studied, and its structural effects are well-documented. The 5-methyl group contributes to the conformational rigidity of the nucleoside, while the 2-thio modification enhances stacking interactions within the anticodon loop.[2][3] This combination leads to a more structured and pre-organized anticodon loop, which is essential for efficient and accurate decoding of mRNA codons.[2]

The sulfur atom at the C2 position of the uracil (B121893) base in m⁵s²U is known to favor the C3'-endo conformation of the ribose sugar.[3] This sugar pucker is a key feature of the A-form helix characteristic of RNA and contributes to the overall stability of the tRNA structure. The enhanced stacking and conformational rigidity imparted by m⁵s²U are critical for preventing frameshifting errors during translation.[2]

The Hypothesized Impact of this compound on tRNA Structure

While direct experimental validation of this compound's effect on tRNA is not yet available, its structural consequences can be inferred from the known properties of its constituent parts: the 5-methyl and 2-thio modifications, and the xylose sugar backbone.

The primary difference lies in the stereochemistry of the sugar. Xylose is the C3' epimer of ribose. Studies on xylonucleic acids (XyloNA) have shown that this change in sugar pucker dramatically alters the helical structure. XyloNA tends to form a more extended, ladder-like or even a left-handed helix, in contrast to the right-handed A-form helix of RNA. This suggests that the incorporation of a xylo-uridine derivative into tRNA would likely introduce a significant local perturbation in the phosphodiester backbone.

It is plausible that the stabilizing effects of the 5-methyl and 2-thio groups would still be present. The 2-thio modification would likely still promote a C3'-endo-like pucker in the xylose sugar, and the 5-methyl group would continue to enhance base stacking. However, the altered stereochemistry of the sugar would likely lead to a different overall geometry of the anticodon loop, potentially impacting codon recognition and the interaction with the ribosome.

Comparative Data Summary

Feature5-Methyl-2-thiouridine (m⁵s²U) in tRNAPredicted Effect of this compound in tRNA
Sugar Moiety RiboseXylose (C3' epimer of ribose)
Sugar Pucker Predominantly C3'-endoLikely to be influenced by the 2-thio group, but the overall backbone geometry will differ from A-form RNA.
Helical Structure Contributes to the A-form helix of the anticodon stem.Expected to induce a local perturbation, potentially leading to a more extended or altered helical structure.
Anticodon Loop Conformation Stabilizes a pre-organized, rigid conformation for efficient codon recognition.[2]The overall conformation is expected to be different due to the altered backbone, potentially affecting codon binding affinity and specificity.
Thermodynamic Stability Increases the thermal stability of tRNA.[4]The effect on overall tRNA stability is unknown, but local instability at the site of incorporation is possible.

Experimental Protocols for Cross-Validation

To validate the predicted effects of this compound on tRNA structure, a series of biophysical and structural biology experiments would be necessary. The following are detailed methodologies for key experiments.

Mass Spectrometry for Modification Analysis

Mass spectrometry (MS) is a powerful technique for identifying and quantifying tRNA modifications.[5][]

Protocol:

  • tRNA Isolation: Isolate total tRNA from the desired source (e.g., in vitro transcription with the modified nucleotide or from cells if in vivo incorporation is achieved) using methods like PAGE electrophoresis or affinity chromatography.[5]

  • tRNA Digestion: Digest the purified tRNA into individual nucleosides using a cocktail of nucleases (e.g., Benzonase, Phosphodiesterase I) and alkaline phosphatase.[7][8]

  • LC-MS/MS Analysis: Separate the resulting nucleosides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[][7][8][9]

  • Data Analysis: Identify and quantify the modified nucleosides based on their retention times and mass-to-charge ratios, comparing them to synthetic standards of this compound and other known modifications.[5]

NMR Spectroscopy for Structural Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the solution structure and dynamics of tRNA.[10][11]

Protocol:

  • Sample Preparation: Prepare a highly purified and concentrated sample of the tRNA containing this compound, typically labeled with ¹³C and ¹⁵N for enhanced resolution.

  • NMR Data Acquisition: Acquire a suite of multidimensional NMR experiments (e.g., 2D NOESY, HSQC, TOCSY) to assign the proton and carbon resonances of the tRNA.

  • Structural Calculations: Use the distance and dihedral angle restraints derived from the NMR data to calculate a family of 3D structures of the tRNA.

  • Comparative Analysis: Compare the solution structure of the modified tRNA with that of the unmodified or m⁵s²U-containing tRNA to identify conformational changes, particularly in the anticodon loop and surrounding regions.[10]

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography can provide an atomic-resolution structure of the modified tRNA, offering precise details of its three-dimensional arrangement.[12][13][14]

Protocol:

  • Crystallization: Screen a wide range of conditions to obtain well-ordered crystals of the tRNA containing this compound.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or heavy-atom derivatization methods.[12]

  • Structural Refinement and Analysis: Refine the atomic model against the experimental data and analyze the detailed structural features, including bond angles, distances, and the conformation of the modified nucleotide and its surrounding environment.

Northern Blotting for Analyzing tRNA Integrity and Processing

Northern blotting can be used to assess the integrity and processing of tRNA containing the synthetic modification.[15][16][17]

Protocol:

  • RNA Electrophoresis: Separate total RNA containing the modified tRNA on a denaturing polyacrylamide gel.

  • Blotting: Transfer the separated RNA to a positively charged nylon membrane.[16]

  • Hybridization: Hybridize the membrane with a labeled oligonucleotide probe specific to the tRNA of interest.

  • Detection: Visualize the hybridized probe to determine the size and abundance of the tRNA, which can indicate if the modification affects tRNA stability or processing.

Visualizing the Experimental Workflow and Structural Relationships

To further clarify the experimental process and the logical connections in this comparative analysis, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Incorporation cluster_analysis Structural & Functional Analysis cluster_comparison Comparative Analysis Synth Chemical Synthesis of This compound Incorp Incorporation into tRNA (in vitro transcription) Synth->Incorp Purify Purification of Modified tRNA Incorp->Purify MS Mass Spectrometry (Modification Confirmation) Purify->MS NMR NMR Spectroscopy (Solution Structure) Purify->NMR Xtal X-ray Crystallography (Atomic Structure) Purify->Xtal Northern Northern Blot (Integrity & Processing) Purify->Northern Compare Comparison with natural m⁵s²U-tRNA MS->Compare NMR->Compare Xtal->Compare

Fig. 1: Experimental workflow for cross-validation.

Structural_Hypothesis cluster_components Components of this compound cluster_effects Predicted Structural Effects on tRNA cluster_outcome Overall Hypothesized Impact Xylose Xylose Sugar Backbone Altered Backbone Geometry (non-A-form helix) Xylose->Backbone Thio 2-Thio Group Pucker Constrained Sugar Pucker (C3'-endo like) Thio->Pucker Methyl 5-Methyl Group Stacking Enhanced Base Stacking Methyl->Stacking Outcome Perturbed Anticodon Loop Structure Potentially Altered Codon Recognition Backbone->Outcome Pucker->Outcome Stacking->Outcome

Fig. 2: Logical flow of the structural hypothesis.

References

Comparative Efficacy of 5-Methyl-2-thio-xylo-uridine and Other Modified Nucleosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the modified nucleoside 5-Methyl-2-thio-xylo-uridine against other key modified nucleosides. This document summarizes available experimental data on their efficacy, details relevant experimental protocols, and visualizes associated biological pathways.

Modified nucleosides are cornerstone tools in antiviral and anticancer research, with subtle chemical alterations leading to significant differences in biological activity. This compound, a uridine (B1682114) analog featuring a methyl group at the 5-position and a sulfur atom at the 2-position of the pyrimidine (B1678525) ring, has garnered interest for its potential therapeutic applications. This guide aims to contextualize its efficacy by comparing it with other widely studied modified nucleosides, including 2-thiouridine (B16713), 5-methoxyuridine, and pseudouridine.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data on the antiviral and anticancer activities of various modified nucleosides. It is important to note that direct comparative studies under identical experimental conditions are often limited, and thus, these values should be interpreted with consideration of the specific assays, cell lines, and viruses used.

Table 1: Comparative Antiviral Activity of Modified Nucleosides

Modified NucleosideVirusCell LineAssay TypeEC50 / IC50 (µM)Citation
This compound Data Not Available
2-thiouridine (s2U)Dengue virus (DENV2)BHK-21Plaque ReductionPotent Activity[1][2]
2-thiouridine (s2U)SARS-CoV-2VeroE6/TMPRSS2TCID50Potent Activity[1][3][4][5][6]
5-methoxyuridineData Not Available
2′-deoxy-2′-fluoro-2′-methyluridineHepatitis C Virus (HCV)Replicon AssayReplicon AssayInactive[7]
2′-deoxy-2′-fluoro-2′-methyluridine-TPHepatitis C Virus (HCV)Biochemical AssayPolymerase Inhibition1.19[7]
PS-7851 (2'-F/Me Uridine ProTide)Hepatitis C Virus (HCV)Replicon AssayReplicon Assay0.52 (EC90)[7]
5-methoxymethyl-2'-deoxyuridine (B1208862)Herpes Simplex VirusNot SpecifiedNot SpecifiedActive[8]
5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracilHerpes Simplex VirusNot SpecifiedNot SpecifiedInactive[8]

EC50/IC50 values represent the concentration of the compound required to achieve 50% of the maximal effect or inhibition. "Potent Activity" is indicated where specific IC50 values were not provided in the abstract but the study reported significant antiviral effects.

Table 2: Comparative Anticancer Activity of Modified Nucleosides

Modified NucleosideCancer Cell LineAssay TypeIC50 (µM)Citation
This compound Data Not Available
5-FluorodeoxyuridineColorectal, Breast, Head & Neck CancersVariousVaries[9]
Pyrimidine Derivatives (Compound 2.1)C6 (Rat Brain Tumor)MTT Assay4.85[10]
Pyrimidine-5-carbonitrile (Compound 2.2)MCF-7 (Breast)Not Specified4.14[10]
Pyrimidine-5-carbonitrile (Compound 2.2)HCT-116 (Colon)Not Specified3.37[10]
Pyrimidine-5-carbonitrile (Compound 2.2)HepG-2 (Liver)Not Specified3.04[10]
Pyrimidine-5-carbonitrile (Compound 2.2)A549 (Lung)Not Specified2.4[10]
2,5-diamino-4-pyrimidinol (Compound 2.7)Multiple Cell LinesGrowth InhibitionPotent Activity[10]
Thiazolidinone Derivative (14b)MCF-7 (Breast)MTT Assay0.85[11]
Thiazolidinone Derivative (14b)MDA-MB-231 (Breast)MTT Assay>0.85[11]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or viability. "Potent Activity" is indicated where specific IC50 values were not provided in the abstract but the study reported significant anticancer effects.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are generalized protocols for key experiments cited in the evaluation of modified nucleosides.

Protocol 1: Viral Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

  • Cell Seeding: Plate a confluent monolayer of host cells (e.g., VeroE6/TMPRSS2 for SARS-CoV-2) in 6-well plates.

  • Virus Infection: After 24 hours, remove the culture medium and infect the cells with a specific multiplicity of infection (MOI) of the virus for 1-2 hours.

  • Compound Treatment: Following infection, remove the virus inoculum and overlay the cells with a medium (e.g., containing 1% methylcellulose) containing serial dilutions of the modified nucleoside.

  • Incubation: Incubate the plates for a period suitable for plaque formation (typically 3-5 days).

  • Plaque Visualization and Counting: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity of a compound.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the modified nucleoside and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.

Protocol 3: Luciferase Reporter Assay for Translational Fidelity

This assay measures the accuracy of protein synthesis by detecting the read-through of a premature stop codon in a luciferase reporter gene.

  • Plasmid Construction: Create a reporter plasmid containing a luciferase gene (e.g., Firefly or Nano-luciferase) with an in-frame premature stop codon.

  • Cell Transfection: Transfect the appropriate cell line with the reporter plasmid.

  • Compound Treatment: Treat the transfected cells with the modified nucleoside of interest.

  • Cell Lysis: After a suitable incubation period, lyse the cells to release the cellular contents, including any expressed luciferase.

  • Luciferase Activity Measurement: Add the appropriate luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: An increase in luciferase activity in the presence of the compound, compared to an untreated control, indicates an increase in stop codon read-through and thus, a decrease in translational fidelity.[12][13]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of modified nucleosides.

General Activation Pathway of Nucleoside Analogs

Nucleoside_Analog_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nucleoside_Analog Nucleoside Analog (e.g., this compound) Nucleoside_Transporter Nucleoside Transporter Nucleoside_Analog->Nucleoside_Transporter Uptake Analog_MP Analog Monophosphate Nucleoside_Transporter->Analog_MP Phosphorylation Analog_DP Analog Diiphosphate Analog_MP->Analog_DP Phosphorylation Analog_TP Analog Triphosphate (Active Form) Analog_DP->Analog_TP Phosphorylation Target_Enzyme Viral/Cellular Polymerase Analog_TP->Target_Enzyme Competitive Inhibition Cellular_Kinase1 Cellular Kinase Cellular_Kinase1->Analog_MP Cellular_Kinase2 Cellular Kinase Cellular_Kinase2->Analog_DP Cellular_Kinase3 Cellular Kinase Cellular_Kinase3->Analog_TP Inhibition Inhibition of Nucleic Acid Synthesis Target_Enzyme->Inhibition

Caption: General metabolic activation pathway of nucleoside analogs.

Experimental Workflow for Antiviral Efficacy Testing

Antiviral_Workflow Start Start: Select Virus and Host Cells Cell_Culture Culture Host Cells Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of Modified Nucleoside Start->Compound_Prep Infection Infect Cells with Virus Cell_Culture->Infection Cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) on Uninfected Cells Cell_Culture->Cytotoxicity Treatment Treat Infected Cells with Nucleoside Compound_Prep->Treatment Compound_Prep->Cytotoxicity Infection->Treatment Incubation Incubate for Plaque/ CPE Development Treatment->Incubation Assay Perform Efficacy Assay (e.g., Plaque Assay, TCID50) Incubation->Assay Data_Analysis Calculate EC50, IC50, and Selectivity Index (SI) Assay->Data_Analysis Cytotoxicity->Data_Analysis End End: Determine Antiviral Efficacy Data_Analysis->End

Caption: Workflow for determining the antiviral efficacy of modified nucleosides.

Signaling Pathways Potentially Modulated by tRNA Modifications

The incorporation of modified nucleosides like this compound into tRNA can impact translational efficiency and fidelity, which in turn can influence major signaling pathways that regulate cell growth, proliferation, and survival. The PI3K-Akt and MAPK signaling pathways are central regulators of these processes and are often dysregulated in cancer.[14][15][16] While direct evidence for the modulation of these pathways by this compound is limited, the known roles of tRNA modifications in protein synthesis suggest a potential indirect influence.

Signaling_Pathways cluster_tRNA tRNA Modification & Function cluster_signaling Cellular Signaling Mod_Nucleoside This compound & Other Modified Nucleosides tRNA_Mod_Enzyme tRNA Modifying Enzymes Mod_Nucleoside->tRNA_Mod_Enzyme Modified_tRNA Modified tRNA tRNA_Mod_Enzyme->Modified_tRNA Translation Translational Efficiency & Fidelity Modified_tRNA->Translation Protein_Synthesis Synthesis of Specific Proteins (e.g., Oncoproteins, Tumor Suppressors) Translation->Protein_Synthesis PI3K_Akt PI3K-Akt Pathway Protein_Synthesis->PI3K_Akt Modulates MAPK MAPK Pathway Protein_Synthesis->MAPK Modulates Cell_Growth Cell Growth & Proliferation PI3K_Akt->Cell_Growth Cell_Survival Cell Survival PI3K_Akt->Cell_Survival MAPK->Cell_Growth MAPK->Cell_Survival

References

In Vitro Validation of Nucleoside Analogue Action: A Comparative Guide to Stavudine and Zidovudine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an objective in vitro comparison of the mechanism of action and performance of two prominent nucleoside reverse transcriptase inhibitors (NRTIs), Stavudine (B1682478) (d4T) and Zidovudine (B1683550) (AZT). Due to the limited availability of specific in vitro validation data for 5-Methyl-2-thio-xylo-uridine, this document uses Stavudine, a well-characterized thymidine (B127349) analogue, as a primary example to illustrate the validation process and comparative analysis. The experimental data and protocols presented herein are representative of the methodologies used to validate the mechanism of action for this class of compounds.

Mechanism of Action: Nucleoside Reverse Transcriptase Inhibitors

Stavudine and Zidovudine are synthetic thymidine analogues that act as prodrugs.[1][2] Upon entering a host cell, they are phosphorylated by host cellular kinases into their active triphosphate forms.[3] These active metabolites, stavudine triphosphate and zidovudine triphosphate, compete with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the HIV reverse transcriptase enzyme.[1][4] Incorporation of the analogue triphosphate into the growing viral DNA chain results in the termination of DNA elongation because these analogues lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[1][5] This ultimately inhibits viral replication.[2]

Mechanism_of_Action Mechanism of Action of Stavudine and Zidovudine Stavudine Stavudine (d4T) or Zidovudine (AZT) d4T_TP Stavudine-TP or Zidovudine-TP (Active Form) Stavudine->d4T_TP Cellular Kinases RT Reverse Transcriptase d4T_TP->RT Competitive Inhibition dTTP deoxythymidine triphosphate (dTTP) (Natural Substrate) dTTP->RT vDNA Growing Viral DNA Chain RT->vDNA Incorporation of dTTP Terminated_DNA Terminated Viral DNA RT->Terminated_DNA Incorporation of d4T-TP vRNA Viral RNA Template vRNA->RT

Mechanism of action of Stavudine and Zidovudine.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of Stavudine and Zidovudine in a human lymphoblastoid T-cell line (CEM).

Drug50% Inhibitory Concentration (IC50) (µM)50% Cytotoxic Concentration (CC50) (µM)Selectivity Index (SI = CC50/IC50)
Stavudine (d4T) 0.04>100>2500
Zidovudine (AZT) 0.004297250
Data is illustrative and compiled from comparative studies.[6]

The Selectivity Index (SI) provides a measure of the drug's therapeutic window, with a higher SI indicating a more favorable safety profile in vitro. While Zidovudine shows higher potency (lower IC50), Stavudine demonstrates lower cytotoxicity in this cell line.[6]

Experimental Protocols

Detailed methodologies for the key in vitro validation experiments are provided below.

In Vitro Anti-HIV-1 Drug Susceptibility Assay

This assay determines the concentration of a drug required to inhibit HIV-1 replication in cell culture.

Anti_HIV_Workflow Anti-HIV-1 Drug Susceptibility Assay Workflow A Isolate PBMCs from healthy donor blood B Stimulate PBMCs with phytohemagglutinin (PHA) and culture A->B C Infect PHA-stimulated PBMCs with HIV-1 B->C D Plate infected cells in 96-well plates with serial dilutions of Stavudine or Zidovudine C->D E Incubate plates at 37°C in a 5% CO2 atmosphere for 7 days D->E F Quantify HIV-1 replication by measuring p24 antigen in culture supernatants via ELISA E->F G Calculate the 50% inhibitory concentration (IC50) F->G

Workflow for Anti-HIV-1 Drug Susceptibility Assay.

Protocol Steps:

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation.[6] The cells are then stimulated with phytohemagglutinin (PHA) and cultured in RPMI 1640 medium supplemented with fetal bovine serum and interleukin-2 (B1167480) (IL-2).[6]

  • Virus Inoculation: The PHA-stimulated PBMCs are infected with a standardized amount of a laboratory-adapted strain of HIV-1.[6]

  • Drug Treatment: Infected cells are plated into 96-well microtiter plates containing serial dilutions of the test compounds (Stavudine or Zidovudine).[6] Control wells with infected cells but no drug are included.

  • Incubation: The plates are incubated for 7 days at 37°C in a humidified 5% CO2 atmosphere to allow for viral replication.[6]

  • Endpoint Measurement: After the incubation period, the cell culture supernatants are collected, and the amount of viral p24 antigen is quantified using an enzyme-linked immunosorbent assay (ELISA).[6]

  • Data Analysis: The drug concentration that reduces p24 antigen production by 50% compared to the no-drug control is calculated and reported as the IC50.[6]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the drug on the metabolic activity of cells, which is an indicator of cell viability.

Protocol Steps:

  • Cell Plating: Uninfected cells (e.g., PBMCs or a relevant cell line) are seeded in 96-well microtiter plates at a specified density.[6]

  • Drug Exposure: The cells are treated with the same serial dilutions of Stavudine or Zidovudine as used in the anti-HIV assay.[6]

  • Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 7 days) under the same conditions.[6]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for a further 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: A solubilization solution (e.g., acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[6]

  • Data Analysis: The drug concentration that reduces cell viability by 50% compared to untreated control cells is calculated from the dose-response curve and is reported as the CC50.[6]

Reverse Transcriptase (RT) Inhibition Assay

This cell-free assay directly measures the ability of the active form of the drug to inhibit the activity of the HIV reverse transcriptase enzyme.

RT_Inhibition_Workflow Reverse Transcriptase Inhibition Assay Workflow A Prepare reaction mixture containing a template/primer (e.g., poly(A)/oligo(dT)), dTTP, and labeled nucleotides B Add purified HIV-1 Reverse Transcriptase enzyme to the mixture A->B C Add serial dilutions of the active triphosphate form of the drug (e.g., Stavudine-TP) B->C D Incubate the reaction to allow for DNA synthesis C->D E Stop the reaction and precipitate the newly synthesized DNA D->E F Quantify the incorporated labeled nucleotides to measure RT activity E->F G Determine the concentration of drug that inhibits RT activity by 50% (IC50) F->G

Workflow for Reverse Transcriptase Inhibition Assay.

Protocol Steps:

  • Reaction Setup: A reaction mixture is prepared containing a suitable buffer, a template-primer such as poly(A)•oligo(dT), the natural substrate (deoxythymidine triphosphate), and a labeled nucleotide (e.g., [³H]dTTP).

  • Enzyme and Inhibitor Addition: Purified, recombinant HIV-1 reverse transcriptase and varying concentrations of the test inhibitor (the active triphosphate form of the nucleoside analogue) are added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C to allow for the synthesis of the new DNA strand.

  • Quantification: The reaction is stopped, and the amount of radiolabeled nucleotide incorporated into the newly synthesized DNA is quantified, typically by scintillation counting after precipitation of the DNA.

  • Data Analysis: The concentration of the inhibitor that reduces the reverse transcriptase activity by 50% is determined.

Intracellular Phosphorylation Assay

This assay confirms that the nucleoside analogue is converted to its active triphosphate form within the cell.

Protocol Steps:

  • Cell Treatment: Target cells (e.g., PBMCs) are incubated with the radiolabeled nucleoside analogue (e.g., [³H]Stavudine) for various time points.

  • Cell Lysis and Extraction: The cells are harvested and lysed, and the intracellular contents are extracted.[7]

  • Separation and Quantification: The cell extract is analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate the monophosphate, diphosphate, and triphosphate forms of the analogue.[7][8]

  • Data Analysis: The amount of each phosphorylated metabolite is quantified, often by scintillation counting of the collected HPLC fractions or by mass spectrometry, to determine the efficiency and rate of intracellular activation.[7]

References

Unveiling the Structural Impact of 5-Methyl-2-thio-xylo-uridine on tRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between transfer RNA (tRNA) structure and function is paramount. Post-transcriptional modifications are key players in fine-tuning tRNA activity, and among these, 5-Methyl-2-thio-xylo-uridine (m⁵s²xoU) stands out for its significant influence on translational fidelity and thermal stability. This guide provides a comprehensive structural comparison of tRNAs with and without this critical modification, supported by experimental data and detailed methodologies.

The presence of this compound, a derivative of 5-methyl-2-thiouridine (B1588163) (m⁵s²U), at the wobble position (position 34) of the tRNA anticodon loop, introduces profound changes to the local conformation and the overall biophysical properties of the tRNA molecule. These alterations are crucial for precise codon recognition and maintaining structural integrity, particularly in thermophilic organisms.

Structural and Functional Comparison: A Data-Driven Overview

The primary impact of the m⁵s²U modification lies in its ability to modulate the conformational dynamics of the anticodon loop. This, in turn, dictates codon recognition and the thermal stability of the tRNA molecule.

Conformational Dynamics of the Anticodon Loop

Proton NMR studies have revealed that the ribose sugar of m⁵s²U predominantly adopts a C3'-endo conformation. This is in stark contrast to an unmodified uridine (B1682114), which exhibits a more flexible equilibrium between the C2'-endo and C3'-endo forms. This rigid C3'-endo pucker is critical for maintaining the proper anticodon loop architecture required for recognizing specific codons and preventing misreading of others.

ParameterUnmodified Uridine at Wobble Position5-Methyl-2-thiouridine Derivative (xm⁵s²U) at Wobble PositionReference
Ribose Conformation C2'-endo / C3'-endo equilibriumPredominantly C3'-endo[1][2]
Enthalpy Difference (ΔH°) between C2'-endo and C3'-endo forms 0.1 kcal/mol1.1 kcal/mol[1][2]

Table 1: Conformational preferences of unmodified uridine versus a 5-methyl-2-thiouridine derivative at the wobble position as determined by proton NMR spectroscopy.[1][2]

Impact on Thermal Stability

The presence of the 2-thio group and the 5-methyl group in m⁵s²U contributes significantly to the thermodynamic stability of the tRNA molecule. The sulfur atom at the C2 position enhances stacking interactions within the anticodon loop, while the methyl group at the C5 position provides additional stability. This increased stability is reflected in a higher melting temperature (Tm) for tRNAs containing this modification.

tRNA SpeciesModification StatusMelting Temperature (Tm)Reference
Generic tRNAUnmodifiedLower Tₘ[3]
Generic tRNAWith 5-methyl-2-thiouridine derivativesHigher Tₘ[3]

Table 2: Generalized effect of 5-methyl-2-thiouridine derivatives on the thermal stability of tRNA.[3] (Note: Specific Tm values vary depending on the tRNA species and experimental conditions.)

Influence on Codon Recognition and Binding Affinity

The rigid C3'-endo conformation of m⁵s²U restricts the wobble pairing capabilities at the third position of the codon. This modification is crucial for tRNAs that need to discriminate between purine-ending codons (A and G). The 2-thio group specifically disfavors pairing with guanine. This ensures high fidelity in translation by preventing misincorporation of amino acids. The enhanced stability of the anticodon loop also contributes to a higher binding affinity for cognate codons on the ribosome.

tRNA AnticodonModification at Wobble PositionCodon RecognitionConsequenceReference
UUUUnmodified UCan wobble-pair with A, G, and UPotential for misreading[1][2]
UUUxm⁵s²UPrimarily recognizes A; restricted pairing with GHigh-fidelity translation of AAA codon[1][2][4]

Table 3: Effect of a 5-methyl-2-thiouridine derivative on codon recognition by a hypothetical tRNA with a UUU anticodon.[1][2][4]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows and the logical relationship between the m⁵s²U modification and its functional consequences.

Experimental_Workflow_tRNA_Production cluster_unmodified Unmodified tRNA cluster_modified m⁵s²xoU-modified tRNA unmod_template tDNA Template unmod_ivt In Vitro Transcription (T7 RNA Polymerase) unmod_template->unmod_ivt unmod_purification PAGE Purification unmod_ivt->unmod_purification unmod_tRNA Unmodified tRNA unmod_purification->unmod_tRNA mod_synthesis Chemical Synthesis of Modified Oligonucleotide mod_ligation Enzymatic Ligation mod_synthesis->mod_ligation mod_purification HPLC Purification mod_ligation->mod_purification mod_tRNA Modified tRNA mod_purification->mod_tRNA

Figure 1: Experimental workflow for producing unmodified and modified tRNAs for comparative studies.

Functional_Consequences Modification m⁵s²xoU Modification at Wobble Position Conformation Rigid C3'-endo Ribose Pucker Modification->Conformation Stability Increased Anticodon Loop Stability Modification->Stability CodonBinding Enhanced Codon Binding Affinity Conformation->CodonBinding Stability->CodonBinding Fidelity High Translational Fidelity CodonBinding->Fidelity

Figure 2: Logical relationship showing how m⁵s²xoU modification leads to high translational fidelity.

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed protocols for the key experiments are provided below.

Protocol 1: In Vitro Transcription of Unmodified tRNA

This protocol is adapted for the synthesis of unmodified tRNA using T7 RNA polymerase.

  • Template Preparation: A double-stranded DNA template encoding the tRNA of interest under the control of a T7 promoter is prepared by PCR or plasmid linearization.[2]

  • Transcription Reaction: The transcription reaction is assembled in a total volume of 50 µL containing: 40 mM Tris-HCl (pH 8.0), 22 mM MgCl₂, 1 mM spermidine, 5 mM DTT, 4 mM each of ATP, GTP, CTP, and UTP, and T7 RNA polymerase.[2]

  • Incubation: The reaction mixture is incubated at 37°C for 2-4 hours.

  • DNase Treatment: The DNA template is removed by adding DNase I and incubating for a further 15 minutes at 37°C.

  • Purification: The transcribed tRNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE). The corresponding band is excised, and the RNA is eluted from the gel.[2]

  • Renaturation: The purified tRNA is refolded by heating to 90°C for 3 minutes, followed by slow cooling to room temperature in the presence of 5 mM MgCl₂.

Protocol 2: Thermal Denaturation of tRNA by UV-Vis Spectroscopy

This protocol describes the determination of the melting temperature (Tm) of tRNA.

  • Sample Preparation: Purified tRNA (modified or unmodified) is diluted to a final concentration of 1 µM in a buffer containing 10 mM sodium cacodylate (pH 7.0), 100 mM NaCl, and 5 mM MgCl₂.

  • Spectrophotometer Setup: A UV-Vis spectrophotometer equipped with a temperature controller is used. The absorbance is monitored at 260 nm.

  • Melting Profile Acquisition: The temperature is increased from 25°C to 95°C at a rate of 1°C/minute. Absorbance readings are taken at every 1°C increment.[5][6]

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the tRNA is denatured. This corresponds to the midpoint of the transition in the absorbance versus temperature plot. The Tm is calculated from the first derivative of the melting curve.[5]

Protocol 3: Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay measures the binding affinity of tRNA to the mRNA-programmed ribosome.

  • Preparation of Components:

    • 70S ribosomes are purified from E. coli.

    • mRNA fragments containing the codon of interest are chemically synthesized.

    • tRNA (modified or unmodified) is aminoacylated with its cognate amino acid, which is radioactively labeled (e.g., [³H]- or [³⁵S]-labeled).

  • Binding Reaction: The binding reaction is carried out in a buffer containing 50 mM Tris-HCl (pH 7.5), 70 mM NH₄Cl, 30 mM KCl, and 7 mM MgCl₂. Ribosomes and mRNA are pre-incubated at 37°C for 10 minutes. The radiolabeled aminoacyl-tRNA is then added, and the mixture is incubated for a further 20 minutes at 37°C.[7]

  • Filtration: The reaction mixture is passed through a nitrocellulose filter under vacuum. The ribosome-mRNA-tRNA complexes are retained on the filter, while unbound tRNA passes through.[7][8]

  • Washing: The filter is washed with cold binding buffer to remove any non-specifically bound tRNA.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The dissociation constant (Kd) is determined by plotting the amount of bound tRNA as a function of the tRNA concentration and fitting the data to a binding isotherm.

Conclusion

The this compound modification plays a crucial role in tRNA structure and function. By enforcing a rigid C3'-endo conformation in the anticodon loop, it enhances thermal stability and ensures high fidelity in codon recognition. The experimental protocols detailed in this guide provide a framework for further investigation into the nuanced roles of this and other tRNA modifications in the complex machinery of protein synthesis, offering valuable insights for researchers in molecular biology and drug development.

References

A Comparative Guide to Functional Assays for Validating the Role of 5-Methyl-2-thio-xylo-uridine in Codon Recognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key functional assays used to validate the role of post-transcriptional modifications, such as 5-Methyl-2-thio-xylo-uridine, in codon recognition. The performance of each assay is evaluated, supported by experimental data and detailed methodologies for key experiments.

Introduction

The modified nucleoside this compound, and its close analogs like 5-methyl-2-thiouridine (B1588163) (m⁵s²U), are found at the wobble position (position 34) of the tRNA anticodon.[1][2][3] These modifications are crucial for accurate and efficient translation by ensuring proper codon-anticodon pairing.[2][4] Specifically, the 2-thio group is known to restrict wobble pairing, thereby enhancing the fidelity of translation.[5] Validating the precise function of such modifications requires a multi-faceted approach using a variety of functional assays. This guide compares several key methodologies, outlining their principles, data outputs, and respective advantages and disadvantages.

Mass Spectrometry (MS) for Modification Identification and Quantification

Mass spectrometry is a cornerstone technique for the direct identification and quantification of tRNA modifications.[6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful approach.[7]

Experimental Protocol: LC-MS/MS Analysis of tRNA Modifications
  • tRNA Isolation: Isolate total tRNA from cells or tissues of interest. Further purification of specific tRNA isoacceptors can be achieved using HPLC or affinity purification methods.[6][8]

  • tRNA Hydrolysis: Digest the purified tRNA into individual nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.[6]

  • LC Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC).

  • MS/MS Analysis: The eluting nucleosides are ionized and analyzed by a tandem mass spectrometer. The instrument is typically operated in a multiple reaction monitoring (MRM) mode, which allows for highly sensitive and specific detection of known modified nucleosides based on their unique mass-to-charge ratio and fragmentation patterns.[6]

  • Quantification: The abundance of each modified nucleoside is determined by integrating the area under the peak in the chromatogram and comparing it to a standard curve generated with known amounts of synthetic modified nucleosides.

Data Presentation
Assay ParameterDescriptionExample Data (Hypothetical)
Modification Identity Confirms the chemical structure of the modification.Mass-to-charge ratio and fragmentation pattern consistent with this compound.
Relative Abundance Quantifies the amount of the modified nucleoside relative to other nucleosides (e.g., canonical uridine).0.5% of total uridine (B1682114) is modified to this compound in wild-type cells.
Cellular Context Can be used to compare modification levels under different conditions (e.g., stress, disease).A 50% reduction in this compound levels is observed upon exposure to oxidative stress.[9]
Comparison with Other Assays
  • Advantages: Provides direct chemical evidence of the modification's presence and allows for precise quantification. It is the gold standard for identifying and quantifying unknown modifications.[7][10]

  • Disadvantages: Does not directly provide functional information about the role of the modification in a biological process like translation. The equipment is specialized and requires significant expertise.[11]

Experimental Workflow for LC-MS/MS Analysis of tRNA Modifications

cluster_sample_prep Sample Preparation cluster_analysis Analysis tRNA_isolation tRNA Isolation tRNA_hydrolysis tRNA Hydrolysis to Nucleosides tRNA_isolation->tRNA_hydrolysis HPLC HPLC Separation tRNA_hydrolysis->HPLC MSMS Tandem Mass Spectrometry (MS/MS) HPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

Caption: Workflow for the identification and quantification of tRNA modifications using LC-MS/MS.

In Vitro Translation Assays

In vitro translation systems, using cell-free extracts from organisms like rabbit reticulocytes, wheat germ, or E. coli, allow for the direct assessment of a modified tRNA's function in protein synthesis.[11][12]

Experimental Protocol: In Vitro Translation with Modified tRNA
  • Prepare tRNA: Purify the specific tRNA containing this compound from a natural source or synthesize it in vitro.[8][13] As a control, prepare an unmodified version of the same tRNA.

  • Aminoacylate tRNA: Charge the modified and unmodified tRNAs with their cognate amino acid using the appropriate aminoacyl-tRNA synthetase.

  • Set up Translation Reaction: Prepare a cell-free translation extract (e.g., rabbit reticulocyte lysate) depleted of endogenous tRNAs. Add a messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or GFP) that contains codons read by the tRNA of interest.

  • Initiate Translation: Add the charged, modified or unmodified tRNA to the reaction mixture, along with other essential components like amino acids and an energy source.

  • Measure Protein Synthesis: Quantify the amount of synthesized reporter protein over time using methods like luciferase assays, fluorescence measurements, or incorporation of radiolabeled amino acids.

Data Presentation
Assay ParameterDescriptionExample Data (Hypothetical)
Translation Efficiency The rate and total amount of protein synthesized.tRNA with this compound results in a 2-fold higher yield of full-length protein compared to unmodified tRNA.
Translational Accuracy The frequency of misincorporation of amino acids at specific codons.The presence of this compound reduces the misincorporation of near-cognate amino acids by 75%.
Comparison with Other Assays
  • Advantages: Directly measures the functional consequence of the tRNA modification on protein synthesis. Allows for precise control over the components of the translation machinery.[12]

  • Disadvantages: In vitro conditions may not perfectly recapitulate the cellular environment. The preparation of purified and correctly folded modified tRNA can be challenging.[8]

In Vitro Translation Assay Workflow

cluster_tRNA_prep tRNA Preparation cluster_translation Translation Reaction cluster_analysis Analysis Modified_tRNA Modified tRNA Aminoacylation Aminoacylation Modified_tRNA->Aminoacylation Unmodified_tRNA Unmodified tRNA Unmodified_tRNA->Aminoacylation Translation Translation Aminoacylation->Translation Cell_Free_Extract Cell-Free Extract Cell_Free_Extract->Translation mRNA_Template mRNA Template mRNA_Template->Translation Quantify_Protein Quantify Protein Synthesis Translation->Quantify_Protein

Caption: Workflow for assessing the function of modified tRNA using an in vitro translation assay.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful high-throughput sequencing technique that provides a "snapshot" of all the ribosome positions on the transcriptome at a given moment.[14][15][16] This allows for the inference of codon-specific translation rates.

Experimental Protocol: Ribosome Profiling
  • Cell Culture and Lysis: Grow cells with and without the tRNA modification of interest (e.g., wild-type vs. a mutant lacking the modification enzyme). Treat the cells with a translation inhibitor like cycloheximide (B1669411) to "freeze" ribosomes on the mRNA. Lyse the cells.

  • Nuclease Digestion: Treat the cell lysate with RNase to digest all mRNA that is not protected by ribosomes.

  • Isolate Ribosome-Protected Fragments (RPFs): Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose (B13894) cushion. Then, purify the RPFs (typically 28-30 nucleotides in length).

  • Library Preparation and Sequencing: Convert the RPFs into a cDNA library and sequence them using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference transcriptome to determine the density of ribosomes at each codon.

Data Presentation
Assay ParameterDescriptionExample Data (Hypothetical)
Ribosome Occupancy The number of sequencing reads mapping to a specific codon, reflecting the dwell time of the ribosome.A 3-fold increase in ribosome occupancy at codons read by the tRNA lacking this compound, indicating slower translation.
Translational Efficiency Can be calculated for each gene by normalizing ribosome density to mRNA abundance (determined by parallel RNA-seq).Genes enriched in codons recognized by the modified tRNA show a significant decrease in translational efficiency in the absence of the modification.
Comparison with Other Assays
  • Advantages: Provides a global, in vivo view of translation dynamics at codon resolution.[14][17] Can uncover unexpected effects of tRNA modifications on the translation of specific genes or gene families.

  • Disadvantages: The data can be complex to analyze and may be influenced by factors other than codon recognition kinetics. It is an indirect measure of translation speed.[16]

Ribosome Profiling Workflow

cluster_exp Experiment cluster_seq Sequencing and Analysis Cell_Lysis Cell Lysis with Translation Inhibitor Nuclease_Digestion Nuclease Digestion Cell_Lysis->Nuclease_Digestion Isolate_RPFs Isolate Ribosome-Protected Fragments (RPFs) Nuclease_Digestion->Isolate_RPFs Library_Prep Library Preparation Isolate_RPFs->Library_Prep Sequencing Deep Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis

Caption: Overview of the ribosome profiling (Ribo-Seq) experimental workflow.

Luciferase-Based Reporter Assays for Translational Accuracy

These in vivo assays are designed to measure the frequency of translational errors, such as misreading of codons.[18][19][20][21]

Experimental Protocol: Dual-Luciferase Reporter Assay
  • Construct Reporter Plasmids: Create a plasmid expressing a reporter gene, such as firefly luciferase, with a specific codon of interest at a critical position in the active site. Create a second plasmid expressing a control reporter, such as Renilla luciferase, for normalization.

  • Transfect Cells: Co-transfect the reporter and control plasmids into cells with and without the tRNA modification.

  • Cell Lysis and Luciferase Assay: After a period of expression, lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer and specific substrates.

  • Calculate Misreading Frequency: The ratio of firefly to Renilla luciferase activity is calculated. A higher ratio indicates more efficient read-through of the codon of interest, which can be interpreted as a higher misreading frequency if a near-cognate codon is used.

Data Presentation
Assay ParameterDescriptionExample Data (Hypothetical)
Misreading Frequency The rate at which a near-cognate codon is read as the cognate codon.In the absence of this compound, there is a 5-fold increase in the misreading of a near-cognate codon.
Stop Codon Readthrough The frequency at which a stop codon is read as a sense codon.The presence of the modification reduces stop codon readthrough by 90%.
Comparison with Other Assays
  • Advantages: Provides a quantitative measure of translational accuracy in a cellular context. The assay is highly sensitive and relatively easy to perform.[18][19]

  • Disadvantages: The results are specific to the codon and the gene context of the reporter construct. It does not provide a global view of translational fidelity.

Luciferase Reporter Assay for Translational Accuracy

cluster_setup Assay Setup cluster_measurement Measurement and Analysis Reporter_Construct Reporter Construct (e.g., Luciferase) Cell_Transfection Cell Transfection Reporter_Construct->Cell_Transfection Cell_Lysis Cell Lysis Cell_Transfection->Cell_Lysis Luciferase_Assay Dual-Luciferase Assay Cell_Lysis->Luciferase_Assay Data_Analysis Calculate Misreading Frequency Luciferase_Assay->Data_Analysis

Caption: Workflow for the dual-luciferase reporter assay to measure translational accuracy.

γ-Toxin Endonuclease Cleavage Assay

This is a specific and sensitive assay for detecting certain 2-thiouridine (B16713) modifications, such as 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U).[22][23] The γ-toxin from the yeast Kluyveromyces lactis specifically recognizes and cleaves tRNAs at the site of this modification.[11][24]

Experimental Protocol: γ-Toxin Cleavage Assay
  • Isolate Total RNA: Extract total RNA from cells with and without the modification.

  • γ-Toxin Treatment: Incubate the RNA samples with purified γ-toxin.

  • Analyze tRNA Cleavage: The extent of tRNA cleavage can be analyzed by two main methods:

    • Northern Blot: Separate the RNA by gel electrophoresis, transfer to a membrane, and probe with a labeled oligonucleotide specific to the tRNA of interest. Cleavage will result in a smaller tRNA fragment.[25]

    • Quantitative RT-PCR (qRT-PCR): Perform reverse transcription followed by quantitative PCR using primers that span the cleavage site. Cleavage will result in a lower amount of full-length cDNA, which can be quantified.[26]

Data Presentation
Assay ParameterDescriptionExample Data (Hypothetical)
Modification Presence The presence of the modification is inferred from the specific cleavage of the tRNA.Wild-type tRNA is cleaved by γ-toxin, while tRNA from a modification-deficient mutant is not.
Relative Quantification The extent of cleavage can be quantified to estimate the relative amount of modified tRNA.A 50% reduction in cleavage is observed in cells under specific stress conditions, indicating a decrease in the modification level.
Comparison with Other Assays
  • Advantages: Highly specific for mcm⁵s²U-type modifications. More accessible than mass spectrometry as it relies on standard molecular biology techniques.[11]

  • Disadvantages: Only applicable to modifications recognized by the γ-toxin. Provides an indirect measure of the modification.

γ-Toxin Cleavage Assay Workflow

cluster_exp Experiment cluster_analysis Analysis RNA_Isolation Total RNA Isolation Toxin_Treatment γ-Toxin Treatment RNA_Isolation->Toxin_Treatment Northern_Blot Northern Blot Toxin_Treatment->Northern_Blot qRT_PCR qRT-PCR Toxin_Treatment->qRT_PCR

Caption: Workflow for the γ-toxin endonuclease cleavage assay to detect specific tRNA modifications.

Conclusion

Validating the role of this compound in codon recognition requires a combination of analytical and functional assays. Mass spectrometry provides the definitive identification and quantification of the modification. In vitro translation assays and ribosome profiling offer complementary insights into its impact on translation efficiency, while luciferase reporter assays are well-suited for quantifying effects on translational accuracy. The γ-toxin cleavage assay offers a specific and accessible method for detecting the presence of related 2-thiouridine modifications. By integrating the data from these diverse assays, researchers can build a comprehensive understanding of the critical role this modified nucleoside plays in maintaining the fidelity and efficiency of protein synthesis.

References

Validation of the Antiviral Spectrum of 5-Methyl-2-thio-xylo-uridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the antiviral properties of the nucleoside analog 5-Methyl-2-thio-xylo-uridine remains a critical yet underexplored area of research. Despite its structural similarities to other modified nucleosides with known antiviral activities, publicly available data specifically detailing its efficacy against a range of viruses is currently lacking.

This guide aims to provide a framework for the validation of the antiviral spectrum of this compound. In the absence of direct experimental data for the target compound, this document will focus on established methodologies and comparative data from structurally related nucleoside analogs to outline a proposed validation strategy. This approach is intended to guide researchers in designing experiments to elucidate the potential antiviral activities of this compound.

Comparable Antiviral Nucleoside Analogs

To understand the potential antiviral profile of this compound, it is useful to consider the established activities of similar molecules. For instance, a related compound, 5-[(methylthio)methyl]-2'-deoxyuridine , has demonstrated inhibitory effects against Herpes Simplex Virus (HSV) types 1 and 2 . Another analog, 2-thiouridine , has shown broad-spectrum activity against positive-strand RNA viruses, including Dengue virus (DENV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) . These examples suggest that modifications to the uridine (B1682114) scaffold, such as those present in this compound, can confer antiviral properties.

Proposed Experimental Validation Workflow

A systematic approach is required to validate the antiviral spectrum of this compound. The following workflow outlines the key experimental stages.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation Initial_Screening Initial Antiviral Screening (Broad Viral Panel) Cytotoxicity_Assay Cytotoxicity Assay (Multiple Cell Lines) Initial_Screening->Cytotoxicity_Assay Parallel Dose_Response Dose-Response Studies (EC50 Determination) Initial_Screening->Dose_Response Cytotoxicity_Assay->Dose_Response Selectivity_Index Calculate Selectivity Index (CC50 / EC50) Dose_Response->Selectivity_Index Time_of_Addition Time-of-Addition Assay Selectivity_Index->Time_of_Addition Polymerase_Assay Viral Polymerase Inhibition Assay Time_of_Addition->Polymerase_Assay Resistance_Studies Viral Resistance Selection Polymerase_Assay->Resistance_Studies Animal_Model Animal Model of Infection Resistance_Studies->Animal_Model Efficacy_Studies Efficacy Studies (Viral Load, Survival) Animal_Model->Efficacy_Studies Toxicity_Studies In Vivo Toxicity Assessment Efficacy_Studies->Toxicity_Studies G Compound This compound Cellular_Kinases Cellular Kinases Compound->Cellular_Kinases Phosphorylation Triphosphate This compound Triphosphate Cellular_Kinases->Triphosphate Viral_Polymerase Viral RNA/DNA Polymerase Triphosphate->Viral_Polymerase Competitive Inhibition Viral_Replication Viral Genome Replication Viral_Polymerase->Viral_Replication Inhibition Inhibition Viral_Polymerase->Inhibition

A Researcher's Guide: Navigating Alternatives to 5-Methyl-2-thio-xylo-uridine for tRNA Modification Studies

Author: BenchChem Technical Support Team. Date: December 2025

The study of post-transcriptional tRNA modifications is critical for understanding the intricate regulation of protein synthesis, cellular stress responses, and the development of various diseases. While specific chemical probes like 5-Methyl-2-thio-xylo-uridine offer a way to investigate these pathways, a broader toolkit of methodologies provides a more comprehensive and often more accessible means for researchers. This guide compares three primary strategies for studying tRNA modifications, with a focus on 5-methyluridine (B1664183) (m5U), which is installed by tRNA methyltransferase 2 homolog A (TRMT2A) in mammals. We objectively compare pharmacological inhibition, genetic perturbation, and direct analytical detection, providing experimental data and protocols to aid researchers in selecting the most suitable approach for their scientific questions.

Alternative Strategies at a Glance

Instead of relying on a single chemical probe, researchers can investigate the function and dynamics of tRNA modifications through three main avenues:

  • Pharmacological Inhibition : This approach uses small molecules that inhibit the activity of tRNA-modifying enzymes. These can be broad-spectrum inhibitors that target many methyltransferases or, increasingly, highly specific inhibitors against a single enzyme.

  • Genetic Perturbation : This strategy involves reducing or eliminating the expression of the specific tRNA-modifying enzyme, typically using RNA interference (RNAi) or CRISPR-Cas9 gene editing. This allows for the study of the functional consequences of losing a specific modification.

  • Direct Analytical Detection : These advanced techniques directly measure the abundance and location of tRNA modifications. They are powerful for profiling the "epitranscriptome" and observing how modification landscapes change under different conditions.

The following table provides a high-level comparison of these methodologies.

FeaturePharmacological InhibitionGenetic Perturbation (siRNA)Direct Analytical Detection (LC-MS/MS, Nano-tRNAseq)
Primary Use Studying acute functional effects of enzyme inhibition.Investigating the long-term cellular consequences of enzyme loss.Quantitative profiling of tRNA modification landscapes.
Specificity Varies from broad-spectrum to highly specific. Off-target effects are a concern.High for the target gene. Off-target effects are possible but can be controlled for.High for detecting specific chemical modifications.
Reversibility Often reversible (washout of compound).Transient (siRNA) or permanent (knockout). Not easily reversible.Not applicable (measures a biological state).
Throughput High-throughput screening (HTS) is possible for compound libraries.[1][2]Moderate. Can be applied to multiple genes but is more labor-intensive than HTS.High for LC-MS/MS and Nanopore, allowing for systems-level analysis.[1][3]
Data Output Phenotypic/functional data (e.g., cell viability, protein expression).Phenotypic/functional data, changes in modification levels.[4]Quantitative data on the abundance and identity of modifications.[5][6]
Key Limitation Potential for off-target effects and need for well-characterized inhibitors.Potential for compensatory cellular mechanisms; knockdown is often incomplete.Requires specialized equipment and expertise; does not directly probe function.

Pharmacological Inhibition of tRNA Methyltransferases

Pharmacological inhibitors are invaluable for studying the acute roles of enzymes. While highly specific inhibitors for every tRNA methyltransferase are not yet available, several compounds are widely used. Recent efforts in computer-aided drug discovery are beginning to yield specific modulators for enzymes like TRMT2A.[7][8][9]

Table of Common tRNA Methyltransferase Inhibitors

InhibitorTarget(s)MechanismReported Potency (Ki or IC50)
S-Adenosyl-L-homocysteine (SAH) General SAM-dependent methyltransferasesProduct inhibition; competitive with SAM cofactor[10][11]tRNA Methyltransferases: 0.3 µM - 8 µM[11][12]METTL3-14: 0.9 µM[13][14]
Sinefungin General SAM-dependent methyltransferasesSAM analogue; competitive inhibitor[15][16]SETD2: IC50 in low µM range[16]METTL1: IC50 of 9 µM (estimated)[17]
5-Fluorouracil-tRNA (FUra-tRNA) tRNA (uracil-5-)-methyltransferase (TrmA/TRMT2A)Mechanism-based irreversible inhibitor[18]Forms a stable covalent complex with the enzyme.[18]
5-Nitrouracil-tRNA (NO2Ura-tRNA) tRNA (uracil-5-)-methyltransferase (TrmA/TRMT2A)Potent competitive inhibitor[19][20]Ki = 1.0 µM[20]
STORM METTL1 Inhibitors METTL1 (m7G tRNA methyltransferase)Not specifiedLow nanomolar concentrations in vitro[21]

Method Comparison and Experimental Workflows

The choice of method depends entirely on the research question. To study the immediate impact of enzymatic activity on a cellular process, an inhibitor is ideal. To understand the role of a modification in development or long-term adaptation, a genetic approach is more suitable. To discover which modifications are altered by a specific stressor, direct analytical methods are the go-to choice.

G cluster_1 Strategy 1: Pharmacological Inhibition cluster_2 Strategy 2: Genetic Perturbation cluster_3 Strategy 3: Direct Analytical Detection a1 Treat Cells with Inhibitor (e.g., SAH) a2 Incubate for Short Duration (e.g., 1-24h) a1->a2 a3 Functional Assay (e.g., Proliferation, Translation Rate) a2->a3 a4 Data: Acute Phenotypic Changes a3->a4 b1 Transfect Cells with siRNA against TRMT2A b2 Incubate for Longer Duration (e.g., 48-72h) b1->b2 b3 Confirm Knockdown (Western Blot/qPCR) b2->b3 b4 Functional or Analytical Assay b3->b4 b5 Data: Chronic Effects & Modification Loss b4->b5 c1 Treat Cells with Stimulus (e.g., Oxidative Stress) c2 Isolate Total or Small RNA c1->c2 c3 Sample Prep (Hydrolysis or Ligation) c2->c3 c4 LC-MS/MS or Nanopore Sequencing c3->c4 c5 Data: Quantitative Profile of tRNA Modifications c4->c5

Caption: Comparative experimental workflows for studying tRNA modifications.

The Role of TRMT2A in tRNA Maturation and Function

The enzyme TRMT2A catalyzes the formation of 5-methyluridine at position 54 (m5U54) in the T-loop of cytosolic tRNAs.[22][23] This modification is crucial for stabilizing the L-shaped tertiary structure of the tRNA molecule.[23] Disruption of TRMT2A activity or expression leads to tRNA hypomodification, which can impair translation fidelity and trigger cellular stress responses, including the cleavage of tRNA into tRNA-derived small RNAs (tsRNAs).[4][22][24]

G cluster_pathway TRMT2A-Mediated tRNA Modification Pathway trmt2a TRMT2A Enzyme maturetRNA Mature tRNA (with m5U54) trmt2a->maturetRNA Methylation sam SAM (Methyl Donor) sam->trmt2a pretRNA Precursor tRNA (with U54) pretRNA->trmt2a stability tRNA Structural Stability maturetRNA->stability fidelity Translation Fidelity stability->fidelity Maintains tsRNA tsRNA Generation stability->tsRNA Prevents inhibitor Pharmacological Inhibitors (e.g., SAH, Sinefungin) inhibitor->trmt2a Inhibits Activity sirna siRNA Knockdown sirna->trmt2a Reduces Expression

Caption: The role of TRMT2A in tRNA maturation and its points of intervention.

Experimental Protocols

Here we provide detailed methodologies for the genetic perturbation of TRMT2A and the direct analytical detection of tRNA modifications.

Protocol 1: siRNA-Mediated Knockdown of TRMT2A in HeLa Cells

This protocol describes a transient knockdown of TRMT2A to study the resulting cellular phenotypes and tRNA modification status.

Materials:

  • HeLa cells

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • siRNA targeting TRMT2A (and non-targeting control, siCTRL)

  • 6-well tissue culture plates

  • Reagents for protein lysis (e.g., RIPA buffer with protease inhibitors)

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for Western Blotting and RT-qPCR

Procedure:

  • Cell Seeding: The day before transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Preparation:

    • For each well, dilute 25 pmol of siRNA (siTRMT2A or siCTRL) into 50 µL of Opti-MEM medium and mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM, mix, and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~100 µL), mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the 100 µL of siRNA-lipid complexes drop-wise to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours.

  • Harvesting and Analysis:

    • After incubation, harvest cells. For protein analysis, wash cells with ice-cold PBS and lyse with RIPA buffer. For RNA analysis, lyse cells directly in the well using TRIzol.

    • Western Blot: Quantify protein concentration (e.g., BCA assay), run lysates on an SDS-PAGE gel, transfer to a membrane, and probe with primary antibodies against TRMT2A and a loading control (e.g., β-tubulin). A successful knockdown should show a protein level reduction of approximately 50% or more.[4]

    • RT-qPCR: Convert extracted RNA to cDNA and perform qPCR using primers specific for TRMT2A and a housekeeping gene (e.g., GAPDH). Expect to see a reduction in TRMT2A mRNA levels of 40-50%.[4]

  • Downstream Assays: Use the remaining cells for functional assays (e.g., proliferation, stress response) or for tRNA isolation and modification analysis via LC-MS/MS.

Protocol 2: Quantitative Analysis of tRNA Modifications by LC-MS/MS

This protocol provides a general workflow for profiling tRNA modifications from cultured cells.[5][25][26]

Materials:

Procedure:

  • tRNA Isolation:

    • Harvest cells and extract total RNA.

    • Isolate the small RNA fraction (<200 nt) using a commercial kit or other methods like HPLC purification. This fraction is highly enriched in tRNA.[25]

    • Quantify the purified small RNA using a spectrophotometer.

  • Enzymatic Hydrolysis to Nucleosides:

    • In a microfuge tube, take 1-5 µg of the isolated small RNA.

    • Add Nuclease P1 in an appropriate buffer (e.g., 10 mM ammonium acetate, pH 5.3) and incubate at 37°C for 2-4 hours to digest the RNA into 5'-mononucleotides.

    • Add BAP and an alkaline phosphatase buffer (e.g., Tris-HCl, pH 8.0) to the mixture. Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into single nucleosides.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the sample to pellet the enzymes and any precipitate.

    • Transfer the supernatant, containing the mixture of canonical and modified nucleosides, to an HPLC vial.

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system.

    • Separate the nucleosides using a reversed-phase HPLC column with a gradient of water and acetonitrile (both typically containing 0.1% formic acid).

    • Detect and quantify the nucleosides using the mass spectrometer operating in dynamic multiple reaction monitoring (MRM) mode. Each modified nucleoside has a characteristic parent ion-to-fragment ion transition and retention time that allows for its unambiguous identification and quantification.[25][27]

  • Data Analysis:

    • Integrate the peak areas for each modified nucleoside.

    • Normalize these values to the sum of the canonical nucleosides (A, C, G, U) to account for any variations in the initial amount of RNA analyzed.

    • Compare the relative abundance of each modification between different samples (e.g., siCTRL vs. siTRMT2A). A successful TRMT2A knockdown should show a specific and significant reduction in m5U levels (e.g., 37.7%) with minimal changes to other modifications.[4]

Protocol 3: Overview of Nano-tRNAseq Workflow

Nano-tRNAseq enables direct sequencing of native tRNA molecules, providing simultaneous information on abundance and modification status.[28][29]

  • RNA Isolation: Extract total RNA and enrich for the small RNA fraction.

  • tRNA Preparation & Ligation: Deacylate the tRNAs to ensure an available 3'-end. Ligate a specific sequencing adapter to the 3'-end of the native tRNA molecules.[28][30]

  • Library Preparation: Prepare the sequencing library according to the Oxford Nanopore Technologies (ONT) Direct RNA Sequencing protocol, often with optimizations for short RNAs.[6][31]

  • Nanopore Sequencing: Load the library onto a MinION or other Nanopore device. As each native tRNA molecule passes through a nanopore, it creates a characteristic disruption in the electrical current.[31]

  • Data Analysis: Use specialized basecalling algorithms and analysis pipelines to convert the raw electrical signal ("squiggles") into a nucleotide sequence. Modifications on the tRNA molecule cause deviations from the expected signal for canonical bases, allowing for their detection and quantification.[3][29]

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 5-Methyl-2-thio-xylo-uridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides procedural, step-by-step guidance for the safe handling and disposal of 5-Methyl-2-thio-xylo-uridine, a modified nucleoside.

Chemical and Physical Properties:

This compound is a modified nucleoside with a molecular formula of C10H14N2O5S and a molecular weight of 274.29 g/mol .[1] It is typically supplied as a solid.[1] This compound is significant in biochemical applications due to the enhanced chemical reactivity conferred by the thiol group.[2]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses or GogglesMust be marked with "Z87" to signify adherence to ANSI Z87.1 standards. Should be worn at all times in the laboratory.[3]
Face ShieldRecommended in addition to safety glasses or goggles when there is a significant risk of splashing, such as when handling bulk quantities or preparing solutions.[4]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Should be removed immediately after chemical contact, followed by hand washing.[3]
Double GlovingRecommended for tasks with higher risk of exposure.[4]
Body Protection Laboratory CoatStandard lab coats protect clothing and skin from minor spills and splashes.[4]
Chemical-Resistant ApronTo be worn over a lab coat when handling larger quantities of the compound or its solutions.
Respiratory Protection N95 Respirator or higherNecessary when working with the powdered form of the compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the label correctly identifies the compound as this compound.

  • Ensure the Safety Data Sheet (SDS) is accessible. While a specific SDS for this compound was not found publicly, general safety precautions for modified nucleosides should be followed.[5]

2. Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from strong oxidizing agents.

  • For long-term stability, some similar compounds are stored at -20°C or -80°C.[6] Follow the supplier's specific storage recommendations.

3. Preparation for Use (Weighing and Dissolving):

  • Engineering Controls: All handling of the solid compound should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Weighing: Use a dedicated analytical balance within the fume hood. Use anti-static weighing paper or a weighing boat.

  • Dissolving: Add the solvent to the weighed compound slowly to avoid splashing. Ensure the chosen solvent is appropriate for the intended experiment and compatible with the compound.

4. Experimental Use:

  • Always wear the appropriate PPE as outlined in the table above.

  • Handle solutions containing the compound with care to avoid spills and aerosol generation.

  • Work in a well-ventilated area. For procedures with a higher risk of aerosolization, work within a fume hood.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container. Do not mix with general laboratory trash.
Liquid Waste (Solutions containing the compound) Collect in a labeled, sealed, and chemically resistant waste container. Do not pour down the drain. The container should be clearly marked with the contents.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated hazardous waste bag and dispose of according to institutional protocols for chemically contaminated waste.

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive and Inspect Compound Store Store in Designated Location Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Solid Compound DonPPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment CollectWaste Collect Solid and Liquid Waste Experiment->CollectWaste DisposeWaste Dispose of Hazardous Waste CollectWaste->DisposeWaste

Caption: A flowchart outlining the safe handling process for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.